2-(Methylamino)-2-phenylethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIMZYAYESNNIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307014 | |
| Record name | β-(Methylamino)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27594-65-6 | |
| Record name | β-(Methylamino)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27594-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-(Methylamino)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylamino)-2-phenylethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-(Methylamino)-2-phenylethanol
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Methylamino)-2-phenylethanol, a chiral amino alcohol with significant potential as a building block in pharmaceutical and chemical synthesis. This document delves into the compound's structural and molecular characteristics, physical properties, spectroscopic profile, and safety considerations. Designed for researchers, scientists, and drug development professionals, this guide synthesizes available data with established analytical methodologies to provide a foundational understanding of this compound. We will address the important isomeric distinction between this molecule and its close structural relative, 2-(methylamino)-1-phenylethanol, to ensure clarity in its characterization.
Introduction and Molecular Identity
This compound is an organic compound featuring a phenyl ring, a secondary amine, and a primary alcohol functional group. Its structure contains a chiral center at the second carbon atom (C2), where both the phenyl and methylamino groups are attached. This chirality makes it a valuable intermediate for the asymmetric synthesis of more complex molecules.
It is critical to distinguish this compound from its common isomer, 2-(methylamino)-1-phenylethanol, where the hydroxyl and phenyl groups are attached to C1. This guide focuses specifically on the former, with the IUPAC name 2-(methylamino)-2-phenylethan-1-ol.
Molecular Structure and Identifiers
The fundamental properties of the molecule are summarized below. Due to its chirality, it exists as two enantiomers, (R) and (S), as well as a racemic mixture.
Table 1: Molecular Identifiers for this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-(methylamino)-2-phenylethan-1-ol | [1] |
| Molecular Formula | C₉H₁₃NO | [1][2][3] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| CAS Number | (R)-enantiomer: 84773-28-4 | [1] |
| (S)-enantiomer: 143394-39-2 | [4] | |
| Racemate/Unspecified: 27594-65-6 | [2] | |
| Canonical SMILES | CNC1=CC=CC=C1 ((R)-enantiomer) | [1] |
| InChI Key | (Unspecified stereochemistry) | |
Caption: 2D structure of this compound (*chiral center).
Core Physicochemical Properties
The interplay of the aromatic ring, the basic amine, and the polar alcohol group dictates the physicochemical behavior of this molecule. Experimental data for this compound is sparse in publicly available literature; therefore, data for the closely related isomer, 2-(methylamino)-1-phenylethanol, is provided for context and clearly denoted.
Table 2: Summary of Physicochemical Properties
| Property | Value (Isomer: 2-methylamino-1-phenylethanol) | Significance |
|---|---|---|
| Melting Point | 74-76 °C[3] | Indicates purity and solid state at room temperature. |
| Boiling Point | 120-125 °C[5] | Defines the liquid range and volatility. |
| Density | 1.02 g/cm³ @ 0 °C[5] | Important for formulation and reaction calculations. |
| pKa (Predicted) | 14.03 ± 0.20 (for -OH group)[6] | Quantifies the acidity of the hydroxyl group. |
Solubility Profile
The molecular structure suggests a mixed solubility profile. The polar hydroxyl (-OH) and secondary amine (-NH) groups can form hydrogen bonds, imparting solubility in polar solvents like water and alcohols. Conversely, the nonpolar phenyl (C₆H₅) group enhances solubility in nonpolar organic solvents such as toluene and dichloromethane. Overall, the compound is expected to be miscible with most organic solvents but only slightly soluble in water, similar to related compounds like 2-phenylethanol[7].
Protocol 1: Qualitative Solubility Determination
This protocol establishes a baseline for solubility in various solvent classes, which is a critical first step in developing formulations or purification strategies.
Objective: To determine the qualitative solubility of this compound in a range of common laboratory solvents.
Methodology:
-
Preparation: Dispense approximately 10 mg of the compound into separate, labeled 2 mL glass vials.
-
Solvent Addition: Add 1 mL of a test solvent (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane) to each respective vial.
-
Mixing: Cap the vials and vortex for 30 seconds at room temperature.
-
Observation: Visually inspect each vial for undissolved solid against a dark background.
-
Classification:
-
Soluble: No visible solid particles.
-
Slightly Soluble: Majority of the solid has dissolved, but some particulates remain.
-
Insoluble: The solid appears largely undissolved.
-
-
Validation: For samples classified as "soluble," add another 10 mg of the compound and repeat the process to confirm the initial assessment. This ensures the system was not simply undersaturated.
Acidity and Basicity (pKa)
The molecule possesses two ionizable functional groups:
-
Secondary Amine (-NHCH₃): This group is basic and will be protonated at acidic pH. The pKa of the conjugate acid (R₂NH₂⁺) is typically in the range of 9-11. This value is crucial for determining the charge state of the molecule in physiological conditions and for developing salt forms.
-
Primary Alcohol (-OH): This group is weakly acidic. A predicted pKa value for the hydroxyl group in the isomer 2-methylamino-1-phenylethanol is approximately 14.03.[6] This indicates it will only be deprotonated under strongly basic conditions.
Spectroscopic and Structural Characterization
Caption: Workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
Aromatic Protons (C₆H₅): A multiplet in the ~7.2-7.4 ppm region.
-
Methine Proton (-CH-): The proton on the chiral carbon (C2) would likely appear as a multiplet deshielded by the adjacent amine and phenyl groups.
-
Methylene Protons (-CH₂OH): Protons on C1, adjacent to the hydroxyl group, would appear in the ~3.4-4.5 ppm range.[8]
-
N-Methyl Protons (-NCH₃): A singlet at ~2.2-2.8 ppm.
-
Amine & Hydroxyl Protons (NH, OH): Two broad singlets that are exchangeable with D₂O. Their chemical shifts are highly dependent on concentration and solvent.
-
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments:
-
Aromatic Carbons: Four signals between ~125-145 ppm.
-
Alcohol Carbon (C1): A signal in the ~50-80 ppm range due to the deshielding effect of the oxygen atom.[8]
-
Chiral Carbon (C2): A signal deshielded by both the phenyl and amino groups.
-
N-Methyl Carbon: A signal in the aliphatic region, typically ~30-40 ppm.
-
Protocol 2: NMR Spectrum Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is poor and is useful for clearly observing exchangeable -OH and -NH protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C Spectrum Acquisition: Acquire the proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: A moderate, sharp absorption band around 3300-3500 cm⁻¹.
-
C-H Stretches (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.
-
C-H Stretches (Aliphatic): Sharp peaks appearing just below 3000 cm⁻¹.
-
C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
MS provides the molecular weight and information about the molecule's fragmentation pattern.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (151.21) should be observed, confirming the molecular formula.
-
Fragmentation: Common fragmentation pathways would include the loss of a hydroxyl radical, cleavage of the C1-C2 bond, and fragmentation of the side chain, leading to characteristic daughter ions.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should be consulted, data from related compounds provides general guidance. The (S)-enantiomer is identified with GHS hazard statements, and similar precautions should be taken for all forms of the compound.[4]
-
Hazards: Likely to be harmful if swallowed and may cause skin and serious eye irritation.[9][10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
This compound is a chiral amino alcohol whose physicochemical properties are governed by its key functional groups. This guide has outlined its fundamental molecular characteristics, predicted spectroscopic features, and essential analytical protocols for its characterization. While there is a notable lack of publicly available experimental data for this specific isomer, the principles and methodologies described here provide a robust framework for its scientific investigation. Further experimental determination of its melting point, solubility, and pKa values is necessary to build a more complete profile for its application in research and development.
References
-
ChemSynthesis. (n.d.). 2-methylamino-1-phenylethanol. Retrieved January 18, 2026, from [Link]
-
PubChem, National Institutes of Health. (n.d.). (2-(Methylamino)phenyl)methanol. Retrieved January 18, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 2-(Methylamino)-1-phenylethanol. Retrieved January 18, 2026, from [Link]
-
ChemBK. (n.d.). 2-METHYLAMINO-1-PHENYLETHANOL. Retrieved January 18, 2026, from [Link]
-
Ataman Kimya. (n.d.). 2-PHENYLETHANOL. Retrieved January 18, 2026, from [Link]
-
PubChem, National Institutes of Health. (n.d.). 2-Phenylethanol. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2018). Spectroscopic (FT-IR, FT-Raman, UV, NMR, NBO) investigation and molecular docking study of (R)–2-Amino-1-Phenylethanol. Retrieved January 18, 2026, from [Link]
- Google Patents. (2016). CN105801437A - Synthetic method of (methylamino)(phenyl)methyl alcohol.
-
OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved January 18, 2026, from [Link]
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- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 2-(Methylamino)-2-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylamino)-2-phenylethanol, a significant chiral amino alcohol, serves as a crucial intermediate and structural motif in numerous pharmaceuticals. Its synthesis has been a subject of extensive research, leading to the development of diverse and sophisticated methodologies. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed to equip researchers and drug development professionals with a thorough understanding of the available strategies. The guide delves into the mechanistic underpinnings of each route, offering field-proven insights into experimental choices and protocol optimization. Key methodologies, including reductive amination of α-hydroxy ketones and ring-opening of epoxides, are critically evaluated. Detailed, step-by-step protocols for benchmark reactions are provided, alongside a comparative analysis of their respective advantages and limitations. This document aims to serve as an authoritative resource, fostering innovation and efficiency in the synthesis of this vital pharmaceutical building block.
Introduction: The Significance of this compound
This compound is a chiral β-amino alcohol whose structural framework is embedded in a variety of biologically active molecules. Its importance stems from the vicinal amino alcohol moiety, a common pharmacophore that facilitates interactions with biological targets such as receptors and enzymes. The presence of a stereocenter dictates that its biological activity is often enantiomer-dependent, making stereoselective synthesis a paramount objective in its preparation for pharmaceutical applications.
This guide will explore the core chemical transformations that enable the construction of the this compound scaffold. The discussion will be grounded in fundamental principles of organic chemistry, with a focus on practical application and the rationale behind methodological choices.
Key Synthetic Strategies
The synthesis of this compound can be broadly categorized into two primary approaches:
-
Reductive Amination of Phenyl-Containing Carbonyl Compounds: This is a widely employed and versatile method that involves the formation of an imine or enamine intermediate followed by reduction.[1][2]
-
Nucleophilic Ring-Opening of Styrene Oxide: This strategy leverages the reactivity of epoxides towards amines, offering a direct route to the amino alcohol product.
Each of these core strategies encompasses a variety of reagents and reaction conditions, which will be explored in detail.
Pathway 1: Reductive Amination
Reductive amination is a powerful tool for C-N bond formation and is a cornerstone of amine synthesis.[3] In the context of this compound, the typical starting material is a phenyl-substituted α-hydroxy ketone or a related derivative.
The reaction proceeds via a two-step sequence that is often performed in a single pot:
-
Imine/Iminium Ion Formation: The carbonyl group of the starting material reacts with methylamine to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an imine, which can be protonated to an iminium ion.
-
Reduction: A reducing agent is then used to reduce the C=N double bond of the imine or iminium ion to the desired amine.
The choice of reducing agent is critical to the success of the reaction. Mild reducing agents are preferred to selectively reduce the imine in the presence of the starting carbonyl compound.[3] Common choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).
Caption: Reductive amination pathway for this compound synthesis.
This protocol provides a representative example of the synthesis of this compound via reductive amination.
Materials:
-
2-Hydroxyacetophenone
-
Methylamine (40% solution in water)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxyacetophenone (1.0 eq) in methanol.
-
Add methylamine solution (1.2 eq) to the flask and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium cyanoborohydride (1.1 eq) in methanol. A few drops of glacial acetic acid can be added to maintain a slightly acidic pH (around 5-6), which facilitates imine formation without significantly reducing the carbonyl starting material.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with diethyl ether (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material and the appearance of the product spot. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Pathway 2: Ring-Opening of Styrene Oxide
The reaction of epoxides with amines is a fundamental and atom-economical method for the synthesis of β-amino alcohols.
The reaction involves the nucleophilic attack of methylamine on one of the electrophilic carbon atoms of the styrene oxide ring. This attack can occur at either the benzylic (Cα) or the terminal (Cβ) carbon. The regioselectivity of the ring-opening is influenced by the reaction conditions.
-
Under neutral or basic conditions: The reaction generally follows an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered terminal carbon.
-
Under acidic conditions: The epoxide oxygen can be protonated, activating the ring towards nucleophilic attack. In this case, the reaction has more Sₙ1 character, and the nucleophile preferentially attacks the more substituted benzylic carbon, which can better stabilize a partial positive charge.
For the synthesis of this compound, attack at the benzylic position is desired.
Caption: Ring-opening of styrene oxide with methylamine.
This protocol outlines a general procedure for the synthesis of this compound from styrene oxide.
Materials:
-
Styrene oxide
-
Methylamine (as a solution in an appropriate solvent, e.g., ethanol or THF, or as a gas)
-
Solvent (e.g., ethanol, methanol, or THF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a pressure-resistant flask or a sealed tube, dissolve styrene oxide (1.0 eq) in a suitable solvent such as ethanol.
-
Add an excess of methylamine solution (e.g., 2-3 eq) or bubble methylamine gas through the solution.
-
Seal the vessel and heat the reaction mixture to a temperature between 50-100 °C. The reaction time will vary depending on the temperature and the concentration of the reactants. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove excess methylamine and any water-soluble byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or distillation under reduced pressure.
Self-Validation: The regioselectivity of the ring-opening should be confirmed by spectroscopic methods, particularly ¹H NMR, to ensure the formation of the desired isomer. The ratio of the two possible isomers can be determined by GC or HPLC analysis.
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Materials | Reagents | Advantages | Disadvantages |
| Reductive Amination | α-Hydroxy ketones (e.g., 2-hydroxyacetophenone) | Methylamine, Mild reducing agents (NaBH₃CN, NaBH(OAc)₃) | Versatile, well-established, often one-pot.[1] | May require protection of other functional groups, use of toxic cyanoborohydride. |
| Ring-Opening of Epoxide | Styrene oxide | Methylamine | Atom-economical, direct route. | Potential for regioselectivity issues, may require elevated temperatures and pressure. |
Enantioselective Synthesis
Given the chirality of this compound, achieving high enantiopurity is often a critical goal, particularly in drug development. Both of the primary synthetic strategies can be adapted for enantioselective synthesis.
-
Enantioselective Reductive Amination: This can be achieved by using a chiral reducing agent or a chiral catalyst in the reduction step. Alternatively, enzymatic reductive amination using imine reductases offers a highly selective and environmentally friendly approach.[1]
-
Enantioselective Ring-Opening: Chiral catalysts, often based on transition metals complexed with chiral ligands, can be employed to control the stereochemical outcome of the nucleophilic attack on the epoxide.
Conclusion
The synthesis of this compound can be effectively accomplished through several robust chemical pathways. The choice of a particular method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the stereochemical requirements of the final product. Reductive amination offers a versatile and widely applicable approach, while the ring-opening of styrene oxide provides a more direct and atom-economical route. For applications in drug development, the implementation of enantioselective methodologies is crucial. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of this important pharmaceutical intermediate.
References
-
Wikipedia. Reductive amination. [Link]
-
ResearchGate. Schematic representation of the three stages of 2-phenylethanol synthesis and the genes involved in them. [Link]
-
PrepChem.com. Synthesis of 2-phenylethanol. [Link]
-
Pearson. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. A reductive amination of carbonyls with amines using decaborane in methanol. [Link]
-
ChemSynthesis. 2-methylamino-1-phenylethanol - 68579-60-2. [Link]
-
Academic Journals. Convergent preparation of 2-phenylethanol. [Link]
-
askIITians. 2-phenylethanol may be prepared by the reaction of phenyl magnesium b. [Link]
-
Filo. Show how you would synthesize the following:2-phenylethanol by the additi... [Link]
-
ResearchGate. Hydrogenation of styrene oxide to 2-phenylethanol. Reaction conditions:... [Link]
-
MDPI. Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]
-
PubMed. De-novo synthesis of 2-phenylethanol by Enterobacter sp. CGMCC 5087. [Link]
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Spectroscopic Characterization of 2-(Methylamino)-2-phenylethanol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-(Methylamino)-2-phenylethanol (C₉H₁₃NO), a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of a complete public database of experimental spectra for this specific molecule, this guide integrates predicted data with established principles of spectroscopic interpretation and data from closely related isomers to provide a robust analytical framework.
Molecular Structure and Spectroscopic Overview
This compound is a substituted phenylethanolamine. Its structure, featuring a chiral center at the carbon bearing the phenyl and methylamino groups, gives rise to distinct spectroscopic signatures that are crucial for its identification and characterization. Understanding these signatures is paramount for quality control in synthesis and for elucidating its role in various chemical and biological processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structural integrity.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, methine, methylene, and methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the phenyl, hydroxyl, and amino groups.
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25-7.40 | Multiplet | 5H | Phenyl protons (C₆H₅) |
| ~3.80 | Doublet of Doublets | 1H | Methine proton (CH-Ph) |
| ~3.60 | Doublet of Doublets | 1H | Methylene proton (CH₂-OH) |
| ~3.40 | Doublet of Doublets | 1H | Methylene proton (CH₂-OH) |
| ~2.45 | Singlet | 3H | Methyl proton (N-CH₃) |
| ~2.00-3.00 | Broad Singlet | 2H | OH and NH protons |
Expertise & Experience in Interpretation:
The phenyl protons are expected to appear as a complex multiplet in the aromatic region. The methine proton, being adjacent to both the phenyl and methylamino groups, will be deshielded and is predicted to show coupling to the neighboring methylene protons. The two methylene protons are diastereotopic due to the adjacent chiral center, and therefore, are expected to be chemically non-equivalent, appearing as distinct signals, each coupled to the methine proton and to each other (geminal coupling). The N-methyl group should appear as a singlet, while the hydroxyl and amine protons will likely be broad and their chemical shifts can be concentration and solvent dependent.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak (CHCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz):
| Chemical Shift (δ) ppm | Assignment |
| ~140 | Quaternary Phenyl (C-ipso) |
| ~128.5 | Phenyl (C-para) |
| ~128.0 | Phenyl (C-ortho) |
| ~127.0 | Phenyl (C-meta) |
| ~65 | Methine (CH-Ph) |
| ~60 | Methylene (CH₂-OH) |
| ~35 | Methyl (N-CH₃) |
Expertise & Experience in Interpretation:
The aromatic carbons will resonate in the 127-140 ppm region. The carbon attached to the nitrogen and phenyl group (methine) and the carbon attached to the hydroxyl group (methylene) will appear in the aliphatic region but will be shifted downfield due to the electronegative heteroatoms. The N-methyl carbon will be the most upfield signal.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to O-H, N-H, C-H, and C=C bonds.
Predicted Significant IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | O-H stretch (alcohol) and N-H stretch (secondary amine) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretches |
| ~1100-1000 | Strong | C-O stretch (alcohol) |
| ~760, ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Trustworthiness of Protocol:
The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of both hydroxyl and secondary amine groups. The sharpness and exact position of these bands can be affected by hydrogen bonding. The aromatic C=C stretches and the strong C-H bending bands for the monosubstituted benzene ring provide a self-validating system for confirming the presence of the phenyl group.
Experimental Protocol: Acquiring an ATR-IR Spectrum
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample.
-
Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Expected Fragmentation Pattern (Electron Ionization - EI):
The molecular ion peak (M⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 151. Key fragmentation pathways would likely involve:
-
Alpha-cleavage: Cleavage of the bond between the carbon bearing the phenyl and amino groups and the adjacent methylene group is a highly probable fragmentation. This would lead to the formation of a stable benzylic cation with the methylamino group attached.
-
Loss of a methyl group: Fragmentation involving the loss of the N-methyl group.
-
Loss of a hydroxyl group or water: Dehydration is a common fragmentation pathway for alcohols.
Diagram of Key Fragmentation:
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Acquiring an EI Mass Spectrum
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
-
Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Conclusion
The spectroscopic data presented in this guide, a combination of predicted values and established analytical principles, provides a comprehensive framework for the characterization of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum elucidates the molecular weight and fragmentation patterns. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and related compounds.
References
Enantioselective Synthesis of 2-(Methylamino)-2-phenylethanol: A Senior Application Scientist's In-Depth Guide
Introduction: The Significance of Chiral 2-(Methylamino)-2-phenylethanol in Modern Drug Development
The precise three-dimensional arrangement of atoms in a molecule can be the determining factor in its pharmacological activity. For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure compounds is a cornerstone of creating safe and effective therapeutics. This compound, a chiral β-amino alcohol, is a crucial structural motif found in a variety of biologically active molecules, including the well-known diastereomers ephedrine and pseudoephedrine. The specific stereochemistry of these compounds dictates their interaction with biological targets, making enantioselective synthesis not just an academic exercise, but a critical necessity for drug efficacy and safety.
This in-depth technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of this compound. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights into the practical application of these techniques. We will explore three primary and scientifically robust approaches: the asymmetric reduction of a prochiral ketone, the biocatalytic synthesis for a greener approach, and the classical yet powerful method of chiral resolution. Each section will provide not only the theoretical underpinnings but also detailed, actionable protocols and comparative data to guide your synthetic strategy.
I. Asymmetric Reduction of 2-(Methylamino)-1-phenylethanone: A Direct and Atom-Economical Approach
One of the most elegant and efficient methods for establishing the chiral center in this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-(methylamino)-1-phenylethanone (a cathinone derivative). This strategy is highly atom-economical and allows for the direct formation of the desired stereocenter. The success of this approach hinges on the selection of a suitable chiral catalyst or reagent that can effectively differentiate between the two enantiotopic faces of the carbonyl group.
Core Principle: Stereoselective Hydride Transfer
The fundamental principle of asymmetric ketone reduction involves the diastereoselective transfer of a hydride ion from a chiral reducing agent or a combination of an achiral hydride source and a chiral catalyst to the carbonyl carbon. The chiral environment created by the catalyst or reagent dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the alcohol.
Experimental Protocol: Asymmetric Hydrogenation using a Chiral Ruthenium Catalyst
This protocol is a representative example of a highly efficient method for the asymmetric reduction of α-amino ketones, adapted from established procedures for similar substrates.
Materials:
-
2-(Methylamino)-1-phenylethanone hydrochloride
-
(R,R)-Ts-DPEN-Ru catalyst (or other suitable chiral ruthenium catalyst)
-
Isopropanol (anhydrous)
-
Potassium tert-butoxide
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the (R,R)-Ts-DPEN-Ru catalyst in anhydrous isopropanol. Add a solution of potassium tert-butoxide in isopropanol and stir the mixture at room temperature for 30 minutes.
-
Substrate Preparation: In a separate flask, suspend 2-(methylamino)-1-phenylethanone hydrochloride in anhydrous dichloromethane. Neutralize with a suitable base (e.g., triethylamine) and stir until a clear solution is obtained. Filter to remove the amine hydrochloride salt and use the filtrate directly in the next step.
-
Asymmetric Reduction: Transfer the solution of the free base of 2-(methylamino)-1-phenylethanone to the activated catalyst solution.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (balloon or H₂ line) and maintain a positive pressure of hydrogen. Stir the reaction mixture vigorously at room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding 1 M hydrochloric acid. Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
| Parameter | Typical Range for Analogous Systems |
| Catalyst Loading | 0.1 - 1 mol% |
| Temperature | 25 - 50 °C |
| Pressure | 1 - 10 atm H₂ |
| Yield | 85 - 98% |
| Enantiomeric Excess (ee) | >95% |
graph Asymmetric_Reduction { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];Prochiral_Ketone [label="2-(Methylamino)-1-phenylethanone"]; Chiral_Catalyst [label="Chiral Ru-Catalyst\n+ H₂ (Hydride Source)", shape=ellipse, fillcolor="#FBBC05"]; Transition_State [label="Diastereomeric\nTransition States", shape=diamond, fillcolor="#EA4335"]; S_Enantiomer [label="(S)-2-(Methylamino)-2-phenylethanol\n(Major Product)", fillcolor="#34A853"]; R_Enantiomer [label="(R)-2-(Methylamino)-2-phenylethanol\n(Minor Product)", fillcolor="#EA4335"];
Prochiral_Ketone -> Chiral_Catalyst [label="Coordination"]; Chiral_Catalyst -> Transition_State [label="Facial Selective\nHydride Transfer"]; Transition_State -> S_Enantiomer [label="Lower Energy Pathway"]; Transition_State -> R_Enantiomer [label="Higher Energy Pathway"]; }
Caption: Asymmetric reduction of 2-(methylamino)-1-phenylethanone.
II. Biocatalytic Approaches: Harnessing Nature's Selectivity
In the quest for more sustainable and environmentally benign synthetic methods, biocatalysis has emerged as a powerful tool. Enzymes, with their inherent chirality and high specificity, can catalyze enantioselective transformations with remarkable efficiency under mild reaction conditions. For the synthesis of this compound, two primary biocatalytic strategies are of significant interest: the stereoselective reduction of the precursor ketone and the kinetic resolution of the racemic alcohol.
A. Enantioselective Reduction using Ketoreductases (KREDs)
A wide variety of ketoreductases have been identified and engineered to exhibit high activity and selectivity for the reduction of a broad range of ketones. These enzymes utilize a cofactor, typically NADH or NADPH, as the hydride source.
Core Principle: Enzyme-Substrate Recognition
The chiral active site of the ketoreductase binds the prochiral ketone in a specific orientation. This precise positioning ensures that the hydride transfer from the cofactor occurs to only one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol.
Experimental Protocol: Whole-Cell Bioreduction of 2-(Methylamino)-1-phenylethanone
This protocol utilizes recombinant E. coli cells overexpressing a suitable ketoreductase and a glucose dehydrogenase for cofactor regeneration.
Materials:
-
Recombinant E. coli cells expressing a ketoreductase with activity towards α-amino ketones.
-
2-(Methylamino)-1-phenylethanone hydrochloride
-
Glucose
-
NADP⁺ or NAD⁺ (depending on the KRED's cofactor preference)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
Cell Culture and Induction: Grow the recombinant E. coli strain in a suitable medium and induce protein expression according to standard protocols. Harvest the cells by centrifugation and wash with phosphate buffer.
-
Biotransformation Setup: In a reaction vessel, suspend the harvested cells in phosphate buffer. Add glucose (for cofactor regeneration), the nicotinamide cofactor (NADP⁺ or NAD⁺), and the substrate, 2-(methylamino)-1-phenylethanone (as the free base or hydrochloride salt).
-
Reaction: Incubate the reaction mixture at a controlled temperature (typically 30 °C) with gentle agitation.
-
Monitoring: Monitor the reaction progress by analyzing samples at regular intervals using HPLC.
-
Work-up: Once the reaction is complete, centrifuge the mixture to remove the cells. Extract the supernatant with ethyl acetate.
-
Purification and Analysis: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the product by column chromatography if necessary. Determine the enantiomeric excess by chiral HPLC.
| Parameter | Typical Values |
| Substrate Concentration | 10 - 50 mM |
| Cell Loading | 5 - 20% (w/v) |
| Temperature | 25 - 37 °C |
| Yield | >90% |
| Enantiomeric Excess (ee) | >99% |
B. Enzymatic Kinetic Resolution (EKR) of Racemic this compound
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In an enzymatic kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted. Lipases are commonly employed for the resolution of alcohols via enantioselective acylation.
Core Principle: Enantioselective Acylation
A lipase, in a non-aqueous solvent, catalyzes the transfer of an acyl group (from an acyl donor like vinyl acetate) to one enantiomer of the racemic alcohol at a much faster rate than to the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.
Caption: Workflow for enzymatic kinetic resolution of this compound.
III. Chiral Resolution via Diastereomeric Salt Formation: The Classical Approach
Chiral resolution by the formation of diastereomeric salts is a well-established and industrially viable method for obtaining enantiomerically pure compounds, especially for amines and alcohols that can form salts. This technique relies on the principle that diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.
Core Principle: Differential Solubility of Diastereomers
A racemic mixture of this compound is reacted with an enantiomerically pure chiral acid, such as tartaric acid or its derivatives. This reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. One diastereomer will preferentially crystallize out of the solution, leaving the other diastereomer dissolved in the mother liquor. The separated diastereomeric salt can then be treated with a base to liberate the enantiomerically pure amine alcohol.
Experimental Protocol: Resolution of Racemic this compound with L-(+)-Tartaric Acid
This protocol is a representative example of a classical resolution procedure.
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide solution (10% w/v)
-
Dichloromethane
-
Sodium sulfate (anhydrous)
Procedure:
-
Salt Formation: Dissolve racemic this compound in warm methanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in warm methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine alcohol solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by filtration and wash it with a small amount of cold methanol. The solid is the diastereomeric salt of one enantiomer of the amine alcohol with L-(+)-tartaric acid.
-
Liberation of the Free Base: Suspend the collected diastereomeric salt in water and add 10% sodium hydroxide solution until the pH is basic (pH > 10).
-
Extraction: Extract the liberated free amine alcohol with dichloromethane.
-
Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound. Determine the enantiomeric excess by chiral HPLC.
-
Recovery of the Other Enantiomer: The mother liquor from the crystallization step contains the other diastereomeric salt. It can be treated in a similar manner to recover the other enantiomer of the amine alcohol.
| Parameter | Typical Values |
| Solvent | Methanol, Ethanol, or mixtures with water |
| Temperature | Cooling from reflux to 0-5 °C |
| Yield (per enantiomer) | 35 - 45% (after recrystallization) |
| Enantiomeric Excess (ee) | >98% (after recrystallization) |
IV. Comparative Analysis and Future Outlook
The choice of the most suitable method for the enantioselective synthesis of this compound depends on several factors, including the desired scale of production, cost considerations, available equipment, and regulatory requirements.
| Method | Advantages | Disadvantages |
| Asymmetric Reduction | High yields and enantioselectivities, atom-economical, direct route. | Requires specialized and often expensive chiral catalysts, may require high-pressure hydrogenation equipment. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly, potential for cost-effectiveness at scale. | Enzyme discovery and optimization can be time-consuming, potential for substrate and product inhibition. |
| Chiral Resolution | Well-established and scalable, uses relatively inexpensive resolving agents, robust and reliable. | Theoretical maximum yield of 50% for the desired enantiomer per resolution cycle, requires recycling of the unwanted enantiomer for higher overall yield. |
The field of asymmetric synthesis is continually evolving. Future developments are likely to focus on the discovery of more efficient and robust catalysts for asymmetric reduction, the engineering of novel enzymes with broader substrate scopes and improved stability for biocatalysis, and the development of more efficient resolution techniques, such as dynamic kinetic resolution, which can theoretically achieve a 100% yield of the desired enantiomer.
V. Conclusion
The enantioselective synthesis of this compound is a critical undertaking in the development of chiral pharmaceuticals. This guide has provided a detailed overview of three powerful and practical strategies: asymmetric reduction, biocatalysis, and chiral resolution. By understanding the core principles, experimental nuances, and comparative advantages of each approach, researchers, scientists, and drug development professionals can make informed decisions to select and optimize the most appropriate synthetic route for their specific needs, ultimately contributing to the creation of safer and more effective medicines.
References
- A comprehensive review of the synthesis of ephedrine and its analogues can provide valuable insights into the stereoselective synthesis of this compound.
- Recent advances in the asymmetric reduction of ketones using chiral catalysts are highly relevant to the synthesis of the target molecule.
-
Studies on the use of pseudoephedrine as a chiral auxiliary offer a foundational understanding of stereochemical control in related systems.[1]
-
The application of lipases in the kinetic resolution of racemic alcohols demonstrates a viable biocatalytic approach.[2]
-
Detailed protocols for the chiral resolution of ephedrine isomers using tartaric acid derivatives are directly applicable to the target compound.[3]
-
Biocatalytic synthesis of α-amino ketones and their subsequent reduction provides a green and efficient route to chiral amino alcohols.[4]
-
Comparative analyses of synthetic routes to structurally similar amino alcohols can inform the selection of the most efficient pathway.[5]
-
The use of polymer-supported chiral catalysts in flow systems offers a scalable and recyclable approach to asymmetric synthesis.[6]
-
Multi-enzymatic cascade reactions for the synthesis of phenylpropanolamine stereoisomers highlight the potential of biocatalysis for complex chiral molecules.[1]
- The development of novel chiral auxiliaries, such as pseudoephenamine, provides altern
Sources
- 1. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. (1S,2S)-1-Methylamino-1-phenyl-2-chloropropane: Route specific marker impurity of methamphetamine synthesized from ephedrine via chloroephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [Advances in synthesis of 2-phenylethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Crystal Structure Analysis of 2-(Methylamino)-2-phenylethanol
Abstract
Introduction: The Rationale for Structural Analysis
2-(Methylamino)-2-phenylethanol (C₉H₁₃NO) belongs to the phenylethanolamine class of compounds, which includes endogenous neurotransmitters like norepinephrine as well as various pharmaceutical agents.[1] The precise three-dimensional arrangement of atoms in such molecules is paramount, as it dictates their physicochemical properties, biological activity, and potential interactions with macromolecular targets like enzymes and receptors.[2] The presence of a chiral center at the benzylic carbon bearing the hydroxyl group means the molecule exists as two enantiomers, (R)- and (S)-2-(methylamino)-2-phenylethanol, whose distinct spatial configurations can lead to vastly different pharmacological effects.[3][4]
Single-crystal X-ray diffraction (SC-XRD) remains the "gold standard" for unambiguously determining the three-dimensional structure of molecules.[5][6] It provides precise data on bond lengths, bond angles, torsion angles, absolute configuration, and the intermolecular interactions that govern crystal packing. This information is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating molecular shape with biological function.[4]
-
Polymorph Screening: Identifying different crystalline forms of a drug substance, which can impact solubility, stability, and bioavailability.[5]
-
Computational Modeling: Providing an accurate experimental structure for docking studies and molecular dynamics simulations.[7]
This guide will walk through the entire process, emphasizing the "why" behind each step to equip the reader with the expertise to tackle similar analytical challenges.
Synthesis and High-Quality Crystal Growth
The prerequisite for any SC-XRD study is the availability of a high-quality single crystal. This journey begins with the synthesis of the compound and is followed by the often-arduous process of crystallization.
Synthesis Protocol
A plausible synthetic route involves the reductive amination of a suitable precursor. One common method is the reduction of 2-(methylamino)-1-phenylethanone or the reaction of styrene oxide with methylamine. A generalized laboratory-scale synthesis is outlined below.
Protocol: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-1-phenylethanone hydrochloride in methanol.
-
Basification: Add an excess of a suitable base (e.g., triethylamine) to neutralize the hydrochloride and liberate the free amine.
-
Reductive Amination: Introduce an excess of formaldehyde (as a formalin solution) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the identity and purity of the bulk sample using NMR (¹H, ¹³C), Mass Spectrometry, and FT-IR before proceeding to crystallization.
The Art of Crystallization: From Molecule to Crystal
Growing diffraction-quality crystals (typically 0.1-0.5 mm in size, with well-defined faces and no visible defects) is often the most challenging step.[6] The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit onto a growing crystal lattice.
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion (Liquid-Liquid): Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below, allowing crystals to form as solubility decreases.
Expertise Insight: The choice of solvent is critical. A good crystallization solvent is one in which the compound is moderately soluble. A solvent screen using small amounts of the compound in various solvents is a crucial first step. Patience is key; rushing the process often leads to powders or poorly formed microcrystals.
Single-Crystal X-ray Diffraction: The Definitive Analysis
Once a suitable crystal is obtained, the SC-XRD experiment can commence. This process translates the diffraction pattern of X-rays scattered by the crystal's electron clouds into a precise 3D atomic model.[8]
Experimental Workflow
The workflow for SC-XRD is a standardized yet highly technical process.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Protocol: SC-XRD Data Collection and Structure Refinement
-
Crystal Mounting: Carefully select a high-quality crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil. The sample is typically flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: Mount the goniometer on the diffractometer.[9] An initial set of diffraction images is taken to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.
-
Data Reduction: The raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution: The phase problem is solved using computational methods, such as Direct Methods or Patterson functions, to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
-
Validation: The final model is rigorously checked for geometric reasonability and goodness-of-fit. The final structural data is prepared in the Crystallographic Information File (CIF) format for publication and deposition in a database like the Cambridge Structural Database (CSD).
Analysis and Interpretation of the Crystal Structure
The final refined structure provides a wealth of information. The analysis focuses on two key areas: the geometry of the individual molecule (intramolecular features) and how the molecules pack together in the crystal lattice (intermolecular features).
Molecular Geometry
The precise bond lengths, bond angles, and torsion angles define the molecule's conformation in the solid state. For this compound, key parameters to analyze would include the C-C, C-N, C-O, and C-H bond lengths and the conformation of the ethylamino side chain relative to the phenyl ring.
Table 1: Hypothetical Crystallographic and Refinement Data for this compound. This data is representative of a typical small molecule organic crystal structure and serves as an illustrative example.
| Parameter | Value |
| Chemical Formula | C₉H₁₃NO |
| Formula Weight | 151.21 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 7.46, 12.35, 16.58 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1525.3 |
| Z (Molecules/Unit Cell) | 4 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
| Goodness-of-fit (S) | 1.05 |
Trustworthiness Insight: The R₁ value is a critical measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[10] For small molecules, a final R₁ value below 0.05 is considered excellent and indicates a high-quality, trustworthy structure.
Supramolecular Assembly and Hydrogen Bonding
In the crystal, molecules are not isolated but are held together by a network of non-covalent interactions.[11] For this compound, the hydroxyl (-OH) and secondary amine (-NH) groups are potent hydrogen bond donors, while the oxygen and nitrogen atoms are also hydrogen bond acceptors.[12] These interactions are the primary drivers of the crystal packing.[13]
A detailed analysis would identify and characterize these hydrogen bonds (e.g., O-H···N, N-H···O, or O-H···O), which dictate the formation of specific patterns or "supramolecular synthons."[14]
Caption: A conceptual diagram of hydrogen bonding interactions.
The analysis of these interactions is crucial for understanding crystal stability and can provide insights into potential molecular recognition sites in a biological context.
Conclusion
The crystal structure analysis of this compound, as outlined in this guide, provides the definitive, atomic-level blueprint of the molecule. By following a rigorous, self-validating workflow from synthesis and crystallization through to detailed structural refinement and interpretation, researchers can obtain unimpeachable data. This information is fundamental to advancing drug design, understanding polymorphism, and contributing to the fundamental chemical knowledge of phenylethanolamine derivatives. The methodologies described herein are robust, authoritative, and represent the standard of practice in modern chemical crystallography.
References
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Excillum AB. Retrieved from [Link]
-
Blanton, T. N., & Zumbulyadis, N. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2634–2649. Retrieved from [Link]
-
Kantardjieff, K. A., & Common, K. A. (2014). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 91(6), 908–911. Retrieved from [Link]
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Benaicha, B., et al. (2011). 2-[1-({2-[1-(2-Hydroxy-5-{[methyl(phenyl)amino]methyl}phenyl)ethylideneamino]ethyl}imino)ethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o1562. Retrieved from [Link]
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Jain, R. P., et al. (2021). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS Chemical Neuroscience, 12(15), 2856–2867. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-methylamino-1-phenylethanol. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of 2-phenylethanol. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-(Methylamino)-2-phenylethanol
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 2-(Methylamino)-2-phenylethanol, a significant sympathomimetic amine. Understanding the chemical stability of this molecule is paramount for the development of safe, effective, and stable pharmaceutical formulations. This document delineates the intrinsic stability of the compound through an examination of its thermal properties and its degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis. Key analytical methodologies, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and a stability-indicating High-Performance Liquid Chromatography (HPLC) method, are detailed. The guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to anticipate degradation pathways, develop robust formulations, and establish appropriate storage conditions.
Introduction
This compound, a secondary amino alcohol, belongs to a class of compounds with significant pharmacological interest. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate rigorous stability testing to identify potential degradation products and understand the degradation pathways.[2][3]
Forced degradation, or stress testing, is an indispensable tool in pharmaceutical development.[1][2] By subjecting the API to conditions more severe than accelerated stability testing (e.g., high temperature, extreme pH, oxidative stress), we can rapidly generate potential degradants.[4][5] This process is fundamental for several reasons:
-
Elucidation of Degradation Pathways: It helps to reveal the likely chemical degradation mechanisms, such as hydrolysis, oxidation, or thermolysis.[2]
-
Development of Stability-Indicating Methods: The generated degradants are crucial for developing and validating analytical methods, like HPLC, that can resolve the API from all its potential impurities and degradation products.[6][7]
-
Formulation and Packaging Development: Knowledge of the molecule's liabilities informs the selection of appropriate excipients, manufacturing processes, and packaging to ensure product stability.[4]
This guide provides a detailed examination of the methodologies used to characterize the stability of this compound, offering both theoretical insights and practical, step-by-step protocols.
Physicochemical Properties
A baseline understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [8] |
| Molecular Weight | 151.21 g/mol | [8] |
| Appearance | Solid | [8] |
| Melting Point | 74-76 °C | [8] |
Note: These properties are for the parent compound and may vary for its different salt forms.
Thermal Stability Profile
Thermal analysis techniques provide quantitative data on the thermal behavior and decomposition of a material. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary tools.
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] This technique is invaluable for determining the onset of thermal decomposition. The resulting TGA curve, a plot of mass versus temperature, reveals the temperatures at which significant mass loss occurs, indicating decomposition.[11] The derivative of this curve (DTG) helps to pinpoint the temperature of the most rapid mass loss.[9]
Expected Profile: For a compound like this compound, we would anticipate a stable baseline up to a certain temperature, followed by one or more distinct mass loss steps corresponding to the fragmentation and volatilization of the molecule. The initial weight loss in some samples may be attributed to the loss of residual solvent or moisture.[11]
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It is used to detect thermal events such as melting, crystallization, and glass transitions.[12] For a crystalline solid like this compound, DSC will show a sharp endothermic peak corresponding to its melting point. The purity of the sample can also be inferred from the shape and sharpness of this peak. Any exothermic events following the melt could indicate thermal decomposition.[14]
Expected Profile: A typical DSC thermogram for this compound would exhibit a sharp endotherm around its melting point (74-76 °C). The absence of other significant thermal events prior to this peak would suggest good purity. Decomposition is often observed as a broad, complex series of exothermic or endothermic events at higher temperatures.
Protocol 3.1: Thermal Analysis (TGA/DSC)
Causality Behind Experimental Choices: This protocol is designed to establish the intrinsic thermal stability and identify key thermal transitions. A nitrogen atmosphere is used to prevent thermo-oxidative degradation, isolating the effect of heat. The heating rate of 10 °C/min is a standard condition that provides good resolution of thermal events without being excessively time-consuming.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum (for DSC) or platinum/alumina (for TGA) crucible.
-
Instrument Setup (TGA):
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere.
-
-
Instrument Setup (DSC):
-
Place the sample crucible and an empty, hermetically sealed reference crucible into the DSC cell.
-
Purge the cell with high-purity nitrogen at 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a constant rate of 10 °C/min.
-
-
Data Analysis:
-
DSC: Determine the onset temperature and peak maximum of the melting endotherm. Observe any subsequent exothermic or endothermic events indicative of decomposition.
-
TGA: Determine the onset temperature of mass loss (T_onset). Identify the temperatures corresponding to 5% and 50% mass loss. Analyze the derivative (DTG) curve to find the peak decomposition temperatures.
-
Degradation Pathways & Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating methods.[1][15] The recommended stress conditions include acid/base hydrolysis, oxidation, heat, and light.[2]
Hydrolytic Degradation
Expertise & Experience: Hydrolysis involves the reaction of a compound with water, often catalyzed by acid or base. The stability of this compound across a range of pH values must be assessed. Given its amino alcohol structure, the molecule is expected to be relatively stable to hydrolysis, but extreme pH and elevated temperature could induce degradation.
Oxidative Degradation
Expertise & Experience: The secondary amine and the benzylic alcohol moieties in the structure are potential sites for oxidation. Common oxidizing agents like hydrogen peroxide (H₂O₂) are used to simulate oxidative stress.[4] Potential degradation products could include the corresponding N-oxide, the de-methylated primary amine, or oxidation of the alcohol to a ketone (phenylacetaldehyde or similar structures). Studies on the oxidation of the related compound 2-phenylethanol have shown the formation of phenylacetaldehyde and benzaldehyde.[16] Furthermore, enzymatic oxidation of the structurally similar 2-phenylethylamine is known to produce phenylacetaldehyde, which is then further metabolized to phenylacetic acid and 2-phenylethanol.[17]
Photodegradation
Expertise & Experience: Photostability testing exposes the drug substance to light sources specified by ICH Q1B guidelines. The presence of a phenyl ring suggests potential susceptibility to photodegradation. The compound should be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Diagram 4.1: Proposed Oxidative Degradation Pathway
Caption: Proposed major pathways for the oxidative degradation of this compound.
Stability-Indicating Analytical Methodologies
A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or product over time.[7] The primary tool for this is HPLC.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: The goal is to develop an HPLC method that can separate the intact this compound from all process impurities and degradation products generated during forced degradation studies.[6][18] A reverse-phase (RP-HPLC) method using a C18 column is a common starting point for polar analytes. Method development involves optimizing the mobile phase composition (e.g., acetonitrile/methanol and buffer), pH, column temperature, and detector wavelength to achieve adequate resolution and sensitivity.
Diagram 5.1: Workflow for Forced Degradation & SIM Development
Caption: A systematic workflow for conducting forced degradation and developing a stability-indicating method.
Protocol 5.1: Forced Degradation and HPLC Analysis
Causality Behind Experimental Choices: The conditions selected are based on ICH guidelines and are designed to achieve 5-20% degradation, which is sufficient to demonstrate method specificity without being destructive.[15] Each condition targets a specific degradation pathway. The HPLC conditions are a robust starting point for a polar, UV-active compound.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1.0M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0M NaOH. Heat at 80°C for 4 hours. Cool and neutralize with 1.0M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to light as per ICH Q1B guidelines.
-
-
Sample Preparation for HPLC: Dilute all stressed samples, including an unstressed control, to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Initial HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm and 254 nm (or use a Photo Diode Array detector to assess peak purity).
-
-
Analysis: Inject all samples. Compare the chromatograms of the stressed samples to the control. Identify degradation peaks and assess the resolution between the parent peak and all other peaks. Use a PDA detector to confirm peak purity of the parent compound under all stress conditions.
Summary of Potential Degradation Products
Based on the chemical structure and forced degradation studies, the following table summarizes the likely degradation products.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Product(s) |
| Oxidation (H₂O₂) | N-Oxidation, Alcohol Oxidation | N-oxide, 2-(Methylamino)-1-phenylethanone |
| Acid Hydrolysis (HCl, heat) | Minimal degradation expected | Potential for minor dehydration or rearrangement products |
| Base Hydrolysis (NaOH, heat) | Minimal degradation expected | Potential for minor elimination products |
| Photolysis (UV/Vis light) | Photochemical oxidation/fragmentation | Benzaldehyde, other aromatic fragments |
| Thermal (Heat) | Dehydration, fragmentation | Styrene derivatives, various fragmentation products |
Conclusion & Recommendations
The stability of this compound is a critical parameter that must be thoroughly understood for successful pharmaceutical development. This guide has outlined a comprehensive strategy for its evaluation.
Key Findings:
-
The molecule exhibits a distinct melting point, and its thermal decomposition occurs at significantly higher temperatures.
-
The primary degradation pathways are likely to be oxidative, targeting the secondary amine and benzylic alcohol functional groups.
-
Hydrolytic stability is expected to be high under moderate conditions, but degradation may be forced at extreme pH and temperature.
-
A well-developed, stability-indicating RP-HPLC method is essential for accurately quantifying the compound in the presence of its degradants.
Recommendations for Handling and Storage:
-
To minimize oxidative degradation, the substance should be stored in well-sealed containers, protected from air, potentially under an inert atmosphere (e.g., nitrogen).
-
To prevent photodegradation, storage in light-resistant containers is required.
-
Controlled room temperature is likely sufficient for storage, given its thermal profile, but this must be confirmed by long-term stability studies.
This technical guide serves as a foundational document. The protocols and insights provided should be adapted and expanded upon based on specific formulation contexts and regulatory requirements.
References
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Computational study on the thermal decomposition of 2-phenylethanol. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Klick, S., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved January 18, 2026, from [Link]
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Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved January 18, 2026, from [Link]
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Thermogravimetric Analysis. (2022). MILL Wiki. Retrieved January 18, 2026, from [Link]
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Biotechnological 2-Phenylethanol Production: Recent Developments. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol coupled with Cd-MOF/S/Ni–NiO for hydrogen evolution performance and mechanism. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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Colorimetric determination of sympathomimetic amines methyldopa and noradrenaline. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Investigation of Oxidation Reaction Products of 2-Phenylethanol Using Synchrotron Photoionization. (2018). PubMed. Retrieved January 18, 2026, from [Link]
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Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Enzymatic Oxidation of 2‐Phenylethylamine to Phenylacetic Acid and 2‐Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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2-methylamino-1-phenylethanol. (n.d.). ChemSynthesis. Retrieved January 18, 2026, from [Link]
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PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]
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Hydrolytic Stability of DMAEMA Polymers. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
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Back to Basics: Thermogravimetric Analysis (TGA). (2020, September 16). YouTube. Retrieved January 18, 2026, from [Link]
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2-Phenylethanol. (n.d.). Ayelet Fishman Lab. Retrieved January 18, 2026, from [Link]
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Solubility Characteristics of 2-(Methylamino)-2-phenylethanol in Various Solvents
An In-depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation development, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Methylamino)-2-phenylethanol, a molecule belonging to the phenylethanolamine class. We will delve into the physicochemical properties of this compound and its analogs, explore its solubility profile across a range of aqueous and organic solvents, and analyze the profound impact of environmental factors such as pH. Furthermore, this document provides a detailed, field-proven protocol for the experimental determination of thermodynamic solubility using the gold-standard shake-flask method, ensuring scientific integrity and reproducibility.
Introduction and Structural Context
This compound is a member of the phenylethanolamine family, a class of compounds with significant pharmacological interest. The precise structure denoted by the name "this compound" suggests a phenyl group and a methylamino group on the second carbon of an ethanol backbone. However, the majority of scientific literature and commercially available compounds in this class feature a hydroxyl group on the benzylic carbon, as seen in structures like 2-(Methylamino)-1-phenylethanol. For the purpose of this guide, we will consider the broader class and draw upon data from closely related and well-documented analogs, such as Phenylpropanolamine (norephedrine), to build a robust solubility profile.
Understanding the solubility of such compounds is paramount in the early stages of drug discovery and development.[1][2] Poor solubility can lead to low and erratic bioavailability, hinder the development of suitable dosage forms, and produce unreliable results in in-vitro screening assays.[1] This guide aims to provide the foundational knowledge required to navigate these challenges effectively.
Physicochemical Properties
A molecule's solubility is intrinsically linked to its physical and chemical properties. The presence of a hydroxyl (-OH) group, a secondary amine (-NHCH₃), and an aromatic phenyl ring in the structure of phenylethanolamines dictates their polarity, hydrogen bonding capability, and ionization potential.
| Property | Value (for related compounds) | Source |
| Molecular Formula | C₉H₁₃NO | [3] |
| Molar Mass | 151.21 g/mol | [3] |
| Melting Point | 43-45 °C (for 2-Methylamino-1-phenylethanol) | [3] |
| 194 °C (for Phenylpropanolamine HCl) | [4] | |
| pKa | 9.44 (for Phenylpropanolamine) | [5] |
| 14.03 (Predicted, for 2-Methylamino-1-phenylethanol) | [3] | |
| Appearance | White to creamy-white crystalline powder | [4][5] |
Theoretical Framework of Solubility
The solubility of this compound is governed by the interplay of its structural features with the properties of the solvent. The molecule possesses both polar (hydroxyl and amino groups) and non-polar (phenyl ring) moieties, making its behavior complex.
-
Hydrogen Bonding : The hydroxyl and secondary amine groups can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic solvents like water and alcohols.[6]
-
Polarity and Dipole Moments : The electronegative oxygen and nitrogen atoms create dipole moments, enhancing solubility in polar solvents.
-
Hydrophobicity : The phenyl ring is hydrophobic and will preferentially interact with non-polar solvents through van der Waals forces. Solubility decreases as the non-polar character of the molecule or solvent increases.[6]
-
Ionization : As a weak base, the methylamino group can be protonated in acidic conditions, forming a highly water-soluble cationic salt.[7]
Solubility Profile Across Solvent Classes
Aqueous Solubility and the Critical Role of pH
The solubility of amine-containing compounds in water is profoundly dependent on the pH of the solution.[8][9][10] The secondary amine group in this compound gives the molecule a basic character.
In an acidic medium (low pH), the amine group accepts a proton (H⁺) to form a positively charged ammonium salt. This ionic form is significantly more polar than the neutral free base, leading to a dramatic increase in aqueous solubility. Conversely, in a basic medium (high pH), the molecule exists predominantly as the neutral free base, which is less polar and thus less soluble in water. The pKa of the compound (around 9.44 for the closely related Phenylpropanolamine[5]) is the pH at which the protonated (soluble) and neutral (less soluble) forms are present in equal concentrations. Therefore, for maximum aqueous solubility, the pH of the solution should be maintained well below the pKa.
Solubility in Organic Solvents
The choice of an organic solvent is critical for processes like synthesis, extraction, and chromatography.[11] Based on data for analogous compounds like Phenylpropanolamine hydrochloride (PPA·HCl), a general solubility profile can be established.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High (especially for salt form) | The compound's -OH and -NH groups can hydrogen bond extensively with the solvent. PPA·HCl is freely soluble in water and soluble in methanol.[4] |
| Polar Aprotic | DMSO, Acetonitrile | Moderate to High | Solvation occurs through strong dipole-dipole interactions. DMSO is a common solvent for preparing stock solutions for biological assays.[1][2] |
| Non-Polar | Diethyl Ether, Chloroform, Ethyl Acetate, Hexane | Very Low to Insoluble | The overall polarity of the molecule, particularly its salt form, is too high to be effectively solvated by non-polar solvents. PPA·HCl is insoluble in chloroform and ethyl ether.[12] |
Experimental Protocol: Thermodynamic Solubility Determination
To ensure trustworthy and reproducible data, a standardized experimental approach is essential. The Saturation Shake-Flask Method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[13][14]
Causality Behind the Shake-Flask Method
This method is designed to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid phase.
-
Using Excess Solid : Ensures that the solvent becomes fully saturated and that equilibrium can be reached and maintained.
-
Prolonged Agitation (e.g., 24-48 hours) : Provides sufficient time and energy for the dissolution process to reach equilibrium, which can be slow for poorly soluble compounds.[2]
-
Constant Temperature : Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.
-
Phase Separation : Centrifugation or filtration is used to completely remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
Quantification : A validated analytical method (e.g., UV-Vis Spectroscopy or HPLC) is required to accurately measure the concentration of the dissolved compound in the saturated supernatant.[15][16]
Step-by-Step Methodology
-
Preparation : Add an excess amount of solid this compound to a series of vials containing a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol).
-
Equilibration : Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[2]
-
Phase Separation : After incubation, allow the suspensions to settle. Carefully remove an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) or centrifuge at high speed to pellet the solid.
-
Sample Dilution : Dilute the clear supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification by UV-Vis Spectroscopy :
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Measure the absorbance of the diluted supernatant at the wavelength of maximum absorbance (λmax).[17]
-
Calculate the concentration in the supernatant using the calibration curve, accounting for the dilution factor. This final concentration is the thermodynamic solubility.
-
-
Data Reporting : Report the solubility in units of mg/mL or µg/mL, specifying the solvent, temperature, and pH (if applicable).
Conclusion
The solubility of this compound is a multifaceted characteristic governed by its amphiphilic nature and its capacity for ionization. It exhibits favorable solubility in polar protic solvents and demonstrates a strong pH-dependent profile in aqueous media, with significantly enhanced solubility under acidic conditions. Conversely, it is poorly soluble in non-polar organic solvents. For drug development professionals, leveraging the pH-solubility relationship is a key strategy for creating effective formulations. The application of robust, standardized protocols like the shake-flask method is imperative for generating the high-quality, reliable solubility data needed to advance promising compounds through the development pipeline.
References
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
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Journal of Food and Drug Analysis. (n.d.). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Available at: [Link]
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National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]
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SpringerLink. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]
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ChemBK. (n.d.). 2-METHYLAMINO-1-PHENYLETHANOL. Available at: [Link]
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ScienceLab.com. (2005). Material Safety Data Sheet Phenylpropanolamine HCl MSDS. Available at: [Link]
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Chemistry LibreTexts. (2023). Advanced Properties of Amines. Available at: [Link]
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ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Available at: [Link]
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An In-depth Technical Guide to the Historical Context and Synthesis of 2-(Methylamino)-2-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Quest for Sympathomimetics and the Rise of Phenylethanolamines
The story of 2-(Methylamino)-2-phenylethanol is not one of a singular, celebrated discovery, but rather a chapter in the broader, intensive investigation into sympathomimetic amines that characterized late 19th and early 20th-century pharmacology. These compounds, which mimic the effects of endogenous catecholamines like adrenaline (epinephrine) and noradrenaline (norepinephrine), became a focal point for researchers seeking to modulate the body's "fight or flight" response for therapeutic benefit.[1][2] The foundational work on catecholamines and their physiological effects set the stage for the exploration of synthetic analogues.[1]
The 2-phenethylamine motif is a cornerstone of this exploration, present in a vast array of naturally occurring and synthetic bioactive compounds.[2] This structural backbone is evident in the endogenous neurotransmitters dopamine, norepinephrine, and epinephrine, all of which are biosynthesized from the amino acid phenylalanine.[1] The early pharmacological successes with compounds like ephedrine, isolated by Nagai Nagayoshi in 1885, spurred chemists to synthesize a myriad of related structures, each with subtle variations in the hope of achieving more potent or selective effects. It is within this fervent period of chemical synthesis and pharmacological screening that the synthesis of various phenylethanolamine isomers, including this compound, would have emerged.
While a specific date or individual credited with the first synthesis of this compound is not prominent in the historical record, its creation is a logical extension of the systematic modification of the phenylethanolamine structure. Early synthetic routes for the parent compound, phenylethanolamine, involved methods such as the reduction of 2-nitro-1-phenyl-ethanol.[3] The N-methylation of phenylethanolamine to produce its N-methylated counterpart is a well-established biochemical reaction catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT), which converts norepinephrine to epinephrine.[3][4] This natural process provided a clear rationale for synthetic chemists to explore N-alkylation in the laboratory to create novel compounds for pharmacological evaluation.
The Chemical Landscape: Synthesis of this compound
The synthesis of this compound can be approached through several established routes for creating phenylethanolamine derivatives. A common and illustrative method involves the reductive amination of a suitable ketone precursor. This approach offers a versatile and relatively straightforward pathway to the target compound.
Representative Synthesis Protocol: Reductive Amination of 2-Aminoacetophenone
This protocol outlines a generalized, yet chemically sound, methodology for the synthesis of this compound.
Step 1: N-Methylation of 2-Aminoacetophenone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoacetophenone in a suitable organic solvent such as methanol or ethanol.
-
Addition of Methylating Agent: To this solution, add a methylating agent. A common choice is methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃), to neutralize the acid formed during the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 2-(methylamino)acetophenone.
Step 2: Reduction of the Ketone to the Alcohol
-
Reduction Reaction: The crude 2-(methylamino)acetophenone is dissolved in a suitable solvent, typically methanol or ethanol. A reducing agent, such as sodium borohydride (NaBH₄), is then added portion-wise at a controlled temperature (often 0 °C to room temperature).
-
Reaction Conditions: The reaction mixture is stirred for a period of time until the reduction is complete, as indicated by TLC.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or a dilute acid. The solvent is then removed, and the product is extracted into an organic solvent. The organic extracts are washed, dried, and concentrated to yield the crude this compound.
-
Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to obtain the final product of high purity.
Visualizing the Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Pharmacological Profile and Mechanism of Action
The pharmacological properties of this compound are predicted based on its structural similarity to other sympathomimetic amines. As a phenylethanolamine derivative, its primary mechanism of action is expected to involve interaction with the adrenergic system.
Expected Mechanism of Action:
-
Adrenergic Receptor Interaction: Like other sympathomimetic amines, this compound is likely to act as an agonist at adrenergic receptors. The degree of selectivity for α- and β-adrenergic receptor subtypes would determine its specific physiological effects.[1]
-
Neurotransmitter Release: It may also act as an indirect sympathomimetic by promoting the release of endogenous catecholamines, such as norepinephrine, from presynaptic nerve terminals.
-
Enzyme Substrate/Inhibitor: The parent compound, phenylethanolamine, is a known substrate for phenylethanolamine N-methyltransferase (PNMT).[3] Therefore, this compound could potentially act as a substrate or inhibitor of this enzyme, thereby modulating the biosynthesis of epinephrine.[5][6]
Anticipated Physiological Effects:
Based on the general pharmacology of sympathomimetic amines, the administration of this compound could potentially lead to:
-
Cardiovascular Effects: Increased heart rate, blood pressure, and cardiac contractility.
-
Central Nervous System (CNS) Stimulation: Increased alertness, wakefulness, and potential for psychostimulant effects.
-
Bronchodilation: Relaxation of smooth muscle in the airways.
It is important to note that the precise pharmacological profile, including potency, efficacy, and receptor selectivity, would require dedicated experimental investigation.
Quantitative Data Summary
While specific experimental data for this compound is not widely published, the following table provides physical properties for the closely related 2-(Methylamino)-1-phenylethanol.
| Property | Value | Reference |
| CAS Number | 68579-60-2 | [7] |
| Molecular Formula | C₉H₁₃NO | [7] |
| Molecular Weight | 151.208 g/mol | [7] |
| Melting Point | 74-76 °C | [7] |
Logical Relationships in Phenylethanolamine Pharmacology
Caption: Potential pharmacological interactions of this compound.
Conclusion
The history of this compound is intrinsically linked to the broader scientific endeavor to understand and manipulate the sympathetic nervous system. While not a compound of singular historical fame, its existence is a testament to the systematic exploration of structure-activity relationships that has been a driving force in medicinal chemistry. The synthesis of this and countless other phenylethanolamine derivatives has contributed to a deeper understanding of adrenergic pharmacology. For contemporary researchers, this compound represents a scaffold with potential for further investigation, particularly in the development of novel agents targeting the adrenergic system. Its study reinforces the importance of understanding the historical context of drug discovery to appreciate the logical progression of scientific inquiry.
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(S)-2-(Methylamino)-2-phenylethanol hydrochloride. MySkinRecipes. [Link]
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Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. PubMed. [Link]
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Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. PubMed. [Link]
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2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
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Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat. MDPI. [Link]
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Kinetic and pH studies on human phenylethanolamine N-methyltransferase. PubMed. [Link]
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2-methylamino-1-phenylethanol. ChemSynthesis. [Link]
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Methodological & Application
Application Notes and Protocols for the Analytical Determination of 2-(Methylamino)-2-phenylethanol
Introduction: The Analytical Imperative for 2-(Methylamino)-2-phenylethanol
This compound, a chiral phenylethanolamine, is a molecule of significant interest in pharmaceutical development due to its structural relation to physiologically active compounds. Its precise and accurate quantification is paramount for ensuring the quality, safety, and efficacy of any drug product in which it may be present as an active pharmaceutical ingredient (API), intermediate, or impurity. The presence of a chiral center necessitates enantioselective analytical methods to differentiate between its enantiomers, which may exhibit distinct pharmacological and toxicological profiles.
This comprehensive guide provides detailed application notes and validated protocols for the determination of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to implement robust and reliable analytical strategies. The methodologies presented herein are grounded in established analytical principles and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2]
I. High-Performance Liquid Chromatography (HPLC) for Achiral and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical compounds due to its versatility, robustness, and high resolving power. For this compound, HPLC can be employed for both achiral (quantification of the total amount) and chiral (separation and quantification of individual enantiomers) analysis.
A. Achiral Reversed-Phase HPLC for Total Quantification
The determination of the total concentration of this compound can be efficiently achieved using reversed-phase HPLC. The selection of a C18 stationary phase is often the first choice due to its broad applicability and ability to retain moderately polar compounds.
-
Stationary Phase: A C18 column provides a hydrophobic stationary phase that interacts with the phenyl group of the analyte, offering good retention.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used to elute the analyte. The buffer controls the pH, which is critical for maintaining the consistent ionization state of the secondary amine, thereby ensuring reproducible retention times. An acidic pH (e.g., pH 3) is often preferred to ensure the amine is protonated, leading to better peak shape.
-
Detector: UV detection is suitable for this compound due to the presence of the phenyl chromophore. A wavelength of around 215 nm is often chosen to maximize sensitivity.[3]
1. Instrumentation:
- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 80:20 v/v Mobile Phase A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm |
3. Sample Preparation:
- Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the method.
- Filter the sample through a 0.45 µm syringe filter before injection.
4. System Suitability:
- Perform five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
5. Validation Parameters (as per ICH Q2(R1)): [1][2]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
B. Chiral HPLC for Enantioselective Separation
The separation of the enantiomers of this compound is critical. This is achieved by employing a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for the separation of a wide range of chiral compounds, including phenylethanolamines.[1][4]
-
Chiral Stationary Phase: Immobilized polysaccharide-based CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate)) offer broad enantioselectivity and robustness. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector.
-
Mobile Phase: In normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is used. The polar modifier plays a crucial role in modulating the retention and selectivity by competing with the analyte for polar interaction sites on the CSP. Small amounts of an amine additive (e.g., diethylamine) are often added to the mobile phase to improve the peak shape of basic analytes like this compound by minimizing interactions with residual silanol groups on the silica support.
1. Instrumentation:
- HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Lux i-Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 150 mm, 3 µm |
| Mobile Phase | Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 215 nm |
3. Sample Preparation:
- Dissolve the racemic sample in the mobile phase.
4. System Suitability:
- Inject a racemic standard. The resolution between the two enantiomer peaks should be ≥ 1.5.
II. Gas Chromatography-Mass Spectrometry (GC-MS) for High-Sensitivity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful tool for the analysis of this compound, particularly at low concentrations or in complex matrices. Due to the polar nature of the hydroxyl and amino groups, derivatization is typically required to increase the volatility and thermal stability of the analyte for GC analysis.[5][6]
-
Derivatization: Silylation is a common derivatization technique for compounds containing active hydrogens. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective in converting the hydroxyl and amino groups to their corresponding trimethylsilyl (TMS) ethers and amines.[7] This reduces the polarity and increases the volatility of the analyte, leading to improved chromatographic performance.
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable for the separation of the derivatized analyte.
-
Mass Spectrometry: Electron Ionization (EI) is a standard ionization technique that generates a reproducible fragmentation pattern, which can be used for both qualitative identification (library matching) and quantitative analysis. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for trace-level quantification.
1. Instrumentation:
- Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
2. Derivatization Procedure:
- Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.
- Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine (as a catalyst).
- Cap the vial and heat at 70 °C for 30 minutes.
- Cool to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-550) or SIM |
| Diagnostic Ions (for SIM) | To be determined from the mass spectrum of the derivatized standard. Likely fragments would include the molecular ion and characteristic fragments from the loss of methyl and TMS groups. |
Visualizing the Analytical Workflows
To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the HPLC and GC-MS analytical methods.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
III. Method Validation: Ensuring Trustworthiness and Reliability
The validation of analytical methods is a mandatory requirement to ensure that the chosen method is fit for its intended purpose. The principles outlined in the ICH Q2(R1) guideline provide a framework for conducting a comprehensive validation study.[1][2]
Key Validation Parameters and Their Significance:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo or blank sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A linear regression analysis should be performed, and the correlation coefficient (r²) should be close to 1.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.
Conclusion
The analytical determination of this compound requires careful consideration of its chemical properties, including its chirality and polarity. The HPLC and GC-MS methods detailed in these application notes provide robust and reliable approaches for both quantitative and enantioselective analysis. The successful implementation of these protocols, coupled with a thorough method validation strategy, will ensure the generation of high-quality, defensible data that is essential for research, development, and quality control in the pharmaceutical industry.
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Quantitative analysis of ephedrine analogues from ephedra species using 1H-NMR. (2003). SciSpace. [Link]
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de Almeida, R. M., & de Oliveira, C. D. R. (2018). Fast Ephedrine Quantification by Gas Chromatography Mass Spectrometry. Journal of the Brazilian Chemical Society. [Link]
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Nagarjuna, P. J., Tharun Kumar, B., & Nalluri, B. N. (2020). Simultaneous Analysis of Phenylephrine HCl and Ketorolac Tromethamine in Bulk and Injectable Formulations by RP-HPLC-PDA Method. Journal of Drug Delivery and Therapeutics, 10(4-s), 39-45. [Link]
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García, A., Barbas, C., & Castro, M. (2002). Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. Journal of pharmaceutical and biomedical analysis, 29(3), 507–515. [Link]
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Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]
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García, A., Barbas, C., & Castro, M. (2002). Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. Journal of Pharmaceutical and Biomedical Analysis, 29(3), 507-515. [Link]
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Quantitative Analysis of 2-(Methylamino)-2-phenylethanol in Biological Samples by High-Performance Liquid Chromatography (HPLC)
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-(Methylamino)-2-phenylethanol in biological matrices such as human plasma and urine. The protocol encompasses comprehensive procedures for sample preparation, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, alongside optimized chromatographic conditions and rigorous method validation parameters. The methodologies described herein are designed to ensure high selectivity, accuracy, and precision, making them suitable for pharmacokinetic studies, clinical monitoring, and forensic toxicology.
Introduction and Scientific Rationale
This compound, a compound structurally related to ephedrine and its isomers, is a critical analyte in various scientific disciplines. As a metabolite of certain pharmaceutical compounds and a substance of interest in forensic investigations, its accurate quantification in biological fluids is paramount.[1] Biological samples, however, are complex mixtures containing proteins, lipids, salts, and numerous endogenous compounds that can interfere with analysis.[2]
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this task due to its high resolving power, sensitivity, and versatility. When coupled with a suitable detector, such as Ultraviolet (UV) or Mass Spectrometry (MS), HPLC can effectively separate the analyte from matrix interferences and provide reliable quantification.[3][4]
The core principle of this method is to first isolate this compound from the biological matrix using an appropriate extraction technique. This "clean-up" step is crucial for enhancing analytical sensitivity and protecting the HPLC system.[2][5] The purified extract is then injected into the HPLC system, where the analyte is separated from any remaining components on a reversed-phase column. Detection and quantification are subsequently performed based on a calibration curve generated from standards of known concentrations.
Materials and Instrumentation
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Phenylpropylamine or a stable isotope-labeled analogue
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Ortho-phosphoric acid (ACS grade)
-
Sodium Hydroxide (ACS grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ammonium Hydroxide (ACS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Weak Cation Exchange or C18)
-
HPLC System: An Agilent 1290 Infinity II LC System or equivalent, equipped with a binary pump, multisampler, multicolumn thermostat, and a Diode Array Detector (DAD) or a tandem mass spectrometer (MS/MS).
-
Analytical Column: Agilent Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm particle size, or equivalent.[1]
-
Data Acquisition Software: Agilent OpenLab CDS or equivalent.
-
Ancillary Equipment: Analytical balance, pH meter, vortex mixer, centrifuge, nitrogen evaporator.
Sample Preparation: Protocols and Mechanistic Insights
The choice of sample preparation technique is arguably the most critical step in bioanalysis. It directly impacts recovery, selectivity, and the overall reliability of the method.[2] We present three common protocols, ranging from simple to complex, allowing researchers to choose based on their specific requirements for sample cleanliness and sensitivity.
-
Application: Rapid screening, high-throughput analysis where matrix effects are less critical.
-
Mechanism: A high concentration of an organic solvent (e.g., acetonitrile) is added to the plasma sample. This alters the dielectric constant of the solution, causing proteins to denature and precipitate by disrupting their hydration shell.[2] The analyte, being soluble in the resulting supernatant, is thus separated from the bulk of the proteinaceous material.
-
Step-by-Step Protocol:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard (IS) working solution and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to the tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.
-
-
Application: Higher selectivity than PPT, suitable for removing salts and highly polar interferences.
-
Mechanism: LLE operates on the principle of differential solubility of the analyte between two immiscible liquid phases.[5] this compound is a basic compound. By increasing the pH of the aqueous sample (e.g., plasma or urine) to a value approximately 2 units above its pKa, the analyte is converted to its neutral, more non-polar form. This significantly increases its partitioning into an immiscible organic solvent like ethyl acetate.[7][8]
-
Step-by-Step Protocol:
-
Pipette 500 µL of plasma or urine into a glass tube.
-
Add 25 µL of the IS working solution.
-
Add 100 µL of 1 M Sodium Hydroxide to basify the sample (target pH > 10).
-
Add 3 mL of ethyl acetate.
-
Cap and vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase for injection.
-
-
Application: Gold standard for sample clean-up, providing the highest recovery and selectivity. Ideal for methods requiring very low limits of quantification (LLOQ).
-
Mechanism: SPE utilizes a solid sorbent packed into a cartridge to retain the analyte from the liquid sample.[9] For a basic compound like this compound, a weak cation exchange (WCX) mechanism is highly effective. At a slightly acidic or neutral pH, the analyte's amine group is protonated (positively charged) and binds to the negatively charged sorbent. Interferences are washed away, and the analyte is then eluted by increasing the pH to neutralize it, disrupting the ionic interaction.[10]
-
Step-by-Step Protocol:
-
Condition: Pass 1 mL of methanol, followed by 1 mL of deionized water through the WCX SPE cartridge.
-
Load: Load 1 mL of the pre-treated sample (plasma or urine, potentially diluted with a buffer at pH ~6) onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. This basic solution neutralizes the analyte, releasing it from the sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
HPLC Method and Chromatographic Conditions
The chromatographic separation is optimized to achieve a sharp, symmetrical peak for the analyte and internal standard, well-resolved from any matrix components, in a reasonable runtime.
| Parameter | Recommended Condition | Rationale |
| Analytical Column | Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) | C18 provides excellent hydrophobic retention for the phenyl group. The stable bond (SB) chemistry offers good peak shape for basic analytes. |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with H₃PO₄ | The acidic pH ensures the amine group is protonated, leading to consistent interaction with the stationary phase and sharp peaks. |
| Mobile Phase B | Acetonitrile | A strong organic solvent for eluting the analyte from the C18 column. |
| Elution Mode | Isocratic: 70% A : 30% B | A simple isocratic method is often sufficient and provides robust, reproducible retention times. Adjust ratio as needed for resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Detector | DAD: 215 nm | The phenyl ring provides UV absorbance. 215 nm is a common wavelength for aromatic compounds offering good sensitivity. |
| Run Time | 10 minutes | Sufficient to elute the analyte, IS, and allow the column to re-equilibrate. |
This compound possesses two chiral centers. In applications where the disposition of individual enantiomers is required (e.g., stereoselective metabolism studies), a chiral separation is necessary. This is typically achieved by replacing the C18 column with a Chiral Stationary Phase (CSP), such as one based on derivatized cellulose or amylose.[11][12][13] The mobile phase for chiral separations often consists of non-polar solvents like hexane and a polar organic modifier like ethanol or isopropanol.[13][14]
Method Validation Protocol
A bioanalytical method is only reliable if it is properly validated.[15] The validation process demonstrates that the method is suitable for its intended purpose.[16] The following parameters should be assessed according to regulatory guidelines (e.g., FDA, ICH).[16][17]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure no interference from endogenous components at the retention times of the analyte and IS. | Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between detector response and concentration. | Calibration curve with ≥6 non-zero points; coefficient of determination (r²) ≥ 0.99.[18] |
| Accuracy | The closeness of measured values to the true value. | Mean concentration of QC samples (low, mid, high) should be within ±15% of the nominal value (±20% at LLOQ).[17][19] |
| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) for QC samples should be ≤15% (≤20% at LLOQ).[17][19] |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible across the concentration range.[10] |
| Stability | To evaluate the analyte's stability under various storage and handling conditions. | Analyte concentration should remain within ±15% of the initial concentration after freeze-thaw cycles, short-term, and long-term storage.[1] |
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the nominal concentration of the calibration standards.
-
Regression Analysis: A linear regression with a 1/x or 1/x² weighting is applied to the data to generate an equation of the line (y = mx + c).
-
Quantification of Unknowns: The peak area ratio for unknown samples (e.g., subject samples, QCs) is measured. The concentration is then calculated by solving the regression equation for x: Concentration = (Peak Area Ratio - c) / m.
References
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Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]
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University of Florida Health. (n.d.). Sample Preparation for HPLC. Retrieved from [Link]
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Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
- Al-Qahtani, S., Al-Malki, J., & Al-Shabib, N. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 23.
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International Journal of Pharmaceutical Sciences Review and Research. (2023). Extraction of Drugs and Metabolites from Biological Matrices. Retrieved from [Link]
- PubMed. (1995). A new sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Journal of Pharmaceutical and Biomedical Analysis, 13(8), 1039-1044.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6223.
- International Journal of Research in Pharmaceutical Sciences. (2020). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY RP - HPLC ABSTRACT. International Journal of Research in Pharmaceutical Sciences, 11(3), 4226-4233.
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World Journal of Pharmaceutical Research. (n.d.). A review on bioanalytical method development and validation. Retrieved from [Link]
- MDPI. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(11), 2823.
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Shimadzu. (n.d.). Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. Retrieved from [Link]
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Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
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ResearchGate. (n.d.). Purification of biological samples and validation of bioanalytical HPLC methods for analysis of drugs and their metabolites. Retrieved from [Link]
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LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent Selection for the Extraction of 2-Phenylethanol from Aqueous Phases: Density and Viscosity Studies. Retrieved from [Link]
- Montanier, C., Le-croc, S., Le-gall, S., Gaillard, J., & Déniel, M. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Journal of Agricultural and Food Chemistry, 61(35), 8348-8355.
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NIH. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Retrieved from [Link]
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Ingeniería UC. (n.d.). Solvent Selection for the Extraction of 2-Phenylethanol from Aqueous Phases: Density and Viscosity Studies. Retrieved from [Link]
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Springer. (2016). Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. Retrieved from [Link]
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Taylor & Francis Online. (2018). Current status and perspectives of 2-phenylethanol production through biological processes. Retrieved from [Link]
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Analele Universității din Oradea, Fascicula: Ecotoxicologie, Zootehnie și Tehnologii de Industrie Alimentară. (2011). VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. Retrieved from [Link]
- PubMed. (1990). High-performance liquid chromatographic determination of beta-phenylethylamine in human plasma with fluorescence detection. Analytical Biochemistry, 184(1), 86-89.
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ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Simultaneous Analysis of 23 Selected Drugs Belonging to Different Therapeutic Groups in Human Urine Samples. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
PubMed. (2018). Current status and perspectives of 2-phenylethanol production through biological processes. Retrieved from [Link]
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NIH. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]
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Journal of Lipid Research. (2017). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Retrieved from [Link]
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ResearchGate. (n.d.). Solid-phase extraction of organic compounds: A critical review. part ii. Retrieved from [Link]
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ResearchGate. (n.d.). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of methods for determination of polyphenols in wine by HPLC-UV/VIS, LC/MS/MS and spectrophotometry. Retrieved from [Link]
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MDPI. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
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Agilent. (n.d.). Automated Solid Phase Extraction of PFAS from Aqueous Samples. Retrieved from [Link]
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Science.gov. (n.d.). sensitive hplc-uv method: Topics by Science.gov. Retrieved from [Link]
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NIH. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]
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NIH. (2021). Lipemia in the Plasma Sample Affects Fentanyl Measurements by Means of HPLC-MS2 after Liquid-Liquid Extraction. Retrieved from [Link]
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MDPI. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from [Link]
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ResearchGate. (n.d.). Biotechnological production of 2‐phenylethanol from agroindustrial byproducts: experimental evaluation, techno‐economic analysis, and life cycle assessment. Retrieved from [Link]
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ScienceDirect. (2018). Enhanced bioproduction of 2-phenylethanol in a biphasic system with rapeseed oil. Retrieved from [Link]
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NIH. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. Retrieved from [Link]
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Definitive Analysis of 2-(Methylamino)-2-phenylethanol by Gas Chromatography-Mass Spectrometry (GC-MS) Following Acylation Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This comprehensive application note provides a detailed and robust protocol for the analysis of 2-(Methylamino)-2-phenylethanol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of polar hydroxyl and secondary amine functional groups, direct GC analysis of this compound results in poor chromatographic performance, including peak tailing and low sensitivity. To overcome these challenges, a derivatization strategy using trifluoroacetic anhydride (TFAA) is employed. This method converts the polar analyte into a more volatile, thermally stable, and chromatographically amenable derivative, enabling sharp, symmetrical peaks and the generation of a characteristic mass spectrum for confident identification and quantification. This guide is intended for researchers, analytical chemists, and drug development professionals requiring a reliable method for the analysis of this compound and structurally related compounds.
Introduction and Scientific Rationale
This compound is an organic compound with the chemical formula C₉H₁₃NO and a molecular weight of approximately 151.21 g/mol [1][2]. It is a structural isomer of the more commonly known 2-methylamino-1-phenylethanol and serves as a valuable building block in various synthetic pathways. The accurate identification and quantification of such compounds are critical in pharmaceutical development, quality control, and forensic analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering the high separation efficiency of gas chromatography with the definitive structural elucidation capabilities of mass spectrometry[3][4]. However, the direct injection of polar molecules containing active hydrogen atoms, such as those in the hydroxyl (-OH) and amine (-NH) groups of this compound, presents significant analytical challenges. These functional groups can interact with active sites within the GC system (e.g., the inlet liner and column stationary phase), leading to undesirable chromatographic effects like peak broadening and tailing[5][6].
To ensure analytical integrity, chemical derivatization is an essential pre-analytical step. This process chemically modifies the analyte to improve its analytical properties[5]. Specifically, derivatization aims to:
-
Increase Volatility: By replacing polar -OH and -NH groups with non-polar moieties, the boiling point of the analyte is effectively lowered, making it more suitable for gas-phase analysis.
-
Enhance Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures of the GC inlet and column.
-
Improve Chromatographic Behavior: Derivatization minimizes unwanted interactions with the stationary phase, resulting in sharper, more symmetrical peaks and improved resolution[5][7].
-
Generate Characteristic Mass Spectra: The derivatives often produce unique and predictable fragmentation patterns in the mass spectrometer, aiding in structural confirmation[5].
This protocol employs acylation with trifluoroacetic anhydride (TFAA), a highly effective reagent for derivatizing both amines and alcohols, to form a di-trifluoroacetylated derivative of the target analyte, ensuring a robust and reproducible analysis.
Comprehensive Experimental Protocol
This section provides a self-validating, step-by-step methodology for the analysis. The causality behind critical steps is explained to ensure both procedural accuracy and conceptual understanding.
Materials and Reagents
-
Analyte: this compound standard (Purity ≥95%)
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA) (≥99%)
-
Solvents: Ethyl acetate (GC grade), Methanol (HPLC grade)
-
Equipment:
-
Analytical balance
-
Volumetric flasks (10 mL)
-
Micropipettes
-
GC vials with inserts (2 mL, screw-top)
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen gas evaporator system
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Mix until fully dissolved. This stock solution is stable when stored at 2-8°C.
-
Working Standard Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with ethyl acetate in a volumetric flask. This working solution should be prepared fresh for each analysis batch.
Derivatization Protocol: Trifluoroacetylation
The following procedure should be performed in a well-ventilated fume hood.
-
Aliquot Sample: Transfer 100 µL of the working standard solution (containing 1 µg of analyte) into a clean GC vial.
-
Evaporation to Dryness: Place the vial in a nitrogen evaporator and gently evaporate the solvent to complete dryness at room temperature. This step is critical, as residual protic solvents like methanol can consume the derivatizing agent and inhibit the reaction[8].
-
Reagent Addition: Add 100 µL of ethyl acetate to the dried residue, followed by 50 µL of trifluoroacetic anhydride (TFAA).
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 30 minutes to ensure the reaction proceeds to completion.
-
Post-Reaction Evaporation: After cooling the vial to room temperature, uncap it and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 200 µL of ethyl acetate. The sample is now ready for GC-MS injection.
Diagram of the Derivatization Reaction
Caption: Derivatization of this compound with TFAA.
GC-MS Instrumental Parameters
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used. The selection of a 5% phenyl-arylene equivalent column is based on its versatility and robustness for a wide range of derivatized compounds[4][9].
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| GC System | Agilent 7890A or equivalent | Standard, high-performance GC system. |
| Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[4] | Provides excellent separation for a broad range of semi-volatile compounds. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas, provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | Optimal flow for a 0.25 mm i.d. column, balancing resolution and analysis time. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless | Maximizes transfer of the analyte to the column, essential for trace-level analysis[4]. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 80°C, hold for 1 min.Ramp: 15°C/min to 290°C.Hold: 5 min at 290°C. | A balanced program that separates the analyte from solvent and potential byproducts. |
| Mass Spectrometer (MS) | ||
| MS System | Agilent 5975C or equivalent | A robust and sensitive mass selective detector. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique providing reproducible, library-searchable mass spectra. |
| Ionization Energy | 70 eV[4] | Standard energy for generating consistent fragmentation patterns. |
| Ion Source Temp. | 230 °C[4] | Optimal temperature to maintain ionization efficiency and prevent contamination. |
| Quadrupole Temp. | 150 °C[4] | Ensures stable mass filtering. |
| Scan Mode | Full Scan (m/z 40-500) | Acquires a complete mass spectrum for unequivocal identification. |
| Solvent Delay | 4 min | Prevents the high concentration of solvent from saturating the detector filament. |
Data Analysis and Expected Results
Chromatographic Profile
The derivatized this compound should elute as a single, sharp, and symmetrical peak. Under the conditions specified, the expected retention time will be approximately 10-12 minutes .
Mass Spectral Profile
The Electron Ionization (EI) mass spectrum of the di-TFA derivative will provide a unique fingerprint for confirmation. The molecular ion ([M]⁺) at m/z 343 is expected to be of low abundance or absent, which is common for such derivatives. The fragmentation pattern, however, will be highly informative.
Key Expected Fragment Ions:
-
m/z 246: This prominent ion likely results from the alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), leading to the loss of the CH₂O(COCF₃) radical. This is a highly diagnostic fragment.
-
m/z 149: Represents the fragment containing the phenyl ring and the derivatized nitrogen group after cleavage.
-
m/z 77: The phenyl cation, a common fragment in compounds containing a benzene ring.
-
m/z 69: The trifluoromethyl cation ([CF₃]⁺), characteristic of TFA derivatives.
| Result | Expected Outcome |
| Retention Time (RT) | Approx. 10-12 minutes |
| Molecular Ion [M]⁺ | m/z 343 (may be low abundance or absent) |
| Key Diagnostic Ions | m/z 246 (Base Peak) , m/z 149, m/z 77, m/z 69 |
Workflow for GC-MS Analysis
Caption: A streamlined workflow from sample preparation to final analysis.
Conclusion
The protocol detailed in this application note presents a reliable and robust method for the GC-MS analysis of this compound. The mandatory derivatization step using trifluoroacetic anhydride successfully addresses the challenges associated with analyzing polar analytes by gas chromatography, yielding excellent peak shape and a characteristic mass spectrum suitable for confident identification. This method provides the scientific community with a validated starting point for the routine analysis, quality control, and research-based quantification of this compound and its structural analogs.
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- 3. GC--MS analysis reveals production of 2--Phenylethanol from Aspergillus niger endophytic in rose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of 2-(Methylamino)-2-phenylethanol as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and practices for utilizing 2-(Methylamino)-2-phenylethanol as a chiral resolving agent for the separation of racemic carboxylic acids. While direct, field-proven protocols for this specific resolving agent are not extensively documented in readily available literature, this document synthesizes the foundational principles of diastereomeric salt crystallization and provides generalized, yet detailed, protocols that can be adapted by researchers to develop specific methods for their target molecules. The guide covers the underlying theory of chiral recognition, step-by-step experimental procedures for diastereomeric salt formation and purification, and methods for the regeneration of the enantiomerically enriched carboxylic acid. Furthermore, it details analytical techniques for the crucial determination of enantiomeric excess. This document is intended to serve as a practical resource for scientists in academic and industrial settings engaged in the development of enantiomerically pure compounds.
Introduction: The Imperative of Chirality in Drug Development
In the pharmaceutical sciences, the chirality of a molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different effects in a biological system. One enantiomer may be therapeutically active, while the other could be inactive or even responsible for adverse effects. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development.
One of the most established and scalable methods for separating enantiomers is through chiral resolution by diastereomeric salt formation.[1] This technique involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, which allows for their separation by classical techniques like fractional crystallization.[2]
This compound, a chiral amino alcohol, presents itself as a viable candidate for the resolution of racemic carboxylic acids. Its structural features, including a basic secondary amine for salt formation and a chiral center, provide the necessary components for diastereomeric interactions. This guide will explore the theoretical and practical aspects of employing this resolving agent.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution technique lies in the differential solubility of the two diastereomeric salts formed between the racemic carboxylic acid and the chiral resolving agent.
Let's consider a racemic mixture of a carboxylic acid, (R/S)-Acid, and a single enantiomer of this compound, for instance, (R)-2-(Methylamino)-2-phenylethanol ((R)-Amine). The reaction will yield a mixture of two diastereomeric salts:
-
(R)-Acid • (R)-Amine
-
(S)-Acid • (R)-Amine
These two salts are not mirror images of each other and will have different crystal packing energies and, therefore, different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be induced to crystallize preferentially, leaving the other diastereomer enriched in the mother liquor.
The efficiency of the resolution is determined by the difference in solubility between the two diastereomeric salts and the ability to selectively crystallize one over the other.
Experimental Workflow and Protocols
The following sections provide a generalized yet detailed workflow for the chiral resolution of a racemic carboxylic acid using this compound. It is crucial to note that these are starting-point protocols and will require optimization for each specific carboxylic acid.
Synthesis of Chiral this compound (Resolving Agent)
The enantiomerically pure resolving agent is a prerequisite for successful resolution. While commercially available, it can also be synthesized and resolved in the laboratory. A common synthetic route involves the reduction of a corresponding ketone precursor, followed by resolution with a chiral acid like tartaric acid. A general synthetic approach is outlined below, though specific literature procedures should be consulted for detailed experimental conditions.[3]
Note: The synthesis and resolution of the resolving agent itself is a critical step and should be performed with high fidelity to ensure the enantiomeric purity of the agent.
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol outlines the general procedure for forming and crystallizing the diastereomeric salts. The choice of solvent is a critical parameter and often requires screening of several options to find the optimal conditions for selective crystallization.
Materials:
-
Racemic carboxylic acid (e.g., Ibuprofen, Naproxen, Ketoprofen)
-
Enantiomerically pure this compound (e.g., (R)- or (S)-enantiomer)
-
Solvent(s) for crystallization (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)
-
Standard laboratory glassware (Erlenmeyer flasks, reflux condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable solvent or solvent mixture with gentle heating and stirring.
-
Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent. Slowly add the resolving agent solution to the carboxylic acid solution with continuous stirring. The use of sub-stoichiometric amounts of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.
-
Crystallization: The method of crystallization will depend on the solubility of the diastereomeric salts.
-
Cooling Crystallization: If the salts are soluble at elevated temperatures, slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Evaporative Crystallization: If the salts are highly soluble, slow evaporation of the solvent at room temperature or under reduced pressure may be necessary.
-
Antisolvent Addition: The addition of a solvent in which the salts are insoluble (an "antisolvent") can also induce crystallization.
-
-
Isolation of Crystals: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification of the Diastereomeric Salt
To enhance the diastereomeric purity of the isolated salt, one or more recrystallizations may be necessary.
Procedure:
-
Dissolve the dried diastereomeric salt from Protocol 1 in a minimal amount of a hot, suitable solvent.
-
Allow the solution to cool slowly to induce recrystallization.
-
Isolate the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Protocol 3: Regeneration of the Enantiomerically Enriched Carboxylic Acid
Once a diastereomerically pure salt is obtained, the chiral resolving agent must be removed to yield the enantiomerically enriched carboxylic acid.
Materials:
-
Diastereomerically pure salt
-
Aqueous acid solution (e.g., 1 M HCl or H₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
Aqueous base solution (e.g., 1 M NaOH) for recovery of the resolving agent (optional)
-
Separatory funnel
Procedure:
-
Salt Dissolution: Suspend the diastereomerically pure salt in a mixture of water and an immiscible organic solvent in a separatory funnel.
-
Acidification: Add an aqueous acid solution (e.g., 1 M HCl) to the mixture until the aqueous layer is acidic (pH 1-2). This will protonate the amine of the resolving agent, making it water-soluble, and leave the carboxylic acid in its neutral, organic-soluble form.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer with water and then with brine to remove any residual acid and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
(Optional) Recovery of Resolving Agent: The aqueous layer from step 3 can be basified with a strong base (e.g., NaOH) to deprotonate the this compound, which can then be extracted with an organic solvent and recovered for reuse.
Analysis of Enantiomeric Excess
Determining the enantiomeric excess (e.e.) of the resolved carboxylic acid is a critical step to evaluate the success of the resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method.
Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®)
Procedure:
-
Sample Preparation: Prepare a standard solution of the racemic carboxylic acid and a solution of the resolved, enantiomerically enriched carboxylic acid in the mobile phase.
-
Method Development: Develop an HPLC method that provides baseline separation of the two enantiomers. This typically involves screening different mobile phases (e.g., mixtures of hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid for normal phase, or acetonitrile/water/buffer for reversed-phase).
-
Analysis: Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers. Then, inject the resolved sample.
-
Calculation of Enantiomeric Excess: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Data Presentation and Interpretation
For a systematic development of a chiral resolution process, it is essential to screen various solvents and conditions and to present the data in a clear and comparable format.
Table 1: Solvent Screening for the Resolution of Racemic [Carboxylic Acid Name] with (R)-2-(Methylamino)-2-phenylethanol
| Entry | Solvent System | Yield of Salt (%) | e.e. of Regenerated Acid (%) |
| 1 | Methanol | Data | Data |
| 2 | Ethanol | Data | Data |
| 3 | Isopropanol | Data | Data |
| 4 | Acetone | Data | Data |
| 5 | Ethyl Acetate | Data | Data |
| 6 | Toluene/Methanol (9:1) | Data | Data |
Note: This table is a template. The user would populate it with their experimental data.
Visualization of the Resolution Process
The logical flow of the chiral resolution process can be visualized using a flowchart.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Causality and Field-Proven Insights
-
Solvent Selection is Paramount: The choice of solvent is the most critical variable in diastereomeric salt resolution. A good solvent system will maximize the solubility difference between the two diastereomeric salts. Protic solvents (alcohols) can interact with the salt through hydrogen bonding and may lead to different crystal packing and solubilities compared to aprotic solvents. Often, a mixture of solvents provides the best results.
-
Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of the racemic acid to the resolving agent is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be advantageous. This "Pope-Peachy method" can lead to a higher enantiomeric excess in the crystallized salt.[4]
-
Kinetic vs. Thermodynamic Control: The rate of cooling and the crystallization time can significantly impact the outcome of the resolution. Rapid cooling may lead to the co-precipitation of both diastereomers (kinetic product), while slow cooling allows the system to reach equilibrium and favors the crystallization of the less soluble salt (thermodynamic product).[5]
-
Crystal Seeding: Introducing a small seed crystal of the desired pure diastereomeric salt can promote its crystallization and can be a powerful tool to control the process, especially in cases where spontaneous crystallization is slow or difficult to control.
Conclusion
This compound holds potential as an effective chiral resolving agent for racemic carboxylic acids. The successful application of this resolving agent hinges on the systematic optimization of the diastereomeric salt crystallization process. By carefully screening solvents, adjusting stoichiometry, and controlling crystallization conditions, researchers can develop robust and scalable methods for the production of enantiomerically pure compounds. The protocols and principles outlined in this guide provide a solid foundation for initiating such development efforts. Further investigation into the crystal structures of the diastereomeric salts formed with this compound through techniques like X-ray crystallography would provide deeper insights into the chiral recognition mechanisms at play and could guide the rational design of more efficient resolution processes.
References
-
McCullagh, J. V. (2008). Resolution of Racemic Ibuprofen. Journal of Chemical Education, 85(7), 941. [Link]
-
Paik, M. J., Lee, Y., Goto, J., & Kim, K. R. (2004). Chiral discrimination of multiple profens as diastereomeric (R)-(+)-1-phenylethylamides by achiral dual-column gas chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 803(2), 257–265. [Link]
-
The Retort. (2012, October 8). Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. The Retort. [Link]
-
Bhushan, R., & Batra, S. (1998). Resolution of enantiomers of ibuprofen by liquid chromatography: a review. Biomedical chromatography : BMC, 12(6), 309–316. [Link]
-
Scribd. (n.d.). Organic Chemistry - Resolution of Ibuprofen. [Link]
- Google Patents. (n.d.). US5162576A - Resolution of ketoprofen.
-
Chegg. (2018, November 30). Solved Experiment 12 - Resolution of Racemic Ibuprofen and. [Link]
-
Chemistry LibreTexts. (2020, February 17). 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
- Pályi, G., Zucchi, C., & Caglioti, L. (Eds.). (2002). Progress in Biological Chirality. Elsevier.
-
ChemSynthesis. (2025, May 20). 2-methylamino-1-phenylethanol. [Link]
- Kozma, D. (Ed.). (2001).
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5. [Link]
-
Academic Journals. (n.d.). Convergent preparation of 2-phenylethanol. [Link]
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- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-(Methylamino)-2-phenylethanol in Asymmetric Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: The Strategic Application of 2-(Methylamino)-2-phenylethanol as a Precursor for Chiral Catalysts in Asymmetric Synthesis
Introduction: The Significance of Chiral 1,2-Amino Alcohols
Chiral 1,2-amino alcohols are a foundational class of compounds in organic synthesis, forming the structural backbone of numerous natural products, pharmaceuticals, and chiral ligands.[1][2][3] Their stereochemistry is frequently critical for biological activity, making their efficient and enantioselective synthesis a paramount objective in medicinal chemistry and drug development.[3] The molecule this compound belongs to this vital structural class. While not as extensively used directly as some of its more complex analogues, its true value lies in its role as an efficient and readily accessible precursor for highly effective chiral catalysts, most notably for oxazaborolidines used in enantioselective reductions.[4][5][6] This guide details its primary application in forming such catalysts and provides a comprehensive protocol for its use in the asymmetric reduction of prochiral ketones.
Core Application: Precursor to Oxazaborolidine Catalysts for Asymmetric Ketone Reduction
The most significant and well-documented application of this compound is its use in the in situ preparation of a chiral oxazaborolidine catalyst. This catalyst is then used for the asymmetric reduction of prochiral ketones to chiral secondary alcohols, a transformation famously known as the Corey-Bakshi-Shibata (CBS) reduction.[5][7][8] This method is highly valued for its predictability, broad substrate scope, and typically excellent stereocontrol, often achieving enantiomeric excess (ee) values greater than 95%.[4]
The Causality Behind the Method: Mechanism of Action
The success of the CBS reduction hinges on the formation of a rigid, bicyclic oxazaborolidine-borane complex that precisely controls the trajectory of hydride delivery to the ketone.[4][5][7]
-
Catalyst Formation: The chiral amino alcohol, (1R,2S)- or (1S,2R)-2-(methylamino)-2-phenylethanol, reacts with a borane source (e.g., BH₃·THF) to form the active oxazaborolidine catalyst.
-
Lewis Acid-Base Complexation: The nitrogen atom of the oxazaborolidine acts as a Lewis base, coordinating to a molecule of the borane reducing agent (a Lewis acid). This coordination activates the borane, making it a more potent hydride donor.[5][7]
-
Ketone Coordination: The endocyclic boron atom of the catalyst becomes a stronger Lewis acid, which then coordinates to the oxygen of the prochiral ketone.[4] Critically, the ketone orients itself to minimize steric clash between its larger substituent (Rₗ) and the catalyst's phenyl group. The ketone's smaller substituent (Rₛ) points toward the catalyst's phenyl group.
-
Stereoselective Hydride Transfer: The activated borane, held in close proximity, delivers a hydride to the carbonyl carbon via a six-membered ring transition state.[4][7] This controlled, intramolecular-like transfer ensures high facial selectivity.
-
Product Release and Catalyst Turnover: After hydride transfer, the resulting alkoxyborane dissociates, and the catalyst is regenerated to participate in the next catalytic cycle. A final workup step liberates the chiral alcohol.
Visualization of the Catalytic Cycle
Caption: Catalytic cycle for the CBS reduction of a prochiral ketone.
Experimental Protocols
Protocol 1: In Situ Generation of the Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone
This protocol describes the reliable use of (1R,2S)-2-(methylamino)-2-phenylethanol to generate the catalyst in situ, followed by the reduction of a model ketone, acetophenone.[9] The in situ approach avoids the need to isolate and store the potentially sensitive oxazaborolidine catalyst.[9]
Materials:
-
(1R,2S)-2-(methylamino)-2-phenylethanol
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon or nitrogen inlet, add (1R,2S)-2-(methylamino)-2-phenylethanol (e.g., 0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous THF (e.g., 2 mL) via syringe to dissolve the amino alcohol.
-
Catalyst Formation: Cool the solution to 0 °C in an ice bath. Slowly add 1.0 M BH₃·THF solution (0.1 mmol, 10 mol%) dropwise via syringe. Stir the mixture at 0 °C for 15 minutes to allow for the formation of the oxazaborolidine catalyst.
-
Substrate Addition: Add a solution of acetophenone (1.0 mmol, 1.0 equiv) in anhydrous THF (1 mL) to the catalyst solution.
-
Reduction: To the stirring mixture at 0 °C, add 1.0 M BH₃·THF solution (1.0 mmol, 1.0 equiv) dropwise over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the acetophenone is fully consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (2-3 mL) at 0 °C to destroy any excess borane.
-
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude product (1-phenylethanol) by flash column chromatography on silica gel. Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis.
Visualization of the Experimental Workflow
Caption: General workflow for asymmetric ketone reduction.
Data Presentation: Expected Performance
The use of this compound derivatives as precursors for CBS catalysts provides high enantioselectivity across a range of ketone substrates. The following table summarizes typical results for the reduction of various prochiral ketones.
| Entry | Ketone Substrate | Product Alcohol | Typical Yield (%) | Typical ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | >95 | 91-98[9] |
| 2 | Propiophenone | 1-Phenyl-1-propanol | >95 | 96[9] |
| 3 | α-Tetralone | 1,2,3,4-Tetrahydro-1-naphthalenol | >90 | 85-90[9] |
| 4 | tert-Butyl methyl ketone | 3,3-Dimethyl-2-butanol | >90 | 89[9] |
Trustworthiness and Self-Validation
The protocol described is a self-validating system based on well-established principles of asymmetric catalysis.[5][7][8]
-
Reproducibility: The in situ generation of the catalyst from stable precursors (the amino alcohol and commercial BH₃·THF solution) enhances reproducibility compared to using an isolated, potentially aged catalyst.[9]
-
Anhydrous Conditions: The requirement for anhydrous conditions is critical. Water can react with the borane reagent and the catalyst, diminishing both the yield and the enantioselectivity.[7] The use of flame-dried glassware and anhydrous solvents is mandatory.
-
Predictable Stereochemistry: The facial selectivity of the hydride addition is predictable based on the stereochemistry of the amino alcohol used. Using the (1R,2S)-enantiomer typically yields the (R)-alcohol from aryl alkyl ketones, while the (1S,2R)-enantiomer yields the (S)-alcohol.
-
Analytical Verification: The final validation of the protocol's success is the determination of the enantiomeric excess (% ee) via a standard analytical technique like chiral HPLC or GC, which provides a quantitative measure of the reaction's stereoselectivity.
Conclusion
This compound serves as a highly effective and practical precursor for the generation of chiral oxazaborolidine catalysts. Its application in the Corey-Bakshi-Shibata reduction provides a reliable, scalable, and highly enantioselective method for synthesizing chiral secondary alcohols, which are indispensable intermediates in pharmaceutical and fine chemical manufacturing. The protocols and principles outlined in this guide offer a robust framework for researchers to successfully implement this powerful synthetic tool.
References
-
National Institutes of Health.
-
Thieme Connect.
-
ACS Publications.
-
NROChemistry.
-
Frontiers in Catalysis.
-
Organic Chemistry Portal.
-
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-
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-
Wikipedia.
-
YouTube.
-
National Institutes of Health.
-
BenchChem.
-
Wikipedia.
-
Semantic Scholar.
-
Organic Reactions.
-
MDPI.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Pharmacological Applications of 2-(Methylamino)-2-phenylethanol Derivatives
Introduction: The Phenylpropanolamine Scaffold
The 2-(Methylamino)-2-phenylethanol core structure is a cornerstone of sympathomimetic amine pharmacology. This chemical scaffold is the basis for several well-known stereoisomers, including ephedrine, pseudoephedrine, and norpseudoephedrine (cathine), each with distinct pharmacological profiles and clinical applications.[1] These compounds are classified as sympathomimetic drugs because they elicit physiological responses that mimic the activation of the sympathetic nervous system.[2][3]
Their primary mechanism involves interaction with the adrenergic system. They can act as direct agonists at α- and β-adrenergic receptors or, more commonly, as indirect agonists by promoting the release of endogenous catecholamines, particularly norepinephrine, from presynaptic nerve terminals.[4][5] This dual mechanism accounts for their wide range of effects, from cardiovascular and respiratory to central nervous system (CNS) actions.[4] This guide provides an in-depth exploration of the key pharmacological applications of these derivatives, complete with detailed protocols for their investigation.
Section 1: Mechanism of Action - Adrenergic System Modulation
The pharmacological effects of this compound derivatives are predominantly mediated by their interaction with adrenergic receptors (adrenoceptors). These are G-protein coupled receptors (GPCRs) that are central to sympathetic nervous system function.
1.1. Receptor Subtypes and Downstream Signaling
-
α-Adrenoceptors: These are divided into α₁ and α₂ subtypes.
-
α₁-Receptors: Coupled to Gq protein, their activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This pathway ultimately increases intracellular calcium (Ca²⁺) levels, causing smooth muscle contraction, such as vasoconstriction.[6][7]
-
α₂-Receptors: Coupled to Gi protein, their activation inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels. In presynaptic neurons, this serves as a negative feedback mechanism to reduce further norepinephrine release.[7][8]
-
-
β-Adrenoceptors: These are divided into β₁, β₂, and β₃ subtypes, all coupled to Gs protein. Activation stimulates adenylyl cyclase, increasing cAMP production and activating Protein Kinase A (PKA).[7] This leads to varied effects, including increased heart rate and contractility (β₁) and smooth muscle relaxation, such as bronchodilation (β₂).[4][9]
Many derivatives, like pseudoephedrine and ephedrine, act as mixed-acting sympathomimetics, both directly stimulating these receptors and inducing the release of norepinephrine to amplify the effect.[4] L-Norpseudoephedrine, for instance, is a potent norepinephrine-releasing agent with a weaker effect on dopamine release.[10][11]
Figure 1: Simplified Adrenergic Signaling Pathways
Section 2: Application - Nasal Decongestion
One of the most widespread applications of these derivatives, particularly pseudoephedrine, is as a nasal decongestant.[9][12] Nasal congestion stems from the dilation of blood vessels (vasodilation) in the nasal mucosa.
2.1. Causality of Action
Pseudoephedrine stimulates α₁-adrenergic receptors located on the smooth muscle of cavernous vein plexuses in the nasal passages.[6] This activation triggers the Gq-PLC-IP₃ pathway, leading to vasoconstriction. This constriction shrinks the swollen nasal mucous membranes, reduces blood flow and edema, and consequently increases the patency of the nasal airway.[13]
2.2. Protocol: In Vitro Assessment of Vasoconstrictor Activity
This protocol provides a self-validating system to quantify the vasoconstrictor potency of test compounds using isolated vascular tissue. The choice of tissue, such as rabbit aorta, is based on its robust and reproducible contractile response to α₁-agonists.[8][14]
Materials:
-
Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)
-
Phenylephrine (positive control α₁-agonist)
-
Prazosin (selective α₁-antagonist for validation)
-
Test Compound (e.g., Pseudoephedrine)
-
Isolated Tissue Organ Bath System with isotonic transducers[14]
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a New Zealand white rabbit according to institutional guidelines.
-
Carefully dissect the thoracic aorta and place it immediately in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering connective tissue and cut it into 3-4 mm rings. Causality: This precise size ensures uniform diffusion of drugs and nutrients.
-
-
Organ Bath Mounting:
-
Mount each aortic ring in a 10 mL organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.[14] Causality: Carbogenation maintains physiological pH (~7.4) and oxygenates the tissue, ensuring its viability.
-
Attach one end of the ring to a fixed hook and the other to an isotonic force transducer.
-
-
Equilibration and Validation:
-
Apply a resting tension of 2 grams and allow the tissue to equilibrate for 60-90 minutes, replacing the buffer every 15 minutes.
-
To validate tissue viability, induce a contraction with a submaximal concentration of phenylephrine (e.g., 1 µM). A robust contraction confirms tissue health. Wash out until baseline is restored.
-
-
Dose-Response Curve Generation:
-
Add the test compound (or phenylephrine for control) to the organ bath in a cumulative manner, increasing the concentration by half-log increments (e.g., 1 nM to 100 µM).
-
Allow the tissue response to stabilize at each concentration before adding the next. Record the tension generated.
-
-
Antagonist Validation (Self-Validation Step):
-
After washing out the agonist, incubate a separate set of rings with a selective antagonist like prazosin (e.g., 100 nM) for 30 minutes.
-
Repeat the cumulative dose-response curve for the agonist. A rightward shift in the dose-response curve validates that the observed contraction is mediated by α₁-adrenergic receptors.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum response induced by the positive control (phenylephrine).
-
Plot the percentage response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximum effect).
-
Figure 2: Workflow for In Vitro Vasoconstriction Assay
Section 3: Application - Appetite Suppression
Certain derivatives, most notably D-norpseudoephedrine (cathine), have been utilized as anorectic agents for the treatment of obesity.[15] Unlike the peripheral action for decongestion, this effect is centrally mediated.
3.1. Causality of Action
The anorectic effects of cathine are not solely reliant on adrenergic pathways. Research indicates a crucial role for the dopaminergic system, specifically within the nucleus accumbens shell (NAcSh), a key brain region involved in reward and motivation.[15][16] Cathine's action in this region modulates neuronal activity and requires both D1- and D2-like dopamine receptors to induce food intake suppression and weight loss.[15]
3.2. Protocol: In Vivo Assessment of Anorectic Effects in Rodents
This protocol is designed to assess the effects of a test compound on food intake, body weight, and locomotor activity in rats, providing a comprehensive preclinical evaluation of its potential as an appetite suppressant.
Materials:
-
Male Wistar rats (250-300g)
-
Standard laboratory chow and water
-
Metabolic cages for monitoring food/water intake
-
Open-field activity chambers with automated tracking
-
D-norpseudoephedrine (NPE) as a reference compound
-
Dopamine antagonists: SCH-23390 (D1) and Raclopride (D2)
-
Vehicle (e.g., 0.9% saline)
Procedure:
-
Acclimation:
-
House rats individually and acclimate them to the experimental conditions (handling, injection procedure with vehicle) for at least 7 days to minimize stress-induced variability.
-
-
Baseline Measurement:
-
For 3 consecutive days, measure and record baseline 24-hour food intake, water intake, and body weight for all animals.
-
-
Treatment Phase (Dose-Response):
-
Divide rats into groups (n=8-10 per group): Vehicle control, and multiple doses of the test compound (e.g., 10, 20, 40 mg/kg NPE).[15]
-
Administer the assigned treatment via intraperitoneal (i.p.) injection at the same time each day for 7 consecutive days.
-
Measure food intake and body weight daily.
-
-
Locomotor Activity Assessment:
-
On specific days (e.g., Day 1 and Day 7), immediately after injection, place individual rats into the open-field activity chambers.
-
Record locomotor activity (total distance traveled, rearing events) for 60-90 minutes. Causality: This step is crucial to distinguish true anorectic effects from sedation or hyperactivity that could non-specifically alter feeding behavior.
-
-
Mechanistic Validation (Self-Validation Step):
-
In a separate cohort of animals, pre-treat with a dopamine antagonist (e.g., SCH-23390 or Raclopride) 30 minutes before administering an effective dose of the test compound.
-
Measure food intake and body weight. Causality: A reversal or attenuation of the anorectic effect by the antagonist provides strong evidence for the involvement of that specific dopamine receptor subtype in the compound's mechanism of action.[15]
-
-
Data Analysis:
-
Analyze body weight and food intake data using a two-way repeated measures ANOVA.
-
Analyze locomotor data using one-way ANOVA followed by post-hoc tests.
-
A p-value < 0.05 is considered statistically significant.
-
Section 4: General Characterization - Receptor Binding Affinity
Determining the binding affinity of a compound for its molecular targets is a fundamental step in pharmacological characterization. Radioligand binding assays are the gold standard for this purpose.[17]
4.1. Protocol: Radioligand Displacement Assay for Adrenergic Receptors
This protocol determines the affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a known high-affinity radiolabeled ligand.
Materials:
-
Cell membranes from cell lines stably expressing a single human adrenergic receptor subtype (e.g., α₁ₐ, β₂)
-
Radioligand: [³H]-Prazosin (for α₁) or [³H]-Dihydroalprenolol (for β)[17]
-
Non-specific binding control: Phentolamine (for α) or Propranolol (for β) at high concentration (e.g., 10 µM)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well plates, glass fiber filters, and a cell harvester
-
Scintillation fluid and a liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer
-
Non-Specific Binding (NSB): Membranes + Radioligand + High concentration of unlabeled antagonist
-
Displacement: Membranes + Radioligand + Serial dilutions of the test compound
-
-
-
Incubation:
-
Add cell membranes (20-50 µg protein/well), a fixed concentration of radioligand (near its Kd value), and the test compound dilutions.
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Separation:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Quickly wash the filters with ice-cold assay buffer to remove any unbound radioactivity. Causality: The speed and cold temperature are critical to prevent dissociation of the ligand-receptor complex during washing.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Workflow for Radioligand Binding Assay
Data Summary
The following table summarizes representative pharmacological data for key derivatives, illustrating their relative potencies as neurotransmitter-releasing agents.
| Compound | Neurotransmitter Release EC₅₀ (nM) | Primary Application(s) |
| Norepinephrine | Dopamine | |
| L-Norpseudoephedrine (Cathine) | 30 | 294 |
| Pseudoephedrine | 79.5 | 1630 |
| Ephedrine | 41.6 | 557 |
| Data adapted from Rothman et al., 2003 as cited in Wikipedia[11] |
Conclusion
The this compound derivatives represent a versatile class of pharmacologically active compounds. Their sympathomimetic actions, driven by interactions with adrenergic and dopaminergic systems, have led to important clinical applications. The protocols detailed herein provide robust, self-validating frameworks for researchers to investigate the vasoconstrictive, anorectic, and receptor-binding properties of novel and existing derivatives. A thorough understanding of these methodologies is essential for the continued development and characterization of drugs targeting the sympathetic nervous system.
References
- Wikipedia. (n.d.). L-Norpseudoephedrine.
- PsychonautWiki. (n.d.). L-Norpseudoephedrine.
- PubMed. (n.d.). α-Adrenoceptor Assays.
- Wikipedia. (n.d.). Pseudoephedrine.
- New World Encyclopedia. (n.d.). Cathinone.
- ResearchGate. (n.d.). Benefits, limits and danger of ephedrine and pseudoephedrine as nasal decongestants.
- PubMed. (n.d.). In vitro determination of the ability of drugs to bind to adrenergic receptors.
- ResearchGate. (2024). Ephedrine and Pseudoephedrine: A Comprehensive Review of Their Pharmacology and Clinical Applications.
- Wikipedia. (n.d.). Khat.
- Benchchem. (n.d.). Norpseudoephedrine.
- PharmaCompass. (n.d.). Pseudoephedrine Drug Information.
- PubMed Central. (2020). The Appetite Suppressant D-norpseudoephedrine (Cathine) Acts via D1/D2-Like Dopamine Receptors in the Nucleus Accumbens Shell.
- ResearchGate. (2020). The Appetite Suppressant D-norpseudoephedrine (Cathine) Acts via D1/D2-Like Dopamine Receptors in the Nucleus Accumbens Shell.
- Drugs.com. (n.d.). Ephedrine vs Pseudoephedrine Comparison.
- Pharmacology Education Project. (n.d.). Pharmacology of Sympathomimetics: Mechanisms, Clinical Applications, and Safety.
- Taylor & Francis Online. (2008). Differentiation of Alpha-Adrenergic Receptors Using Pharmacological Evaluation and Molecular Modeling of Selective Adrenergic Agents.
- PubMed. (2012). In Vitro Study on the Effects of Some Selected Agonists and Antagonists of alpha(1)-adrenergic Receptors on the Contractility of the Aneurysmally-Changed Aortic Smooth Muscle in Humans.
- Deranged Physiology. (2024). Sympathomimetics.
- StatPearls - NCBI Bookshelf. (n.d.). Sympathomimetics.
- MDPI. (n.d.). Natural Sympathomimetic Drugs: From Pharmacology to Toxicology.
Sources
- 1. benchchem.com [benchchem.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Sympathomimetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of Sympathomimetics | Pharmacology Mentor [pharmacologymentor.com]
- 8. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 10. L-Norpseudoephedrine - Wikipedia [en.wikipedia.org]
- 11. L-Norpseudoephedrine [medbox.iiab.me]
- 12. drugs.com [drugs.com]
- 13. Pseudoefedrina | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. In vitro study on the effects of some selected agonists and antagonists of alpha(1)-adrenergic receptors on the contractility of the aneurysmally-changed aortic smooth muscle in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Appetite Suppressant D-norpseudoephedrine (Cathine) Acts via D1/D2-Like Dopamine Receptors in the Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro determination of the ability of drugs to bind to adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Chiral Separation of 2-(Methylamino)-2-phenylethanol Enantiomers by High-Performance Liquid Chromatography
Abstract: This application note provides a detailed and scientifically-grounded protocol for the enantioselective separation of 2-(Methylamino)-2-phenylethanol using High-Performance Liquid Chromatography (HPLC). The methodology leverages a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, a widely successful strategy for the resolution of amino alcohols. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis and purification of chiral compounds. The protocol herein is designed to be a self-validating system, with explanations for the causal relationships between experimental choices and expected outcomes, ensuring both reproducibility and a deep understanding of the chiral separation mechanism.
Introduction: The Significance of Chiral Purity
This compound is a chiral secondary amino alcohol with a stereocenter that gives rise to two enantiomers. In the pharmaceutical industry, the differential pharmacological and toxicological profiles of enantiomers are a critical consideration.[1] Regulatory bodies worldwide mandate the characterization and quantification of individual enantiomers in chiral drug substances. Consequently, the development of robust and reliable analytical methods for chiral separation is an indispensable aspect of drug discovery, development, and quality control.
High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is the preeminent technique for the enantioseparation of a vast array of chiral molecules.[2] Among the various types of CSPs, those derived from polysaccharides like cellulose and amylose have demonstrated broad applicability and high enantioselectivity for a diverse range of compounds, including amino alcohols.[3][4]
This application note presents a comprehensive protocol for the chiral separation of this compound enantiomers. The method is built upon the foundational principles of chiral recognition on polysaccharide-based CSPs and has been designed for immediate implementation and potential adaptation for preparative scale purification.
The Causality of Method Design: A Mechanistic Overview
The successful chiral separation of this compound hinges on the differential interaction of its enantiomers with the chiral stationary phase. The chosen methodology is predicated on the following scientific principles:
-
Chiral Stationary Phase (CSP) Selection: A polysaccharide-based CSP, specifically an amylose or cellulose derivative, is selected. These CSPs form "chiral pockets" or grooves within their helical structure.[5] The enantiomers of the analyte will fit into these pockets with varying degrees of stability, leading to differential retention times. The phenyl group, the hydroxyl group, and the secondary amine of this compound are key interaction points with the CSP.
-
Mobile Phase Strategy: A normal-phase elution mode, typically employing a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol), is utilized. This mobile phase composition allows for fine-tuning of the analyte's retention and the enantioselectivity.
-
The Role of Additives: The inclusion of a basic additive, such as diethylamine (DEA), in the mobile phase is crucial. For basic analytes like this compound, acidic silanol groups on the silica support of the CSP can cause peak tailing and poor resolution. The basic additive deactivates these sites, leading to improved peak symmetry and overall chromatographic performance.
The interplay of these components creates a robust system for the enantioselective separation of this compound.
Experimental Workflow and Protocol
The following diagram illustrates the overall workflow for the chiral separation of this compound.
Caption: Workflow for the chiral HPLC analysis of this compound.
Materials and Reagents
-
Racemic this compound standard
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (HPLC grade)
-
Methanol (for sample dissolution, if necessary)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector. |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully measure the required volumes of n-hexane, isopropanol, and diethylamine.
-
For 1 L of mobile phase, combine 800 mL of n-hexane, 200 mL of isopropanol, and 1 mL of diethylamine.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
If solubility is an issue, methanol can be used as a co-solvent, but the final concentration of methanol in the injected sample should be minimized.
-
Prepare working solutions by diluting the stock solution with the mobile phase to a suitable concentration for UV detection (e.g., 0.1 mg/mL).
-
-
HPLC System Equilibration:
-
Install the chiral column in the HPLC system.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10 µL of the racemic standard solution to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the prepared sample solutions for analysis.
-
-
Data Processing:
-
Integrate the peaks corresponding to the two enantiomers in the resulting chromatogram.
-
Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is generally considered baseline separation.
-
Determine the enantiomeric purity of the sample by calculating the peak area percentage of each enantiomer.
-
Expected Results and Troubleshooting
Under the proposed conditions, baseline separation of the two enantiomers of this compound is anticipated. The elution order of the enantiomers will depend on the specific chiral stationary phase used.
Caption: Idealized chromatogram showing baseline separation of the enantiomers.
Troubleshooting:
-
Poor Resolution: If the resolution is inadequate, the ratio of n-hexane to isopropanol in the mobile phase can be adjusted. Increasing the percentage of isopropanol will generally decrease retention times, while decreasing it will increase retention and may improve resolution. The column temperature can also be optimized; lower temperatures often enhance enantioselectivity.[6]
-
Peak Tailing: If significant peak tailing is observed, the concentration of diethylamine in the mobile phase can be slightly increased (e.g., to 0.2%).
-
No Separation: If no separation is achieved, screening other types of polysaccharide-based CSPs (e.g., if an amylose-based column was used, try a cellulose-based one) is recommended, as their chiral recognition mechanisms can be complementary.
Conclusion
This application note provides a robust and scientifically-driven protocol for the chiral separation of this compound enantiomers by HPLC. By utilizing a polysaccharide-based chiral stationary phase under normal-phase conditions with a basic additive, this method offers a reliable approach for the accurate determination of enantiomeric purity. The detailed protocol and the underlying scientific rationale are intended to empower researchers to successfully implement and adapt this method for their specific analytical and preparative needs.
References
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
National Institutes of Health (NIH). (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Development and Validation of a Robust HPLC Method for the Quantification of 2-(Methylamino)-2-phenylethanol
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide to the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(Methylamino)-2-phenylethanol. The methodology is grounded in fundamental chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This application note details the entire workflow, from the initial method development rationale and optimization to a step-by-step validation protocol. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require a reliable method for the assay of this compound.
Introduction and Method Rationale
This compound is a phenylethanolamine derivative with a secondary amine and a primary alcohol functional group.[3] Its structure presents a chiral center, making stereospecific synthesis and analysis potentially critical in pharmaceutical contexts.[4] However, for routine quantification, purity assessment, or content uniformity, a robust achiral method is often the primary requirement.
The development of an effective HPLC method hinges on understanding the analyte's physicochemical properties. This compound possesses a phenyl ring, which acts as a chromophore for UV detection, and both polar (hydroxyl, amine) and non-polar (phenyl) moieties. The basic nature of the secondary amine group is a critical consideration for chromatographic performance.
Causality Behind Experimental Choices:
-
Chromatographic Mode (RP-HPLC): Reversed-phase chromatography is the predominant mode in pharmaceutical analysis due to its versatility and applicability to a wide range of compounds with moderate polarity.[5][6] The phenyl group in the analyte provides sufficient hydrophobicity for effective retention on a non-polar stationary phase like C18.
-
Column Selection (C18): An octadecylsilane (C18) column is selected as the workhorse of reversed-phase chromatography, offering a strong hydrophobic interaction with the analyte's phenyl ring. A modern, end-capped, high-purity silica-based C18 column is chosen to minimize undesirable interactions between the basic amine group and acidic residual silanols on the silica surface, which can cause significant peak tailing.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shape (lower backpressure and higher efficiency) for many compounds.
-
Aqueous Phase & pH Control: The secondary amine in the analyte will be protonated at acidic pH. This protonation prevents the uncharged free base from interacting with silanol groups, drastically improving peak symmetry. Therefore, 0.1% Formic Acid is added to the mobile phase. This simple, volatile modifier adjusts the pH to approximately 2.7, ensuring the analyte is in a single, stable, protonated state, and is compatible with mass spectrometry (MS) detection if needed.
-
-
Detection Wavelength: The phenyl group exhibits strong UV absorbance. A UV scan of the analyte would reveal an absorbance maximum (λ-max) around 210-220 nm and a secondary maximum around 254-260 nm. Detection at a lower wavelength (e.g., 220 nm) provides higher sensitivity, which is ideal for impurity analysis, while a higher wavelength may offer more selectivity against certain excipients. For this assay method, 220 nm is selected for its high response.
Optimized HPLC Method & Instrumentation
Instrumentation
-
HPLC System with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance, pH meter, volumetric glassware, and sonic bath.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Phenomenex Luna, Agilent Zorbax) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 220 nm |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
| Expected Rt | Approximately 4.5 minutes |
System Suitability Testing (SST)
System suitability is a self-validating component of the protocol, performed before any sample analysis to ensure the chromatographic system is performing adequately.[7]
Protocol:
-
Prepare a standard solution of this compound at the working concentration (e.g., 100 µg/mL).
-
Make five replicate injections of this solution.
-
Evaluate the resulting chromatograms against the acceptance criteria below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry; high tailing indicates undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| % RSD of Peak Area | ≤ 1.0% for 5 replicate injections | Demonstrates the precision of the injector and the stability of the system. |
| % RSD of Retention Time | ≤ 1.0% for 5 replicate injections | Demonstrates the precision of the pump and the stability of the mobile phase. |
Detailed Analytical Protocol
Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent (Mobile Phase).
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Diluent.
-
Sample Solution (Target concentration of 100 µg/mL): Prepare the sample (e.g., drug product, substance) by accurately weighing an amount equivalent to 10 mg of the active ingredient and dissolving it in a 100 mL volumetric flask with the Diluent. Sonicate if necessary to ensure complete dissolution.
Chromatographic Run Sequence
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform the System Suitability Test (5 injections of the Working Standard).
-
Inject a diluent blank to ensure no carryover or contamination.
-
Inject the Working Standard solution.
-
Inject the Sample Solution(s) in duplicate.
-
Inject the Working Standard solution periodically (e.g., after every 10 sample injections) to bracket the samples and monitor system drift.
HPLC Method Validation Protocol (ICH Q2(R1))
The following protocols describe the experiments required to validate the method, demonstrating its suitability for its intended purpose.[8][9]
Workflow for Method Development and Validation
Caption: Logical workflow from initial method development to full validation and routine application.
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential interferences like excipients, impurities, or degradation products.[9]
-
Protocol:
-
Inject the diluent (blank).
-
Inject a solution of a placebo (all formulation components except the active ingredient).
-
Inject the Working Standard solution.
-
Inject the Sample Solution.
-
If available, inject solutions of known related substances.
-
Perform forced degradation studies (e.g., expose the sample to acid, base, oxidative, thermal, and photolytic stress) and analyze the resulting solutions.
-
-
Acceptance Criteria:
-
No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.
-
The analyte peak should be pure and free from co-eluting peaks in the stressed samples (as determined by a PDA detector's peak purity analysis).
-
Linearity and Range
-
Objective: To establish a linear relationship between the analyte concentration and the detector response over a specified range.[10]
-
Protocol:
-
Prepare a series of at least five calibration standards from the Standard Stock Solution. A typical range for an assay is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[7]
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (R²) of the linear regression should be ≥ 0.999.
-
The y-intercept should be insignificant (e.g., < 2% of the response at 100% concentration).
-
The residuals should be randomly distributed around the x-axis.
-
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 80.0 | 798500 |
| 90.0 | 899100 |
| 100.0 | 1001500 |
| 110.0 | 1099800 |
| 120.0 | 1202300 |
| R² | 0.9998 |
Accuracy (Recovery)
-
Objective: To determine the closeness of the measured value to the true value.[8] This is typically assessed by spiking a placebo matrix with known amounts of the analyte.
-
Protocol:
-
Prepare placebo solutions.
-
Spike the placebo at three concentration levels covering the specified range (e.g., 80%, 100%, 120%), with three replicate preparations at each level.
-
Analyze the spiked samples and calculate the percentage recovery. Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
-
-
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
The %RSD for the recovery at each level should be ≤ 2.0%.
-
Table 2: Example Accuracy Data
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | Recovery (%) | %RSD (n=3) |
|---|---|---|---|---|
| 80% | 80.0 | 79.5 | 99.4 | 0.8% |
| 100% | 100.0 | 100.7 | 100.7 | 0.6% |
| 120% | 120.0 | 119.2 | 99.3 | 0.9% |
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8]
-
Protocol:
-
Repeatability (Intra-assay): Analyze six independent sample preparations at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
The %RSD for the assay results should be ≤ 2.0% for both repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[9]
-
Protocol (Based on Signal-to-Noise Ratio):
-
Prepare and inject a series of dilute solutions of the analyte.
-
Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD.
-
Determine the concentration at which the S/N ratio is approximately 10:1 for LOQ.
-
Confirm the LOQ by injecting it multiple times (n=6) and ensuring the precision (%RSD) is acceptable (e.g., ≤ 10%).
-
-
Acceptance Criteria:
-
LOD: S/N ≥ 3.
-
LOQ: S/N ≥ 10, with acceptable precision and accuracy.
-
Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]
-
Protocol:
-
Analyze a sample while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min, e.g., 0.9 and 1.1 mL/min).
-
Column Temperature (± 5 °C, e.g., 25 °C and 35 °C).
-
Mobile Phase Composition (± 2% absolute, e.g., 72:28 and 68:32 A:B).
-
-
-
Acceptance Criteria:
-
System suitability parameters should still be met under all varied conditions.
-
The change in assay results should not be significant compared to the nominal conditions.
-
Considerations for Chiral Separation
As this compound is a chiral molecule, distinguishing between its (R) and (S) enantiomers may be required for certain applications, such as pharmacokinetic studies or the analysis of stereospecific syntheses. The achiral method described here will not separate these enantiomers.
Development of a chiral separation method would typically involve screening various Chiral Stationary Phases (CSPs).[11][12]
Starting Points for Chiral Method Development:
-
Stationary Phases: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and a common first choice.
-
Mobile Phases: Chiral separations are often achieved in normal-phase (e.g., Heptane/Ethanol) or polar organic modes (e.g., Acetonitrile/Methanol).
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for a basic analyte) are often used to improve peak shape and resolution.
Caption: Mechanism of chiral separation on a Chiral Stationary Phase (CSP).
Conclusion
The RP-HPLC method detailed in this application note is simple, rapid, and robust for the quantitative determination of this compound. The comprehensive validation protocol confirms that the method is specific, linear, accurate, and precise, rendering it suitable for routine quality control and assay purposes in a regulated environment. The use of a standard C18 column and a simple acidic mobile phase ensures its easy implementation in most analytical laboratories.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).
-
2-METHYLAMINO-1-PHENYLETHANOL - Physico-chemical Properties. ChemBK.
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(2-(Methylamino)phenyl)methanol. PubChem, National Institutes of Health (NIH).
-
ICH Q2(R1) Analytical Method Validation. Scribd.
-
This compound. ChemicalBook.
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology. Scientific Research Publishing.
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
-
2-methylamino-1-phenylethanol. ChemSynthesis.
-
(R)-2-(methylamino)-2-phenylethanol. Advanced ChemBlocks.
-
Reversed-phase chromatography. Wikipedia.
-
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
-
Reversed Phase HPLC Columns. Phenomenex.
-
Too Polar for Reversed Phase – What Do You Do?. Agilent Technologies.
-
Chiral Separations by High-Performance Liquid Chromatography. ResearchGate.
-
Application Note: Chiral Separation of 1-Phenylethanol Enantiomers by High-Performance Liquid Chromatography (HPLC). BenchChem.
-
Chiral HPLC Separations. Phenomenex.
-
Chiral HPLC separation: strategy and approaches. Chiralpedia.
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Application Notes & Protocols: The Strategic Use of β-Amino Alcohols in Pharmaceutical Synthesis
Focus: Synthesis and Application of 2-(Methylamino)-1-phenylethanol and its Analogs
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 2-(methylamino)-1-phenylethanol and its structurally significant analog, (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol (Ephedrine), as precursors in pharmaceutical synthesis. We delve into the foundational chemistry of β-amino alcohols, focusing on the critical step of stereoselective reduction of α-amino ketones. This guide offers not just procedural steps but also the underlying chemical principles that govern reaction outcomes, such as diastereoselectivity. Complete, step-by-step protocols, troubleshooting guides, and data presentation are included to ensure that researchers can replicate and adapt these methodologies for their specific research and development needs.
Introduction: The Significance of Phenylethanolamines
Phenylethanolamines are a class of compounds characterized by a phenyl group, a two-carbon chain, a hydroxyl group on one carbon, and an amino group on the other. This structural motif is a cornerstone of many biologically active molecules, including hormones and neurotransmitters like epinephrine and norepinephrine.[1] In pharmaceutical development, synthetic phenylethanolamine derivatives are crucial intermediates and active pharmaceutical ingredients (APIs) in their own right.
2-(Methylamino)-1-phenylethanol (CAS 68579-60-2) is a primary β-amino alcohol that serves as a foundational building block.[2] Its chemical structure, featuring a chiral center at the hydroxyl-bearing carbon, makes it a valuable precursor for more complex chiral molecules. The true synthetic power of this class of compounds, however, is most prominently demonstrated by its methylated analog, 2-(methylamino)-1-phenylpropan-1-ol, which exists as four stereoisomers, two of which are the widely known drugs ephedrine and pseudoephedrine.[3][4] These compounds are used as decongestants and bronchodilators and are critical starting materials in other synthetic pathways.[3][5]
The synthesis of these β-amino alcohols almost invariably proceeds through the reduction of an α-amino ketone precursor. The primary challenge and focus of modern synthetic chemistry in this area is controlling the stereochemical outcome of this reduction, as the biological activity of the final product is critically dependent on its specific stereoisomeric form.
Core Synthetic Strategy: Diastereoselective Reduction of α-Amino Ketones
The conversion of a prochiral α-amino ketone to a chiral β-amino alcohol is the pivotal transformation in this synthetic pathway. The choice of reducing agent and reaction conditions directly dictates the stereochemistry of the resulting alcohol, enabling the selective synthesis of specific diastereomers (e.g., erythro vs. threo isomers like ephedrine and pseudoephedrine).
The Precursor: α-Amino Ketones
The synthesis begins with an appropriate α-amino ketone. For example, 2-(methylamino)-1-phenylpropan-1-one, also known as cathinone, is the direct precursor to ephedrine and pseudoephedrine. These precursors can be synthesized through various methods, such as the amination of an α-halo ketone.[6] A common industrial route involves the Friedel-Crafts acylation of benzene with 2-chloropropionyl chloride, followed by nucleophilic substitution with methylamine to yield the α-amino ketone.[6][7]
Mechanism of Stereoselective Reduction
The reduction of the carbonyl group in an α-amino ketone can be influenced by the adjacent chiral center (if one exists) or by the nature of the reducing agent and any chiral catalysts.
-
Chemical Reduction: Metal hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.[8][9] The stereoselectivity can be modest with simple hydrides but can be significantly enhanced by using sterically hindered reagents or by protecting the amino group. For instance, N-t-BOC-protected α-aminoketones, when reduced with bulky reagents like Li(s-Bu)₃BH, can yield syn-β-aminoalcohols with high selectivity.[10][11]
-
Catalytic Hydrogenation: This method is highly effective and often used in industrial settings. Catalysts such as Palladium on Carbon (Pd/C) or platinum oxide are employed under a hydrogen atmosphere.[8][12] The hydrogenation of α-amino ketones can be highly diastereoselective. For instance, the catalytic reduction of α-methylaminopropiophenone hydrochloride over a platinum catalyst almost exclusively yields the erythro isomer, (+)-pseudoephedrine.[12] This high selectivity is attributed to the substrate adsorbing onto the catalyst surface in a conformation that minimizes steric hindrance, guiding the hydrogen addition from a specific face.
// Edges Benzene -> AlphaHaloKetone [label="Friedel-Crafts\nAcylation", fontcolor="#5F6368"]; PropionylChloride -> AlphaHaloKetone; AlphaHaloKetone -> AlphaAminoKetone [label="Amination\n(Methylamine)", fontcolor="#5F6368"]; AlphaAminoKetone -> Ephedrine [label="Reduction Method A\n(e.g., Zn/HCl)", color="#EA4335", fontcolor="#5F6368"]; AlphaAminoKetone -> Pseudoephedrine [label="Reduction Method B\n(e.g., Catalytic Hydrogenation)", color="#EA4335", fontcolor="#5F6368"]; }
Caption: General synthetic pathway to ephedrine and pseudoephedrine.
Experimental Protocols
Disclaimer: These protocols are intended for legitimate research purposes by qualified professionals in appropriate laboratory settings. All local, state, and federal regulations regarding the handling, synthesis, and possession of these chemicals must be strictly followed.
Protocol 1: Synthesis of (±)-Pseudoephedrine via Catalytic Hydrogenation
This protocol details the reduction of (±)-2-(methylamino)-1-phenylpropan-1-one hydrochloride to yield predominantly (±)-pseudoephedrine. The high diastereoselectivity for the threo product is a known outcome of catalytic hydrogenation for this substrate.
Materials:
-
(±)-2-(Methylamino)-1-phenylpropan-1-one hydrochloride (1.0 eq)
-
Methanol (ACS Grade)
-
Platinum(IV) oxide (PtO₂, Adam's catalyst), 5 mol%
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Standard glassware for filtration and work-up
-
Diethyl ether
-
10 M Sodium Hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable pressure vessel for a Parr hydrogenation apparatus, dissolve 10.0 g of (±)-2-(methylamino)-1-phenylpropan-1-one hydrochloride in 100 mL of methanol.
-
Carefully add 0.5 g of PtO₂ catalyst to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and flush with nitrogen gas three times to ensure an inert atmosphere.
-
Evacuate the vessel again and introduce hydrogen gas to a pressure of 50 psi (approx. 3.4 atm).
-
Begin vigorous agitation (stirring or shaking) and maintain the hydrogen pressure at 50 psi. The reaction is typically complete within 4-6 hours, as indicated by the cessation of hydrogen uptake.
-
Once the reaction is complete, vent the hydrogen gas and flush the vessel with nitrogen.
-
Carefully open the vessel and filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of methanol.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure to obtain a viscous oil or solid.
-
Dissolve the residue in 100 mL of deionized water.
-
Cool the aqueous solution in an ice bath and slowly add 10 M NaOH solution with stirring until the pH is >12. The free base of the product will precipitate as a white solid or oil.
-
Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the ether under reduced pressure to yield the crude product.
Purification: The crude (±)-pseudoephedrine can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of diethyl ether and petroleum ether, to yield a white crystalline solid.
Expected Outcome: This procedure typically yields the threo diastereomer ((±)-pseudoephedrine) with high selectivity (>90%). The yield of purified product is generally in the range of 85-95%.
Protocol 2: Synthesis of (±)-Ephedrine via Dissolving Metal Reduction
This protocol uses a dissolving metal reduction (Clemmensen or similar conditions) which is known to favor the formation of the erythro diastereomer, (±)-ephedrine.
Materials:
-
(±)-2-(Methylamino)-1-phenylpropan-1-one hydrochloride (1.0 eq)
-
Zinc dust (amalgamated)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Standard glassware for reflux and work-up
-
10 M Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare amalgamated zinc by stirring 25 g of zinc dust with 2.5 g of mercuric chloride in 50 mL of water containing 1.25 mL of concentrated HCl for 10 minutes. Decant the water and wash the solid zinc amalgam with water.
-
In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the amalgamated zinc, 75 mL of water, and 100 mL of toluene.
-
Add 10.0 g of (±)-2-(methylamino)-1-phenylpropan-1-one hydrochloride to the flask.
-
With vigorous stirring, heat the mixture to reflux.
-
Over a period of 4 hours, add 100 mL of concentrated HCl portion-wise through the top of the condenser.
-
After the addition is complete, continue to reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature. Separate the toluene layer.
-
Cool the aqueous layer in an ice bath and carefully basify with 10 M NaOH until the pH is >12.
-
Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts (including the initial toluene layer) and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude product.
Purification: The crude (±)-ephedrine can be purified by recrystallization from ethanol or water. The hydrochloride salt can be formed by bubbling dry HCl gas through an ethereal solution of the free base.
Data and Analysis
The success of the synthesis is determined by yield, purity, and, most importantly, the diastereomeric ratio of the product.
| Method | Precursor | Key Reagents | Predominant Product | Typical Diastereomeric Ratio (erythro:threo) | Typical Yield | Reference |
| Catalytic Hydrogenation | α-Amino Ketone HCl | H₂, PtO₂ or Pd/C | Pseudoephedrine (threo) | <10:90 | 85-95% | [12] |
| Dissolving Metal Reduction | α-Amino Ketone HCl | Zn(Hg), HCl | Ephedrine (erythro) | >90:10 | 70-85% | [12] |
| Hydride Reduction (Simple) | α-Amino Ketone | NaBH₄ | Mixture | Variable, often poor selectivity | >90% | [8] |
| Hydride Reduction (Complex) | N-BOC-α-Amino Ketone | Li(s-Bu)₃BH | syn-β-Amino Alcohol | >95:5 | 80-90% | [11] |
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining the diastereomeric ratio by integrating the distinct signals for the methine protons (CH-OH and CH-N).
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate and quantify all four stereoisomers if a racemic precursor was used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the product and can help identify any side-products or unreacted starting material.
Troubleshooting and Optimization
Caption: Decision tree for troubleshooting low reaction yields.
-
Poor Diastereoselectivity: This is often the most critical issue. The choice of catalyst or reducing agent is paramount. For catalytic hydrogenation, catalyst poisoning can reduce selectivity. Ensure high-purity reagents and solvents. For chemical reductions, temperature control is key; running reactions at lower temperatures often enhances selectivity.
-
Low Yield: This can be due to incomplete reaction, product degradation, or losses during work-up. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. During acid-base extraction, ensure the pH is sufficiently high (>12) to fully deprotonate the amine for efficient extraction into the organic phase.[13]
-
Catalyst Inactivity (Hydrogenation): If hydrogen uptake is slow or non-existent, the catalyst may be poisoned. Certain functional groups or impurities (like sulfur compounds) can deactivate platinum or palladium catalysts. Using fresh catalyst or pre-treating the starting material can resolve this.
References
-
Du, R., Zhu, C., Zhang, P., & Fan, R. (2008). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Synthetic Communications, 38(17), 2951-2959. [Link]
- Tanaka, H., et al. (2004). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Tetrahedron Letters, 45(7), 1431-1434.
-
Tanaka, H., et al. (2004). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Canadian Journal of Chemistry, 82(2), 229-234. [Link]
- Tanaka, H., et al. (2004). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Science of Synthesis, 2004/1, 1-13.
-
Wang, D., et al. (2023). Ni/Cu Cocatalyzed Asymmetric Hydrogenation of Amino Ketones with Water as a Hydrogen Source. ACS Catalysis, 13(15), 10186–10194. [Link]
-
Zhang, Z., et al. (2021). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au, 1(9), 1439–1446. [Link]
-
Zhang, Z., et al. (2021). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au, 1(9), 1439–1446. [Link]
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Wikipedia. (n.d.). Phenylethanolamine. Retrieved January 18, 2026, from [Link]
-
ChemSynthesis. (2025). 2-methylamino-1-phenylethanol. Retrieved January 18, 2026, from [Link]
-
PrepChem. (n.d.). Preparation of phenylethanolamine. Retrieved January 18, 2026, from [Link]
-
Grundemann, D., et al. (2003). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 46(12), 2441-2449. [Link]
- Google Patents. (n.d.). CN106008183B - Preparation method of ephedrine or pseudoephedrine and ephedrine or pseudoephedrine intermediate.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7028, Pseudoephedrine. Retrieved January 18, 2026, from [Link].
- Google Patents. (n.d.). WO2017211129A1 - Method for manufacturing ephedrine or pseudoephedrine and ephedrine or pseudoephedrine intermediate.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9294, Ephedrine. Retrieved January 18, 2026, from [Link].
-
LookChem. (n.d.). Cas 299-42-3, Ephedrine. Retrieved January 18, 2026, from [Link]
-
O'Brien, A. (n.d.). The Synthesis and Pharmacology of Ephedrine Analogues. DCU Repository. [Link]
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Application Notes & Protocols: A Framework for In Vitro Efficacy Determination of 2-(Methylamino)-2-phenylethanol
Introduction: Deconstructing the Pharmacological Profile of a Novel Phenylethanolamine
2-(Methylamino)-2-phenylethanol belongs to the phenylethanolamine class of compounds, a structural motif renowned for its interaction with the adrenergic system.[1] Molecules in this class, including endogenous catecholamines like epinephrine and norepinephrine, are pivotal regulators of numerous physiological processes, primarily through their action on G-protein coupled receptors (GPCRs), specifically the α- and β-adrenergic receptors.[2] The characterization of a novel analogue like this compound requires a systematic, multi-tiered in vitro approach to determine its efficacy, mode of action (agonist vs. antagonist), and receptor subtype selectivity.
This guide provides a comprehensive framework for researchers, outlining a logical progression of assays designed to build a robust pharmacological profile. We will proceed from foundational cytotoxicity assessments to establish a therapeutically relevant concentration range, followed by direct target engagement assays, and culminating in functional assays to quantify the compound's biological effect. This structured workflow ensures that each subsequent experiment is built on a solid foundation of data, a principle that underpins efficient and successful drug development.
Logical Assay Workflow
A systematic evaluation is critical to understanding a compound's potential. The proposed workflow ensures that resource-intensive functional assays are conducted at concentrations that are both non-toxic and relevant to the compound's binding affinity.
Caption: Logical workflow for in vitro characterization.
Foundational Assessment: Cell Viability and Cytotoxicity
Principle: Before assessing the efficacy of this compound at its intended target, it is imperative to determine its general effect on cellular health.[3][4] Cytotoxicity assays establish the concentration range at which the compound does not induce cell death, thereby ensuring that observations in subsequent functional assays are due to specific receptor-mediated events and not artifacts of cellular toxicity.[5][6] We will utilize a metabolic assay, which measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells, as a proxy for cell health.[6]
Recommended Cell Lines: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO-K1) cells are ideal for this initial screen.[7][8] They are robust, have a rapid doubling time, and are the same cell lines commonly used to create stable, overexpressing cell lines for GPCR screening, ensuring consistency across the entire assay cascade.[9][10][11]
Protocol 1: MTT Cell Viability Assay
Materials:
-
HEK293 or CHO-K1 cells
-
Complete growth medium (e.g., DMEM or Ham's F12 with 10% FBS)[12][13]
-
This compound (test compound)
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in complete growth medium. A typical 8-point, 3-fold serial dilution starting from 200 µM is recommended. Include a vehicle-only control (e.g., 0.1% DMSO in medium).
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a 1X final concentration. Incubate for 24-48 hours.
-
MTT Addition: Remove the culture medium. Add 50 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into insoluble purple formazan crystals.[6]
-
Solubilization: Carefully discard the MTT solution. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the percent viability against the log concentration of the compound and fit a sigmoidal dose-response curve to determine the 50% inhibitory concentration (IC₅₀).
Target Engagement: Radioligand Binding Assays
Principle: Radioligand binding is the gold standard for directly quantifying the affinity of a compound for a specific receptor.[14][15] These assays use a radiolabeled ligand with known high affinity for the receptor of interest. A competitive binding assay measures the ability of the unlabeled test compound, this compound, to displace the radioligand.[16][17] The resulting data are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.
Recommended Assay Format: A membrane-based filtration assay using membranes prepared from CHO-K1 or HEK293 cells stably expressing a single human adrenergic receptor subtype (e.g., α₁ₐ, α₂ₐ, β₁, β₂) is recommended. This allows for precise determination of subtype selectivity.
Protocol 2: Competitive Adrenergic Receptor Binding Assay
Materials:
-
Cell membranes from cells overexpressing a specific adrenergic receptor subtype
-
Radioligand (e.g., [³H]-Prazosin for α₁, [¹²⁵I]-CYP for β)[14][17]
-
Non-specific binding control (e.g., Phentolamine for α, Propranolol for β)[17][18]
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4)[19]
-
96-well plates and glass fiber filters
-
Cell harvester for rapid filtration
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically near its Kd value).
-
Reaction Components: Add components in the following order to triplicate wells:
-
Total Binding: 50 µL buffer, 50 µL radioligand, 150 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL non-specific control (at high concentration), 50 µL radioligand, 150 µL membrane suspension.[17]
-
Competition: 50 µL this compound dilution series, 50 µL radioligand, 150 µL membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C to allow the binding to reach equilibrium.[16][19]
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[16]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Efficacy: Second Messenger Assays
Principle: Binding to a receptor does not reveal the functional consequence. Functional assays are required to determine if this compound is an agonist (activates the receptor), an antagonist (blocks agonist activation), or an inverse agonist (reduces basal receptor activity). Adrenergic receptors are canonical GPCRs that signal by modulating the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
β-adrenergic receptors typically couple to the stimulatory G-protein, Gαs , which activates adenylyl cyclase and increases intracellular cAMP.[2]
-
α₂-adrenergic receptors typically couple to the inhibitory G-protein, Gαi , which inhibits adenylyl cyclase and decreases intracellular cAMP.[2]
-
α₁-adrenergic receptors couple to Gαq , which activates phospholipase C, leading to IP₃ and DAG formation. For these, a calcium flux assay would be more appropriate.
The following protocol focuses on cAMP, which is relevant for β and α₂ subtypes.
Caption: Adrenergic receptor signaling via cAMP modulation.
Protocol 3: HTRF cAMP Functional Assay
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, plate-based assay that measures cAMP levels via a competitive immunoassay format.[20] Intracellular cAMP produced by the cells competes with a labeled cAMP analogue for binding to a specific antibody, leading to a change in the FRET signal.[20][21]
Materials:
-
HEK293 or CHO-K1 cells stably expressing the adrenergic receptor of interest.
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate antibody).
-
Stimulation buffer.
-
Known reference agonist (e.g., Isoproterenol for β-receptors) and antagonist.
-
(For Gαi assays) Forskolin, an adenylyl cyclase activator.[22]
-
384-well low-volume white plates.
Procedure A: Agonist Mode (for Gαs-coupled receptors)
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired density.
-
Assay Dispensing: Dispense cells into the 384-well plate. Add serial dilutions of this compound or a reference agonist.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) mixed in lysis buffer. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot cAMP concentration against the log concentration of the agonist to determine the 50% effective concentration (EC₅₀) and the maximum response (Eₘₐₓ).
Procedure B: Antagonist Mode (for Gαs-coupled receptors)
-
Cell Preparation & Pre-incubation: Dispense cells into the plate. Add serial dilutions of this compound or a reference antagonist and pre-incubate for 15-30 minutes.
-
Agonist Challenge: Add a fixed concentration of a reference agonist (typically at its EC₈₀ value) to all wells (except negative controls). Incubate for 30 minutes.
-
Lysis, Detection & Analysis: Proceed as in steps 4-6 of the Agonist Mode protocol. Calculate the 50% inhibitory concentration (IC₅₀) of the test compound.
Note on Gαi-coupled Receptors: To measure a decrease in cAMP, a basal level of cAMP must first be stimulated using forskolin. The agonist's ability to then reduce this stimulated cAMP level is measured.[22]
Data Summary and Interpretation
Consolidating the data from all assays provides a comprehensive pharmacological fingerprint of the compound.
Table 1: Hypothetical Pharmacological Profile of this compound
| Assay Type | Target/Cell Line | Parameter | Result | Interpretation |
| Cytotoxicity | HEK293 | IC₅₀ (µM) | > 100 | Not cytotoxic at concentrations relevant for efficacy testing. |
| Binding Affinity | β₁-Adrenergic Receptor | Ki (nM) | 50 | Moderate binding affinity for the β₁ receptor. |
| β₂-Adrenergic Receptor | Ki (nM) | 15 | Good binding affinity for the β₂ receptor; ~3-fold selective over β₁. | |
| α₁-Adrenergic Receptor | Ki (nM) | > 10,000 | Negligible binding to the α₁ receptor. | |
| Functional Efficacy | β₂-Adrenergic Receptor | EC₅₀ (nM) | 35 | Potent agonist activity at the β₂ receptor. |
| β₂-Adrenergic Receptor | Eₘₐₓ (%) | 95% | Full agonist relative to the reference compound Isoproterenol. | |
| β₁-Adrenergic Receptor | EC₅₀ (nM) | 150 | Weaker agonist activity at the β₁ receptor, consistent with binding data. |
References
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Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Available at: [Link]
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Cole, H. (2025). Cell Viability Assays: An Overview. MolecularCloud. Available at: [Link]
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National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available at: [Link]
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National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Available at: [Link]
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JoVE. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Available at: [Link]
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PubMed. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available at: [Link]
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PubMed. (n.d.). α-Adrenoceptor Assays. Available at: [Link]
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Bio-protocol. (2023). GPCR deorphanization assay in HEK-293 cells. Available at: [Link]
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Visikol. (2022). Cell Viability and Cytotoxicity Assessment. Available at: [Link]
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PubMed. (1977). In vitro determination of the ability of drugs to bind to adrenergic receptors. Available at: [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
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Parravicini, C., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 12(1), 57-66. Available at: [Link]
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Schulze, T., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102061. Available at: [Link]
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ResearchGate. (2024). GPCR deorphanization assay in HEK-293 cells. Available at: [Link]
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Pandey, S., et al. (2019). Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA. Methods in Cell Biology, 149, 123-134. Available at: [Link]
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ResearchGate. (2025). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Available at: [Link]
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GenScript. (n.d.). GPCR Stable Cell Lines. Available at: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]
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Wang, Y., et al. (2022). Screening Strategies for High-Yield Chinese Hamster Ovary Cell Clones. Frontiers in Bioengineering and Biotechnology, 10, 929033. Available at: [Link]
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Farzam, K., & Lakhkar, A. D. (2023). Adrenergic Drugs. In StatPearls. StatPearls Publishing. Available at: [Link]
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Clean Cells. (n.d.). Leveraging CHO cell potential in R&D and cGMP. Available at: [Link]
-
Wang, Y., et al. (2022). The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Molecules, 27(24), 8960. Available at: [Link]
-
Culture Collections. (n.d.). CHO-K1. Available at: [Link]
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Duda, M., et al. (2010). IN VITRO STUDY ON THE EFFECTS OF SOME SELECTED AGONISTS AND ANTAGONISTS OF ALPHA1-ADRENERGIC RECEPTORS ON THE CONTRACTILITY OF THE ANEURYSMALLY-CHANGED AORTIC MUSCLE IN HUMANS AND THE NORMAL AORTA IN SWINE. Journal of Physiology and Pharmacology, 61(1), 69-75. Available at: [Link]
-
Fritz, M., et al. (2019). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International Journal of Molecular Sciences, 20(13), 3323. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (2-(Methylamino)phenyl)methanol. PubChem Compound Summary for CID 295953. Available at: [Link]
-
Liu, X., et al. (2014). Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits. BMC Microbiology, 14, 242. Available at: [Link]
-
I. de la Fuente, J., & Manzano, P. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(24), 8855. Available at: [Link]
-
Silver, S., & Wendt, L. W. (1967). Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. Journal of Bacteriology, 93(2), 560-566. Available at: [Link]
-
Martins, M., et al. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. Fermentation, 8(8), 358. Available at: [Link]
-
Wang, Y., et al. (2023). Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat. Journal of Fungi, 9(12), 1184. Available at: [Link]
-
ResearchGate. (2014). Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral Separation of 2-(Methylamino)-2-phenylethanol Enantiomers
Introduction
Welcome to the Technical Support Center for the chiral separation of 2-(Methylamino)-2-phenylethanol, also known as Synephrine. This guide is designed for researchers, analytical scientists, and drug development professionals. The enantiomeric composition of chiral compounds like synephrine is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] The R-(-)-enantiomer is generally considered more biologically active than the S-(+)-enantiomer.[1]
This document provides in-depth troubleshooting guidance, answers to frequently asked questions, and validated starting protocols to help you develop and optimize robust and reliable enantioselective methods using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Troubleshooting Guide
This section addresses specific issues you may encounter during method development and routine analysis.
Q1: Why am I seeing poor resolution (Rs < 1.5) or no separation between the enantiomers?
Potential Causes & Solutions
-
Inappropriate Chiral Stationary Phase (CSP): The primary driver of chiral separation is the interaction between the analyte and the CSP. The selected phase may not provide sufficient enantioselectivity for this specific molecule.
-
Expert Insight: this compound is a polar amino alcohol. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are the most successful and widely used for this class of compounds.[3][4][5] Pirkle-type and cyclodextrin-based columns can also be effective.[3][6][7] If you are not using one of these, switching is the most critical first step.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition dictates analyte retention and interaction with the CSP.
-
Normal Phase (NP) HPLC: This is often the preferred mode. The ratio of the alkane (e.g., Hexane, Heptane) to the alcohol modifier (e.g., Ethanol, Isopropanol) is critical. Small changes in the alcohol percentage can dramatically alter selectivity.
-
Action: Systematically vary the alcohol modifier percentage (e.g., in 5% increments from 10% to 30%).
-
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative, offering high speed and efficiency.[8][9] The percentage of the alcohol co-solvent (e.g., Methanol) is the key parameter to adjust.
-
Action: Perform a gradient or screen different isocratic concentrations of the co-solvent (e.g., 5% to 40%).[10]
-
-
-
Missing or Incorrect Mobile Phase Additive: As a basic amine, this compound is prone to strong interactions with residual acidic silanols on the silica surface of the CSP, leading to poor peak shape and resolution.[11]
Q2: My peaks are broad and tailing (Tailing Factor > 1.5). What are the causes?
Potential Causes & Solutions
-
Secondary Silanol Interactions: This is the most common cause for basic analytes like this one. The positively charged amine interacts strongly with negatively charged, deprotonated silanols on the silica support, causing peak tailing.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing peaks.
-
Action: Reduce the sample concentration by a factor of 5 or 10 and reinject. If peak shape improves, overload was the issue.
-
-
Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., pure ethanol for a 90:10 Hexane:Ethanol mobile phase) can cause severe peak distortion.[14][15]
-
Action: Whenever possible, dissolve the sample directly in the mobile phase. If solubility is an issue, use the weakest possible solvent.
-
-
Extra-Column Dispersion: Peak broadening can occur outside the column in tubing with excessive length or diameter, or in a poorly packed flow cell.
-
Action: Ensure you are using narrow-bore (e.g., 0.005" ID) PEEK tubing and that all connections are properly made with no dead volume.
-
Q3: I'm experiencing a drift or sudden shift in retention times. How can I improve stability?
Potential Causes & Solutions
-
Insufficient Column Equilibration: Chiral separations, particularly with polar mobile phases or additives, can require extended equilibration times.
-
Action: Equilibrate the column with the mobile phase for at least 30-60 minutes (or 20-30 column volumes) before the first injection. When changing mobile phases, flush thoroughly.[16]
-
-
Mobile Phase Inconsistency: Evaporation of the more volatile component of the mobile phase (e.g., hexane in NP or CO2 density changes in SFC) can alter its composition and affect retention.
-
Action: Prepare fresh mobile phase daily, keep solvent reservoirs sealed, and ensure the SFC back-pressure regulator (BPR) is stable and clean.[16]
-
-
Temperature Fluctuation: Chiral recognition is a thermodynamic process and is sensitive to temperature.
-
Action: Use a thermostatted column compartment and maintain a constant temperature (e.g., 25 °C or 35 °C). Avoid placing the instrument in direct sunlight or near vents.
-
-
Column "Memory Effect": Additives, especially amines, can adsorb onto the stationary phase and alter its selectivity over time, even after changing the mobile phase.[11][14]
-
Action: Dedicate a specific column to methods using certain additives. If a column must be repurposed, follow a rigorous regeneration protocol as specified by the manufacturer.
-
Frequently Asked Questions (FAQs)
Q: What are the best starting chiral stationary phases (CSPs) for this separation? A: For this compound, polysaccharide-based CSPs are the industry standard and offer the highest probability of success.[4][5] A screening approach using a few complementary columns is highly recommended.[17]
| Recommended CSPs for Initial Screening | Selector Type | Common Trade Name | Typical Separation Mode |
| Amylose tris(3,5-dimethylphenylcarbamate) | Polysaccharide | Chiralpak AD / IA | NP, SFC |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Polysaccharide | Chiralcel OD / IC | NP, SFC |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Polysaccharide | Chiralpak AY | NP, SFC |
| N-(3,5-Dinitrobenzoyl)-phenylglycine | Pirkle-type / π-acceptor | Phenylglycine | NP |
Q: How do I choose between Normal Phase (NP), Reversed Phase (RP), or SFC? A:
-
Normal Phase (NP-HPLC): Often the first choice for chiral separations of polar compounds that are soluble in organic solvents. It typically provides high selectivity.
-
Supercritical Fluid Chromatography (SFC): A strong, "green" alternative to NP-HPLC. SFC often yields faster separations and higher efficiency due to the low viscosity of supercritical CO2.[8][] It is highly effective for this compound class.
-
Reversed Phase (RP-HPLC): Generally less common for underivatized amino alcohols on polysaccharide CSPs, but can be effective on certain cyclodextrin or macrocyclic antibiotic phases.[3][19] It is an option if the compound is highly water-soluble and difficult to dissolve in NP solvents.
Q: What is the role of method validation in chiral separations? A: Method validation is a regulatory requirement that demonstrates an analytical procedure is suitable for its intended purpose.[20] According to ICH guidelines (Q2(R2)), key parameters to validate for a chiral impurity method include specificity, limit of quantitation (LOQ), accuracy, precision, and robustness.[20][21][22]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1% additive, ±2°C temperature), providing an indication of its reliability during normal usage.[20]
Experimental Protocols & Workflows
Chiral Method Development Workflow
The following diagram illustrates a logical workflow for developing a chiral separation method from scratch.
Caption: A systematic workflow for chiral method development.
Protocol 1: HPLC-NP Screening Method
This protocol provides a robust starting point for screening polysaccharide columns.
-
Column: Chiralpak IA (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: n-Hexane
-
Prepare Mobile Phase B: Ethanol with 0.2% Diethylamine (DEA) (v/v)
-
Isocratic Condition: 85:15 (v/v) Mobile Phase A : Mobile Phase B
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 215 nm
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1.0 mg/mL in Ethanol.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.
-
-
System Suitability Test (SST):
-
Make five replicate injections of the racemic standard.
-
Acceptance Criteria:
-
Resolution (Rs) between enantiomers: ≥ 1.5
-
Tailing Factor (Tf) for both peaks: ≤ 1.5
-
%RSD of retention times: ≤ 2.0%
-
%RSD of peak areas: ≤ 2.0%
-
-
Protocol 2: SFC Screening Method
This protocol is designed for rapid screening using modern SFC instrumentation.[10][23]
-
Column: Chiralcel IC (or similar cellulose-based CSP), 150 x 4.6 mm, 3 µm
-
Mobile Phase:
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Co-solvent): Methanol with 0.2% Isopropylamine (IPA) (v/v)
-
-
Instrument Parameters:
-
Flow Rate: 3.0 mL/min
-
Analysis Mode: Isocratic at 20% Co-solvent
-
Automated Back Pressure Regulator (ABPR): 120 bar
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Detection: UV at 215 nm
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1.0 mg/mL in Methanol.
-
Dilute to a working concentration of 0.2 mg/mL using Methanol.
-
-
System Suitability Test (SST):
-
Make five replicate injections of the racemic standard.
-
Acceptance Criteria:
-
Resolution (Rs) between enantiomers: ≥ 1.5
-
Tailing Factor (Tf) for both peaks: ≤ 1.5
-
%RSD of retention times: ≤ 1.0%
-
-
Troubleshooting Decision Tree: Poor Resolution
Use this diagram to diagnose and solve issues with poor peak resolution.
Caption: A decision tree for troubleshooting poor chiral resolution.
References
- A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separ
- Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. (2025). Benchchem.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2025).
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (n.d.).
- Separation of the enantiomers of chiral amines using the mobile phase... (n.d.).
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.).
- HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... (n.d.).
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. (2025). Benchchem.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies.
- CHIRAL ST
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). PubMed Central.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). Dhaka University Journal of Pharmaceutical Sciences.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Amino alcohol-derived chiral stationary phases. (n.d.).
- ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency (EMA).
- Preparative enantioseparation of synephrine by conventional and pH-zone-refining counter-current chrom
- Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. (n.d.). PubMed.
- Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase co
- Chiral HPLC Separ
- CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.).
- Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.).
- Generic screening strategy for chiral separations in supercritical fluid chromatography. (2014).
- Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applic
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015).
- Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. (2016).
- Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (2012). PubMed.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
- Enantiomeric Purific
- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
- Process for the separation of a mixture of enantiomers. (1996).
- Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Processes to separ
- High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (n.d.). MDPI.
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Technical Support Center: Stability of 2-(Methylamino)-2-phenylethanol in Aqueous Solutions
Welcome to the technical support center for 2-(Methylamino)-2-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in aqueous solutions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our approach is rooted in scientific principles to ensure the integrity and success of your research.
Introduction to Stability Concerns
This compound, a secondary amino alcohol, possesses functional groups that are susceptible to degradation under various environmental conditions. The presence of a hydroxyl group on the benzylic carbon and a secondary amine introduces potential degradation pathways, including oxidation, dehydration, and reactions influenced by pH. Understanding these liabilities is critical for developing stable formulations and ensuring accurate analytical results.
Frequently Asked Questions (FAQs)
My solution of this compound is showing a decrease in potency over a short period at room temperature. What could be the cause?
A decrease in potency, or the measured concentration of the active molecule, is a common indicator of degradation. For this compound, several factors in an aqueous solution at room temperature could be at play:
-
Oxidative Degradation: The secondary amine is susceptible to oxidation. Dissolved oxygen in your aqueous solution can lead to the formation of N-oxides or, more drastically, N-dealkylation.[1][2] The benzylic alcohol can also be oxidized to a ketone.
-
pH of the Solution: The pH of your aqueous solution is a critical factor. While specific data for this molecule is not abundant, related phenylethanolamines show pH-dependent stability. Unbuffered solutions can have a pH that accelerates degradation. It is crucial to measure and control the pH of your solutions.[3]
-
Exposure to Light: If your solutions are not protected from light, photodegradation can occur. Aromatic compounds and those with heteroatoms can absorb UV light, leading to the formation of reactive species and subsequent degradation. For the related compound phenylephrine, photolytic degradation is a known issue.[4]
Troubleshooting Steps:
-
Control the Headspace: Prepare solutions in vials with minimal headspace and consider purging the solution and headspace with an inert gas like nitrogen or argon to minimize dissolved oxygen.
-
Buffer the Solution: Use a suitable buffer system to maintain a stable pH. A good starting point would be a phosphate or acetate buffer in the slightly acidic to neutral pH range, but this should be experimentally verified.
-
Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
I am observing new peaks in my chromatogram during the analysis of a this compound solution that has been stored for some time. What are these likely degradation products?
Based on the chemical structure of this compound and known degradation pathways of similar compounds, the new peaks could correspond to several potential degradants.[5]
-
Dehydration Product: Loss of the benzylic hydroxyl group as water would result in the formation of an enamine, which would likely tautomerize to a more stable imine or rearrange. This is a common pathway for phenylethanolamines, especially under acidic conditions or upon exposure to heat or light.[4]
-
Oxidation Products:
-
N-Oxide: Oxidation of the secondary amine would yield the corresponding N-oxide.[1]
-
Ketone Formation: Oxidation of the secondary alcohol would produce a ketone, 2-(methylamino)-1-phenylethanone.
-
N-Demethylation: Further oxidative degradation could lead to the cleavage of the methyl group, resulting in 2-amino-1-phenylethanol.[6]
-
-
Aldehyde from Oxidative Deamination: More extensive degradation could lead to the formation of phenylacetaldehyde.[7]
To confirm the identity of these peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for obtaining molecular weight information of the degradants.[8]
Troubleshooting Guides
Guide 1: Investigating Unexpected Assay Results
This guide provides a systematic approach to troubleshooting inconsistent or lower-than-expected assay results for this compound.
Caption: Troubleshooting workflow for unexpected assay results.
Guide 2: Potential Degradation Pathways
This diagram illustrates the likely degradation pathways of this compound based on its chemical structure and literature on related compounds.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5][9]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Calibrated pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 (v/v) mixture of water and acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Transfer 2 mL of the stock solution to a vial and keep it in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.
-
-
Sample Analysis:
-
Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2).
-
Data Interpretation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which are potential degradation products. Aim for 5-20% degradation of the parent compound for the study to be meaningful.[9]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[10][11]
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Method Development Strategy:
-
Initial Analysis: Inject the unstressed and a mixture of all stressed samples (from Protocol 1) onto the HPLC system using the starting conditions.
-
Evaluate Separation: Assess the resolution between the parent peak and all degradant peaks. The goal is to achieve baseline separation (Resolution > 1.5) for all significant peaks.
-
Optimization: If separation is not optimal, adjust the following parameters systematically:
-
Mobile Phase pH: Vary the pH of Mobile Phase A (e.g., from 3.0 to 7.0) to alter the ionization state of the amine and any acidic/basic degradants, which can significantly impact retention and selectivity.[3]
-
Organic Modifier: Try methanol in place of or in combination with acetonitrile. This can change the selectivity of the separation.
-
Gradient Slope: Adjust the gradient time or the initial/final percentage of Mobile Phase B to improve the separation of closely eluting peaks.
-
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
By following these guidelines and protocols, researchers can effectively manage and troubleshoot the stability challenges associated with this compound in aqueous solutions, leading to more reliable and reproducible experimental outcomes.
References
-
ResearchGate. (2025). N-Demethylation of N-Methyl Alkaloids with Ferrocene. Retrieved from ResearchGate. [Link]
- Armaković, S., & Armaković, S. J. (2020). Computational Studies of Stability, Reactivity and Degradation Properties of Ephedrine; a Stimulant and Precursor of Illicit Drugs. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 2(2), 73-80.
- Vevelstad, S. J., Eide-Haugmo, I., Einbu, A., & Svendsen, H. F. (2013). Oxidative degradation of amines using a closed batch system. Energy Procedia, 37, 1568-1580.
- Armaković, S., & Armaković, S. J. (2020). Computational Studies of Stability, Reactivity and Degradation Properties of Ephedrine. Advanced Journal of Chemistry-Section B, 2(2), 73-80.
- Thitakam, S., Maneeintr, K., & Veawab, A. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 13-27.
- Lakk-Bogáth, D., Novák, M., & Kaizer, J. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. International Journal of Molecular Sciences, 24(2), 1435.
- Hagel, M., & Facchini, P. J. (2013). Oxidative cyclization of N-methyl-dopa by a fungal flavoenzyme of the amine oxidase family. Journal of Biological Chemistry, 288(37), 26848-26857.
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MedCrave. (2016). Forced degradation studies. Retrieved from MedCrave. [Link]
- Pacak, K., & Goldstein, D. S. (2013). Double Stable Isotope Ultra Performance Liquid Chromatographic-Tandem Mass Spectrometric Quantification of Tissue Content and Activity of Phenylethanolamine N-methyltransferase, the Crucial Enzyme Responsible for Synthesis of Epinephrine. Analytical and Bioanalytical Chemistry, 405(5), 1713-1719.
-
SciSpace. (2016). A novel stability indicating RP-HPLC method development and validation for estimation of Phenylephrine hydrochloride and Bromhexine. Retrieved from SciSpace. [Link]
-
Bulletin of Environment, Pharmacology and Life Sciences. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. Retrieved from bepls.com. [Link]
- Shanati, T., & Ansorge-Schumacher, M. B. (2020). Biodegradation of Ephedrine Isomers by Arthrobacter sp. Strain TS-15. Applied and Environmental Microbiology, 86(16), e00824-20.
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from Pharmaceutical Technology. [Link]
-
Proceedings of the National Academy of Sciences. (1975). Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines. Retrieved from PNAS. [Link]
-
ResearchGate. (2021). Degradation of Albumin and Aromatic Amino Acids in Reactions with OH • Radicals and under 253.7-nm UV Irradiation. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (2014). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Retrieved from NCBI. [Link]
-
National Center for Biotechnology Information. (1995). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Retrieved from NCBI. [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from LCGC International. [Link]
-
Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from Ibis Scientific. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2018). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. Retrieved from ijpca.com. [Link]
-
National Center for Biotechnology Information. (2022). γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. Retrieved from NCBI. [Link]
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ChemSynthesis. (n.d.). 2-methylamino-1-phenylethanol. Retrieved from ChemSynthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylethanolamine. Retrieved from PubChem. [Link]
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ResearchGate. (2018). Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS/MS. Retrieved from ResearchGate. [Link]
-
Khalifa University. (2020). Rapid quantification of degraded products from methyldiethnolamine solution using automated direct sample analysis mass spectrometry and their removal. Retrieved from Khalifa University. [Link]
-
Molecules. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from MDPI. [Link]
-
MDPI. (2022). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Retrieved from MDPI. [Link]
-
International Journal of Trend in Scientific Research and Development. (2018). Stability Indicating HPLC Method Development –A Review. Retrieved from IJTSRD. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2014). Degradation Profiling by RP- HPLC: A Review. Retrieved from eijppr.com. [Link]
-
National Center for Biotechnology Information. (2011). Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U. Retrieved from NCBI. [Link]
-
ResearchGate. (n.d.). The effects of pH on enzyme stability were examined by measurement of.... Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (2011). Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus. Retrieved from NCBI. [Link]
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000307 - 2-Amino-1-phenylethanol. Retrieved from BMRB. [Link]
-
Nanyang Technological University. (2022). Effects of alkaline extraction pH on amino acid compositions, protein secondary structures, thermal stability, and functionalities of brewer's spent grain proteins. Retrieved from DR-NTU. [Link]
-
National Center for Biotechnology Information. (2010). Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. Retrieved from NCBI. [Link]
-
National Center for Biotechnology Information. (n.d.). Phenethylamine. Retrieved from PubChem. [Link]
-
Research Journal of Pharmacy and Technology. (2009). Significance of Stability Studies on Degradation Product. Retrieved from RJPT. [Link]
-
Royal Society of Chemistry. (2020). Synthesis of 1,2-amino alcohols by decarboxylative coupling of amino acid derived α-amino radicals to carbonyl compounds via visible-light photocatalyst in water. Retrieved from RSC Publishing. [Link]
-
MDPI. (2022). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. Retrieved from MDPI. [Link]
-
National Center for Biotechnology Information. (1979). Rapid Analysis of Beta-Phenylethylamine in Tissues and Body Fluids Utilizing Pentafluorobenzoylation Followed by Electron-Capture Gas Chromatography. Retrieved from NCBI. [Link]
-
MDPI. (2024). Iron-Containing Alcohol Dehydrogenase from Hyperthermophiles. Retrieved from MDPI. [Link]
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- 11. selleckchem.com [selleckchem.com]
Troubleshooting low yield in the asymmetric synthesis of 2-(Methylamino)-2-phenylethanol
Technical Support Center: Asymmetric Synthesis of 2-(Methylamino)-2-phenylethanol
Welcome to the technical support center for the asymmetric synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize this critical synthesis. The following sections provide in-depth, experience-driven advice in a question-and-answer format to address common challenges and enhance your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low Yield and Incomplete Conversion
Question 1: My reaction yield is consistently low, despite following the literature procedure. What are the most common culprits?
Low yields in this synthesis often stem from a few critical areas. Before delving into complex optimizations, it's essential to systematically verify the foundational aspects of your experimental setup.
Troubleshooting Steps:
-
Reagent Purity and Quality:
-
Substrate (α-amino ketone precursor): Impurities in your starting material can act as catalyst poisons or lead to side reactions.[1] Verify the purity of your α-amino ketone precursor by NMR and melting point. If necessary, repurify by recrystallization or column chromatography.
-
Reducing Agent: The activity of reducing agents like boranes or metal hydrides can degrade over time, especially with improper storage.[2] Use a fresh bottle or titrate an older one to determine its active concentration.
-
Solvent: Trace amounts of water or other protic impurities can quench the reducing agent and interfere with the catalyst.[1][3] Always use freshly distilled, anhydrous solvents.
-
-
Catalyst Integrity and Activity:
-
Catalyst Degradation: Chiral catalysts, especially organocatalysts and metal complexes, can be sensitive to air, moisture, and light.[1][4] Ensure your catalyst has been stored under an inert atmosphere and handled correctly. If in doubt, use a fresh batch or one from a reputable supplier.
-
Insufficient Catalyst Loading: While aiming for high turnover numbers is ideal, excessively low catalyst loading may result in a slow or stalled reaction.[1][4] Consider a modest, incremental increase in the catalyst loading (e.g., from 1 mol% to 2-5 mol%).
-
-
Reaction Conditions:
-
Temperature Control: Many asymmetric reductions are highly temperature-sensitive.[1][4] Inconsistent temperature can lead to the formation of side products or reduced enantioselectivity. Use a reliable cryostat or oil bath to maintain a stable temperature.
-
Inert Atmosphere: Oxygen can lead to catalyst deactivation and unwanted side reactions. Ensure your reaction is performed under a rigorously inert atmosphere (e.g., high-purity argon or nitrogen). Check for leaks in your glassware and connections.[3]
-
Question 2: The reaction appears to stall before reaching full conversion. How can I drive it to completion?
A stalled reaction suggests an issue with catalyst activity over time or insufficient driving force.
Troubleshooting Steps:
-
Catalyst Deactivation:
-
Mechanism: The catalyst may be degrading under the reaction conditions.[4] This can be due to impurities in the reagents or solvent, or thermal instability.
-
Solution: Try adding a second portion of the catalyst midway through the reaction to see if the conversion increases. If so, catalyst deactivation is a likely cause. Investigating the source of the impurity or using a more robust catalyst may be necessary.
-
-
Reaction Time and Temperature:
-
Monitoring: Closely monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[4]
-
Adjustment: If the reaction has slowed significantly but not stopped, a modest increase in reaction time or a slight increase in temperature might be beneficial. However, be aware that raising the temperature could negatively impact the enantioselectivity.[4]
-
-
Reagent Stoichiometry:
-
Verification: Double-check the calculations for all reagents to ensure correct stoichiometry. An error in the amount of the limiting reagent will naturally cap the maximum achievable yield.[4]
-
Category 2: Poor Enantioselectivity
Question 3: The chemical yield is acceptable, but the enantiomeric excess (ee) is low or inconsistent. What factors should I investigate?
Low enantioselectivity is a common and frustrating issue in asymmetric synthesis. The root cause is often related to factors that compromise the chiral environment created by the catalyst.
Troubleshooting Steps:
-
Analytical Method Validation:
-
Catalyst and Ligand Purity:
-
Critical Importance: The enantiopurity of your chiral catalyst or ligand is paramount. Even small amounts of the opposite enantiomer can significantly erode the final ee of your product.
-
Verification: If you synthesized the catalyst or ligand in-house, rigorously verify its enantiopurity. When purchasing from a commercial source, ensure it is of high enantiomeric grade.
-
-
Reaction Temperature:
-
Thermodynamic vs. Kinetic Control: Lowering the reaction temperature often enhances enantioselectivity.[1][4] This is because the desired reaction pathway (leading to the major enantiomer) typically has a lower activation energy than the pathway leading to the minor enantiomer. Lower temperatures provide less energy to overcome the higher activation barrier of the undesired pathway.
-
-
Solvent Effects:
-
Solvent Polarity and Coordination: The choice of solvent can have a dramatic impact on the catalyst's performance by influencing its conformation and the stability of the transition state.[1] A solvent screening is often a worthwhile endeavor to find the optimal medium for your specific catalyst system.
-
-
Substrate-Catalyst Mismatch:
-
"Lock and Key" Principle: Not all chiral catalysts are universally effective for all substrates. The specific steric and electronic properties of your α-amino ketone precursor may not be an ideal match for the chosen catalyst. It may be necessary to screen a variety of chiral ligands or catalyst families to find the best fit.
-
Experimental Protocols and Data
General Procedure for Asymmetric Reduction of an α-Amino Ketone
This protocol provides a general framework. Specific parameters such as temperature, solvent, and reaction time should be optimized based on the chosen catalyst and substrate.
Step-by-Step Protocol:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral catalyst (e.g., a chiral oxazaborolidine or a metal-ligand complex) and the anhydrous solvent.
-
Cool the mixture to the desired reaction temperature (e.g., -78 °C to 0 °C).
-
Slowly add the reducing agent (e.g., borane-THF complex or a modified borohydride) to the catalyst solution and stir for a predetermined time to allow for complex formation.
-
In a separate flame-dried flask, dissolve the α-amino ketone precursor in the anhydrous solvent.
-
Add the substrate solution to the catalyst-reductant mixture dropwise via a syringe pump over a period of time to maintain a low concentration of the substrate.
-
Monitor the reaction progress by TLC or another suitable analytical method.
-
Upon completion, quench the reaction by the slow addition of a protic solvent (e.g., methanol) at the reaction temperature.
-
Allow the mixture to warm to room temperature and perform an aqueous work-up to remove inorganic byproducts.
-
Extract the product with an appropriate organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.
Table 1: Impact of Reaction Parameters on Yield and Enantioselectivity
| Parameter | Condition A | Condition B | Rationale for Change | Expected Outcome |
| Temperature | 0 °C | -20 °C | Lower temperatures can favor the transition state leading to the major enantiomer.[1] | Potentially higher ee, may require longer reaction time. |
| Solvent | Tetrahydrofuran (THF) | Toluene | Solvent polarity can affect catalyst performance and the stability of the transition state.[1] | May improve both yield and ee depending on the catalyst system. |
| Catalyst Loading | 1 mol% | 5 mol% | Insufficient catalyst can lead to a slow or incomplete reaction.[1] | Increased reaction rate and potentially higher conversion. |
| Reducing Agent | NaBH₄ | L-Selectride® | The steric bulk of the reducing agent can influence the stereochemical outcome. | May lead to higher diastereoselectivity or enantioselectivity. |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing and resolving low yield issues.
Conceptual Reaction Pathway
Caption: Conceptual overview of the asymmetric reduction process.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric Catalysis.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis.
- BenchChem. (n.d.). Technical Support Center: Asymmetric Synthesis Catalyst Selection.
- Chong, J. M., Park, S. B., & Fraser, D. S. (2004). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Journal of Organic Chemistry, 69(15), 5145–5148.
-
Wikipedia. (2023). Enantioselective reduction of ketones. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Retrieved from [Link]
- Sharma, P., & Kumar, A. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 223.
- Li, G., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12.
-
Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]
Sources
Overcoming interferences in mass spectrometry of 2-(Methylamino)-2-phenylethanol
Welcome to the technical support resource for the mass spectrometric analysis of 2-(Methylamino)-2-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common analytical challenges associated with this compound. Here, we will delve into the intricacies of mass spectrometry to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the mass spectrometric analysis of this compound?
The primary challenges in the analysis of this compound revolve around its susceptibility to various interferences. These include isobaric interferences from structurally similar compounds and metabolites, matrix effects from complex biological samples, and in-source fragmentation during the ionization process. Each of these can significantly impact the accuracy and reproducibility of quantification.
Q2: What is the molecular weight of this compound, and what are its expected protonated and sodiated forms?
This compound has a molecular formula of C9H13NO and a molecular weight of approximately 151.21 g/mol .[1][2] In mass spectrometry, you can expect to observe the following ions:
| Ion Species | Expected m/z |
| Protonated Molecule [M+H]+ | 152.1 |
| Sodiated Adduct [M+Na]+ | 174.1 |
Q3: Are there common isobaric compounds I should be aware of?
Yes, several sympathomimetic amines are isobaric with this compound, meaning they have the same nominal mass. The most common are ephedrine and pseudoephedrine.[3][4][5][6] Meticulous chromatographic separation is therefore essential to distinguish these compounds. Additionally, metabolites of this compound or co-administered drugs could also present as isobaric interferences.[7]
Q4: What is a suitable internal standard for the analysis of this compound?
A stable isotope-labeled (SIL) internal standard, such as this compound-d3, is the ideal choice. SIL internal standards co-elute with the analyte and experience similar matrix effects, providing the most accurate correction for signal suppression or enhancement.[8] If a SIL internal standard is unavailable, a structurally similar compound with a different mass that does not co-elute with other sample components can be used.
Troubleshooting Guide: Overcoming Interferences
This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Poor Signal-to-Noise Ratio or Inconsistent Results
Q: I am observing a low signal for my analyte, and the results are not reproducible. What could be the cause?
A: This is a classic symptom of matrix effects , where co-eluting endogenous or exogenous compounds in your sample matrix suppress or enhance the ionization of your target analyte.[9] Biological matrices like plasma, urine, and tissue homogenates are complex and prone to causing these effects.[10]
Causality: Matrix components can compete with the analyte for ionization in the mass spectrometer's source, leading to a suppressed signal. Conversely, some matrix components can enhance the signal, leading to artificially high readings. This variability is a major source of imprecision in bioanalysis.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they reach the mass spectrometer.[8]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A well-chosen SPE sorbent can selectively retain the analyte while washing away interfering matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can also be very effective. By carefully selecting the extraction solvent and adjusting the pH of the aqueous phase, you can selectively extract this compound, leaving many interfering substances behind.[8]
-
Protein Precipitation: While a simpler method, protein precipitation is often less effective at removing all matrix interferences. However, it can be a good starting point for less complex matrices.
-
-
Improve Chromatographic Separation: Enhancing the separation of your analyte from matrix components can significantly reduce interference.
-
Gradient Elution: Employ a gradient elution profile in your liquid chromatography (LC) method to better resolve the analyte from co-eluting matrix components.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to achieve optimal separation.
-
Issue 2: Unexpected Peaks or Inaccurate Quantification
Q: I am seeing a peak at the correct m/z for my analyte, but the retention time is slightly different from my standard, or my quantitative results are unexpectedly high. What is happening?
A: This could be due to isobaric interference or in-source fragmentation .
Causality:
-
Isobaric Interference: As mentioned, compounds like ephedrine and pseudoephedrine have the same mass as this compound.[3][4][5][6] If your chromatography does not adequately separate them, they will be detected as a single peak, leading to inaccurate quantification. Metabolites of the drug can also be isobaric.[7]
-
In-Source Fragmentation: This occurs when the analyte fragments in the ion source of the mass spectrometer before entering the mass analyzer.[11][12][13][14][15] For example, a larger metabolite could fragment in the source to produce an ion with the same m/z as your target analyte.
Solutions:
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can differentiate between compounds with very small mass differences. This can help distinguish your analyte from some isobaric interferences if their exact masses are different.
-
Tandem Mass Spectrometry (MS/MS): MS/MS provides an additional layer of specificity. By selecting a specific precursor ion (the protonated molecule) and monitoring a unique fragment ion, you can significantly reduce the chances of detecting isobaric interferences that do not produce the same fragment.[16][17] Common transitions for the isobaric ephedrine/pseudoephedrine are m/z 166 -> 148.2 and 166 -> 115.[3][6] These would be a good starting point for developing an MS/MS method for this compound.
-
Optimize Ion Source Parameters: To minimize in-source fragmentation, you can adjust the voltages in the ion source (e.g., declustering potential, fragmentor voltage) and the source temperature.[11] Lowering these parameters can reduce the energy imparted to the ions, thus minimizing fragmentation.
-
Stringent Chromatographic Separation: This is crucial. A well-developed LC method is your first line of defense against isobaric interferences. Aim for baseline separation of your analyte from any known or suspected interferences.
Issue 3: Poor Peak Shape and Low Sensitivity with Gas Chromatography-Mass Spectrometry (GC-MS)
Q: I am trying to analyze this compound by GC-MS, but I'm getting poor peak shape and low sensitivity. Why is this?
A: this compound is a polar compound containing hydroxyl and amine groups. These functional groups can interact with active sites in the GC system, leading to peak tailing and poor sensitivity.[18]
Causality: The polar nature of the analyte makes it less volatile and prone to adsorption on the GC column and inlet liner.
Solutions:
-
Derivatization: This is often a necessary step for the GC-MS analysis of polar compounds like this compound.[19][20][21][22] Derivatization converts the polar functional groups into less polar, more volatile moieties.
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize both the hydroxyl and amine groups.
-
Acylation: Reagents like trifluoroacetic anhydride (TFAA) can also be effective.
-
-
Use of a Specific GC Column: Employ a GC column designed for the analysis of amines to minimize peak tailing.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific matrix and analyte concentration.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of your sample (e.g., plasma, urine) with 900 µL of 2% formic acid in water. Load the entire 1 mL onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization for GC-MS Analysis
-
Evaporation: Evaporate the extracted and cleaned sample to complete dryness.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried extract.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature and inject 1 µL into the GC-MS system.
Visualizing Workflows
Troubleshooting Workflow for Mass Spectrometry Interferences
Caption: A decision tree for troubleshooting common interferences.
References
- Sahu, K., et al. (2020). Method Development and Validation of Ephedrine and Pseudoephedrine in Horse Urine by Liquid Chromatography-Tandem Mass Spectrometry. Semantic Scholar.
- Thermo Fisher Scientific. (n.d.). Quantitative Analysis of Pseudoephedrine Tablets by UHPLC/MS.
- Kim, J., et al. (2021). A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma. Molecules, 26(22), 6991.
- Cooper, S. D., et al. (2012). Determination of L-Ephedrine, Pseudoephedrine, and Caffeine in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(1), 32-39.
- Kim, J., et al. (2021). A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma. PMC.
- LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- PubChem. (n.d.). 2-Diethylamino-2-phenylethanol.
- PubChem. (n.d.). (2-(Methylamino)phenyl)methanol.
- Bioanalysis Zone. (n.d.).
- Lynen, F. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis [Video]. YouTube.
- ChemicalBook. (2023, July 14). This compound.
- ChemicalBook. (n.d.). (R)-2-(methylamino)-2-phenylethanol.
- Modhave, Y., et al. (2012). Review Article on Matrix Effect in Bioanalytical Method Development.
- Guidechem. (n.d.). 2-[(2-methoxyphenyl)methylamino]-1-phenylethanol.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2012). matrix-effect-in-bioanalysis-an-overview.pdf.
- LC-MS. (2023, July 2).
- Yan, Z., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid Communications in Mass Spectrometry, 22(13), 2021-2028.
- Vallverdu-Queralt, A., et al. (2012). Validation of a new LC-MS/MS method for the detection and quantification of phenolic metabolites from tomato sauce in biological samples.
- Chen, L., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(13), e9505.
- ResearchGate. (2022, July 3).
- Giera, M., et al. (2023).
- van de Merbel, N. C. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(1), 67-79.
- Wang, S. M., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11.
- Li, Y., et al. (2025, February 5). A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv.
- Moldoveanu, S. C., & David, V. (2013). Derivatization Methods in GC and GC/MS.
- Benchchem. (n.d.).
- May, J. C., & Wiedmeyer, T. M. (2016). Relative abundances of isotopes and possible interferences. In Inductively Coupled Plasma Mass Spectrometry in Drug Discovery (pp. 79-96). John Wiley & Sons.
- Chemistry LibreTexts. (2023, August 29).
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Semantic Scholar.
- Chen, L., et al. (2015). Avoiding misannotation of in-source fragmentation products as cellular metabolites in liquid chromatography-mass spectrometry-ba. Analytical Chemistry, 87(4), 2349-2355.
- Nair, A., & Sreejith, K. R. (2018). Quantitative bioanalysis by LC-MS/MS: a review.
- Pharmaceutical Concepts. (2021, November 7). Mass Fragmentation of Phenylmethanol #phenylmethanol #fragmentation #MassSpectrometry [Video]. YouTube.
- Geltner, M., et al. (2024). Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review. Journal of Neurochemistry, 188(1), 16-33.
- Nibbering, N. M. M. (1968). Mass Spectrometry of Aralkyl Compounds. Scribd.
- Yerra, N., et al. (2025). An improved and economical LLE-LC/MS method for quantifying phosphatidylethanol: Identification and separation of isotopic cross-talk in clinical alcohol testing. Clinical Biochemistry, 123, 110994.
- Dr. Anamika K. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols [Video]. YouTube.
- Im, H. S., et al. (2009). Mass-analyzed threshold ionization spectroscopy of 2-phenylethanol: probing of conformational changes caused by ionization. The Journal of Physical Chemistry A, 113(44), 12328-12336.
- Panoutsopoulos, G. I., & Beedham, C. (2005). Enzymatic Oxidation of 2‐Phenylethylamine to Phenylacetic Acid and 2‐Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde.
Sources
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Improving peak shape in the chromatography of 2-(Methylamino)-2-phenylethanol
Welcome to the dedicated technical support guide for the chromatographic analysis of 2-(Methylamino)-2-phenylethanol. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in achieving optimal peak shape for this compound. As a secondary amine, this compound presents specific chromatographic behaviors that can lead to issues like peak tailing, fronting, and broadening. This guide provides in-depth, cause-and-effect troubleshooting, detailed protocols, and scientifically-grounded explanations to help you diagnose and resolve these common problems.
Frequently Asked Questions (FAQs)
Q1: Why does my peak for this compound exhibit significant tailing?
Peak tailing is the most common issue observed for basic compounds like this compound in reversed-phase liquid chromatography (RPLC). The primary cause is secondary ionic interactions between the protonated amine group of the analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2][3] These interactions create an additional, stronger retention mechanism for a portion of the analyte molecules, causing them to elute more slowly than the main band and resulting in an asymmetrical, tailing peak.
Q2: How does the mobile phase pH critically influence the peak shape of this compound?
Mobile phase pH is a powerful tool for controlling the retention and peak shape of ionizable compounds.[4] For this compound, the pH dictates the ionization state of both the analyte (a weak base) and the residual silanols on the column (weak acids).
-
At mid-range pH (e.g., pH 4-7): The analyte's amine group is protonated (positively charged), while a significant population of silanol groups is deprotonated (negatively charged), maximizing the undesirable ionic interactions that cause peak tailing.[2]
-
At low pH (e.g., pH < 3): The high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, rendering them neutral (Si-OH).[5] While the analyte remains protonated, the elimination of charged silanol sites drastically reduces secondary interactions, leading to a more symmetrical peak shape.[5]
-
At high pH (e.g., pH > 8): The analyte becomes neutral, reducing its interaction with silanol groups. However, operating at high pH can rapidly degrade conventional silica-based columns.
Q3: My peak is fronting, not tailing. What is the likely cause?
Peak fronting, often appearing as a "shark fin" shape, is typically a symptom of column overload.[1] This can occur in two ways:
-
Mass Overload: Injecting too much analyte mass onto the column saturates the stationary phase, leading to a distorted peak.[6]
-
Volume Overload: Injecting a large volume of a sample solvent that is stronger than the mobile phase can also cause fronting.[7][8]
Q4: When should I consider using an ion-pairing agent for my analysis?
Ion-pairing agents are useful when you need to increase the retention of a polar, ionizable compound like this compound on a reversed-phase column. An anionic ion-pairing agent (e.g., an alkyl sulfonate) forms a neutral ion pair with the protonated amine.[9][10] This neutral complex is more hydrophobic and is retained more strongly by the C18 stationary phase. However, this approach should be considered carefully, as ion-pairing reagents can be difficult to remove from the column and LC system, potentially causing signal suppression in subsequent MS analyses.[11]
Troubleshooting Guide: Resolving Poor Peak Shape
This section provides systematic approaches to diagnose and correct common peak shape problems.
Issue 1: Severe Peak Tailing
Peak tailing compromises quantification by making integration difficult and reduces resolution between adjacent peaks.
The following diagram outlines a logical workflow for troubleshooting peak tailing for this compound.
Caption: Troubleshooting workflow for peak tailing.
1. Mobile Phase pH Adjustment (Primary Solution)
-
Mechanism: Lowering the mobile phase pH to a value between 2.5 and 3.0 protonates the residual silanol groups on the silica surface, neutralizing their charge.[1][5] This prevents the ion-exchange interaction with the positively charged this compound analyte, which is the main cause of tailing.[3]
-
Protocol: See "Experimental Protocol 1: Mobile Phase pH Optimization" below.
2. Selection of an Appropriate Column
-
Mechanism: Not all C18 columns are the same. Modern columns are often "end-capped" or "base-deactivated." End-capping involves reacting the accessible silanol groups with a small silylating agent, effectively shielding them from interaction with basic analytes.[2] Using a column specifically designed for the analysis of basic compounds is a simple and highly effective way to improve peak shape.[1]
-
Recommendation: If you are using an older "Type A" silica column, switching to a modern, high-purity, end-capped "Type B" silica column or a hybrid particle column will significantly reduce peak tailing.[5]
| Column Type | Silanol Activity | Performance with Basic Analytes |
| Legacy (Type A Silica) | High | Poor (Significant Tailing) |
| High-Purity, End-Capped (Type B Silica) | Low | Good to Excellent |
| Hybrid Particle (e.g., BEH) | Very Low | Excellent |
| Polar-Embedded Phase | Shielded Silanols | Excellent |
3. Use of Mobile Phase Additives
-
Mechanism:
-
Increased Buffer Concentration: At a controlled pH, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM for LC-UV) increases the ionic strength of the mobile phase.[1][5] The buffer cations (e.g., ammonium or sodium) can compete with the analyte for interaction with any remaining charged silanol sites, effectively masking them and improving peak shape.
-
Sacrificial Base: A small, basic additive like triethylamine (TEA) can be added to the mobile phase (e.g., 0.1%).[5] TEA, being a small and highly mobile base, will preferentially interact with the active silanol sites, leaving fewer available to cause tailing of the target analyte.[5]
-
-
Caution: These additives are generally not suitable for LC-MS applications due to potential ion suppression.
Issue 2: Peak Fronting
-
Confirm Column Overload:
-
Test for Mass Overload: Prepare a sample that is 10 times more dilute than your current sample and inject it. If the peak shape becomes symmetrical, mass overload is the cause.[1]
-
Test for Volume Overload: Reduce the injection volume by half. If the peak shape improves, you are likely experiencing volume overload, especially if your sample is dissolved in a solvent stronger than the mobile phase (e.g., 100% acetonitrile).
-
-
Corrective Actions:
-
Reduce Sample Concentration: Dilute your sample to a concentration that falls within the linear dynamic range of the column.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition. If the sample requires a stronger solvent for solubility, use the minimum amount possible and reduce the injection volume.[8]
-
Issue 3: Broad or Split Peaks
-
Check for Extra-Column Volume (Dead Volume):
-
Symptom: Early eluting peaks are disproportionately broader or more distorted than later eluting peaks.[1]
-
Cause: Excessive volume from tubing, fittings, or an improperly installed column can lead to band spreading before the analyte even reaches the column.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005").[2] Ensure all fittings are properly seated and that the column is connected correctly to minimize any gaps in the flow path.
-
-
Inspect for Column Contamination or Voids:
-
Symptom: All peaks in the chromatogram are broad, tailing, or split. This often occurs after many injections or a sudden pressure shock.[6]
-
Cause: A partially blocked inlet frit or a void at the head of the column can distort the sample band as it enters the stationary phase.[8]
-
Solution: First, try backflushing the column (if the manufacturer permits) to remove contaminants from the inlet frit.[1] If this does not resolve the issue, a void may have formed, and the column will likely need to be replaced. Using a guard column can help protect the analytical column from contaminants and extend its lifetime.[1]
-
Experimental Protocols
Experimental Protocol 1: Mobile Phase pH Optimization
This protocol details the steps to systematically improve peak shape for this compound by adjusting mobile phase pH.
-
Initial Conditions:
-
Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: An appropriate scouting gradient (e.g., 5% to 95% B over 10 minutes).
-
Detection: UV at a suitable wavelength.
-
-
Step 1: Unmodified Mobile Phase:
-
Prepare the mobile phase with no pH modifier.
-
Inject the analyte and record the chromatogram. Observe the initial peak shape and retention time. The peak will likely exhibit significant tailing.
-
-
Step 2: Acidified Mobile Phase:
-
Prepare Mobile Phase A by adding 0.1% formic acid to the water (v/v). This will bring the pH to approximately 2.7.
-
Flush the system and column thoroughly with the new mobile phase.
-
Inject the analyte again.
-
Observation: You should observe a dramatic improvement in peak symmetry (reduced tailing) and likely a decrease in retention time, as the protonated analyte is highly polar.
-
-
Step 3: Buffered Mobile Phase (for LC-UV):
-
Prepare a 25 mM ammonium formate buffer. Adjust the pH to 3.0 with formic acid. This will be Mobile Phase A.
-
Flush the system and column.
-
Inject the analyte.
-
Observation: The buffer will provide a more stable pH environment and may offer a slight improvement in peak shape over the acid-only mobile phase due to increased ionic strength.[3]
-
Caption: Effect of pH on silanol-amine interactions.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Chromatography Forum. (2007). Amines-Ion Pairing.
- Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
- Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
- Chromatography Today. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?.
- Lu, W., et al. (2012). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
- Gilson. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
- Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
Sources
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- 2. chromtech.com [chromtech.com]
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- 5. chromatographyonline.com [chromatographyonline.com]
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- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
Technical Support Center: Stability and Storage of 2-(Methylamino)-2-phenylethanol
Welcome to the technical support center for 2-(Methylamino)-2-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and use in experimental workflows. Maintaining the chemical fidelity of this compound is paramount for reproducible and accurate results. This document provides in-depth answers to frequently asked questions and troubleshooting guidance for potential degradation issues.
Understanding the Stability of this compound
This compound, a member of the phenylethanolamine class of compounds, possesses functional groups—a secondary amine and a secondary alcohol on a phenylethyl backbone—that are susceptible to degradation under certain environmental conditions. While specific degradation studies on this exact molecule are not extensively published, we can infer its stability profile from the well-documented behavior of structurally similar compounds, such as other phenylethanolamines and catecholamines like epinephrine and dopamine. The primary degradation pathways of concern are oxidation, photodegradation, and thermal decomposition.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Lower temperatures slow down the rate of chemical reactions, including thermal decomposition. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | The amine functional group is susceptible to oxidation. An inert atmosphere displaces oxygen, mitigating this risk. |
| Light | In an amber or opaque container | The phenyl group can absorb UV light, leading to photodegradation. Light-protective containers are essential. |
| Container | Tightly sealed glass or high-density polyethylene (HDPE) containers | Prevents exposure to moisture and atmospheric oxygen. Glass and HDPE are generally non-reactive with amines[1]. |
Q2: How does pH affect the stability of this compound in solution?
A2: The pH of a solution can significantly impact the stability of phenylethanolamines. Like most amines, this compound is a weak base. In acidic environments, the amine group will be protonated, forming a more stable and water-soluble salt[2]. This protonated form is generally less susceptible to oxidation. Conversely, in neutral to basic conditions, the free base form is more prevalent and more reactive, particularly towards oxidation[2][3]. For short-term experimental use, buffering the solution to a slightly acidic pH may enhance stability. However, the optimal pH will depend on the specific application and compatibility with other reagents.
Q3: What are the visible signs of degradation?
A3: Degradation of this compound may manifest in several ways:
-
Color Change: The appearance of a yellow or brown tint can indicate oxidation, similar to what is observed with catecholamines like dopamine, which can oxidize to form colored quinone species[2].
-
Precipitation: The formation of insoluble degradation products may lead to cloudiness or the appearance of solid particles in a solution.
-
Odor Change: While subtle, changes in odor could indicate the formation of volatile degradation products.
Degradation Pathways and Prevention
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, the following degradation pathways are plausible:
-
Oxidation: This is a primary concern for phenylethanolamines. The secondary amine can be oxidized, and the benzylic alcohol can be oxidized to a ketone. The presence of trace metal ions can catalyze these oxidative processes[2].
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. The aromatic ring is a chromophore that can absorb light, leading to the formation of reactive species[4][5]. The degradation kinetics are often influenced by pH[4].
-
Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule. For similar compounds like epinephrine, heating can cause significant degradation[6]. Decomposition is often a complex process that may involve multiple steps[7][8].
Caption: Potential degradation pathways for this compound.
Q5: How can I prevent degradation during my experiments?
A5: To minimize degradation during experimental procedures:
-
Prepare solutions fresh whenever possible.
-
If solutions must be stored, even for a short period, keep them at 2-8°C and protected from light.
-
Use high-purity solvents and de-gas them to remove dissolved oxygen.
-
If compatible with your experimental system, consider using a slightly acidic buffer.
-
Avoid sources of trace metal contamination, which can catalyze oxidation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/GC-MS analysis. | Degradation of the compound. | 1. Analyze a freshly prepared standard of this compound to confirm the retention time of the parent compound. 2. Review the storage conditions of your sample. 3. Consider performing a forced degradation study to identify potential degradation products and their chromatographic behavior. |
| Loss of biological activity or inconsistent experimental results. | The concentration of the active compound has decreased due to degradation. | 1. Quantify the concentration of this compound in your stock solution using a validated analytical method (e.g., HPLC-UV). 2. Prepare fresh solutions from a solid sample that has been stored under optimal conditions. |
| Solution has turned yellow/brown. | Oxidation of the compound. | 1. Discard the discolored solution. 2. When preparing new solutions, use de-gassed solvents and consider working under an inert atmosphere. 3. Store the new solution under the recommended conditions (cool, dark, and under inert gas). |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods, as outlined in the ICH Q1A(R2) guideline[9][10][11][12]. This involves subjecting the compound to stress conditions to induce degradation.
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solution to a light source (as per ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed), by a suitable analytical method, such as HPLC with UV or MS detection, or GC-MS[13][14][15].
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks, which are potential degradation products. The goal is to achieve 5-20% degradation[10].
Caption: Workflow for a forced degradation study.
Protocol 2: Analytical Method for Stability Testing
A stability-indicating analytical method is crucial for quantifying the parent compound and its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is often suitable for phenylethanolamines[13][14][16].
Objective: To develop an RP-HPLC method to assess the stability of this compound.
Methodology:
| Parameter | Example Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Procedure:
-
Prepare standards of this compound at known concentrations.
-
Inject the standards to establish a calibration curve.
-
Inject the samples from the stability study (stored under various conditions) and the forced degradation study.
-
Quantify the amount of this compound remaining and the relative amounts of any degradation products.
References
-
Pan, J., et al. (2009). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. PubMed. Available at: [Link]
-
Rapacz-Kmita, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PubMed. Available at: [Link]
-
Aziz, A., et al. (2023). Study on Thermal Degradation Processes of Polyethylene Terephthalate Microplastics Using the Kinetics and Artificial Neural Networks Models. MDPI. Available at: [Link]
-
Kozlovtseva, E. A., et al. (2024). Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach. PubMed Central. Available at: [Link]
-
Grunewald, G. L., et al. (2017). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PMC. Available at: [Link]
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Kazmi, S. M., et al. (1984). Ultrastructural Cytochemistry of p-N,N-dimethylamino-beta-phenethylamine (DAPA) Oxidation Reactions. "Activation" and Inhibition Studies. PubMed. Available at: [Link]
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Wikipedia. (n.d.). Phenylethanolamine. Wikipedia. Available at: [Link]
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Wikipedia. (n.d.). Dopamine. Wikipedia. Available at: [Link]
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Mann, E., & Borchardt, R. T. (1980). Inhibition by Lead of phenylethanolamine-N-methyltransferase. PubMed. Available at: [Link]
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Suss, E., & Ward, C. (1995). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. PubMed. Available at: [Link]
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Lam, B., et al. (2019). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. PubMed. Available at: [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]
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ICH. (2003). Q1A(R2) Stability testing of new drug substances and products. ICH. Available at: [Link]
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Hebda, C. A., et al. (2013). Kinetic and pH Studies on Human Phenylethanolamine N-Methyltransferase. PMC. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylephrine. HELIX Chromatography. Available at: [Link]
-
Velev, V. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Valentin Velev. Available at: [Link]
-
Prochaska, K., & Brezesinski, G. (2012). The Influence of pH on Phosphatidylethanolamine Monolayer at the Air/Aqueous Solution Interface. PMC. Available at: [Link]
-
Wilson, T. D. (1992). Thermal degradation of injectable epinephrine. PubMed. Available at: [Link]
- Google Patents. (2016). Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. Google Patents.
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
La Nasa, J., et al. (2022). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. PMC. Available at: [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. CP Lab Safety. Available at: [Link]
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Liu, Y., et al. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. MDPI. Available at: [Link]
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Jamrógiewicz, M., et al. (2016). Studies on photodegradation process of psychotropic drugs: a review. PMC. Available at: [Link]
- Google Patents. (2013). Method for the Hydrolysis of Substituted Formylamines into Substituted Amines. Google Patents.
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Valdez, C. A. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. MDPI. Available at: [Link]
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Gadhave, M., & Bagewadi, S. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. BEPLS. Available at: [Link]
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University of Waterloo. (2023). Chemical Storage Fact Sheet. University of Waterloo. Available at: [Link]
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Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
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University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: [Link]
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Zamoro, P. P., & Hidalgo, F. J. (2012). Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems. PubMed. Available at: [Link]
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Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]
-
Sule, S., et al. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE). ResearchGate. Available at: [Link]
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Pharmaceutical Technology. (2013). Early Efforts Identify Unstable APIs. Pharmaceutical Technology. Available at: [Link]
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NY.Gov. (2016). Chemical Storage and Handling Recommendations. NY.Gov. Available at: [Link]
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Shahnawaz, M., et al. (2019). Gas chromatography-Mass Spectra analysis and deleterious potential of fungal based polythene-degradation products. PubMed Central. Available at: [Link]
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The Pharma Innovation Journal. (2024). Development and validation of RP-HPLC method for quantitative determination and estimation of paracetamol, caffeine, phenylephri. The Pharma Innovation Journal. Available at: [Link]
-
Semantic Scholar. (n.d.). Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. Semantic Scholar. Available at: [Link]
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Technical Support Center: Resolution of 2-(Methylamino)-2-phenylethanol Enantiomers
Welcome to the technical support center for the enantiomeric resolution of 2-(Methylamino)-2-phenylethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of separating this chiral amino alcohol. Our focus is on practical, field-proven insights to enhance the efficiency and success of your resolution experiments.
Section 1: Classical Diastereomeric Salt Crystallization
Classical resolution via diastereomeric salt formation remains a robust and scalable method for separating enantiomers of amino alcohols like this compound.[1][2] This technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated based on differences in their solubility.[1][3][4][5]
Frequently Asked Questions & Troubleshooting
Q1: My diastereomeric salt crystallization is not yielding any precipitate, or the yield is extremely low. What are the likely causes and how can I fix this?
A1: This is a common issue that can stem from several factors related to solvent choice and supersaturation.
-
Causality: Crystallization requires a supersaturated solution, where the concentration of the less soluble diastereomeric salt exceeds its solubility limit. If the solvent system is too good at dissolving both salts, neither will crystallize.
-
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical.[6] Start with a solvent in which the resolving agent and racemic amine are soluble at elevated temperatures but have limited solubility at lower temperatures. Methanol is often a good starting point for polar compounds.[7]
-
Solvent Polarity Modulation: If a single solvent fails, try mixed solvent systems. Gradually add a less polar "anti-solvent" (e.g., isopropanol, acetone, or ethyl acetate) to a solution of the salts in a more polar solvent (e.g., methanol or ethanol) until turbidity is observed. Then, gently heat the mixture until it becomes clear and allow it to cool slowly.
-
Concentration Adjustment: Increase the initial concentration of your amine and resolving agent. A more concentrated solution is more likely to become supersaturated upon cooling.
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, add it to the cooled, supersaturated solution to induce crystallization.[4]
-
Q2: I've managed to crystallize the diastereomeric salt, but the enantiomeric excess (ee) of the recovered this compound is poor. How can I improve the purity?
A2: Low enantiomeric excess indicates that the crystallization process is not selective enough, leading to co-precipitation of the more soluble diastereomer.
-
Causality: The difference in solubility between the two diastereomeric salts may not be significant enough in the chosen solvent system. The rate of cooling can also impact selectivity; rapid cooling can trap impurities.
-
Troubleshooting Steps:
-
Recrystallization: This is the most effective method for improving purity. Dissolve the obtained crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. Each recrystallization step should enrich the desired diastereomer. Monitor the ee after each step using chiral HPLC.
-
Optimize Cooling Rate: Employ a slow, controlled cooling process. A gradual decrease in temperature allows for more selective crystal growth of the less soluble diastereomer. Consider using a programmable cooling bath.
-
Resolving Agent Stoichiometry: While a 1:1 molar ratio of the racemic amine to the resolving agent is common, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a purer initial crop of crystals, albeit at a lower yield.
-
Choice of Resolving Agent: Not all chiral acids will provide the same degree of separation. It is often necessary to screen a variety of resolving agents.[4][6]
-
| Common Chiral Resolving Acids for Amines |
| (+)-Tartaric Acid |
| (-)-Tartaric Acid |
| (+)-Dibenzoyltartaric Acid |
| (-)-Dibenzoyltartaric Acid |
| (+)-Mandelic Acid |
| (-)-Mandelic Acid |
| (+)-Camphor-10-sulfonic acid |
| (-)-Camphor-10-sulfonic acid |
This table presents a selection of commonly used and commercially available chiral resolving agents.[5][6][8]
Section 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[1][3] For this compound, this often involves the acylation of the hydroxyl group.
Frequently Asked Questions & Troubleshooting
Q1: My enzymatic resolution is very slow, or the conversion stops at a low percentage. What factors could be limiting the reaction rate?
A1: Slow reaction rates in enzymatic resolutions are often due to suboptimal reaction conditions or enzyme inhibition.
-
Causality: Enzyme activity is highly dependent on temperature, solvent, and the nature of the acyl donor. The enzyme can also be inhibited by the substrate or product.
-
Troubleshooting Steps:
-
Enzyme and Acyl Donor Selection: Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, is a robust and widely used enzyme for resolving secondary alcohols.[9][10][11] Vinyl acetate is a common and effective acyl donor because the vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible.[12][13]
-
Solvent Choice: The choice of organic solvent is crucial. Non-polar solvents like hexane or toluene are often preferred as they do not strip the essential water layer from the enzyme.[9][11]
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and reduced enantioselectivity.[9] A typical starting point is 30-40°C.
-
Water Activity: Enzymes require a small amount of water to maintain their active conformation. Ensure the solvent and reagents are not completely anhydrous.
-
Q2: The enantioselectivity (E-value) of my enzymatic resolution is low, resulting in a product with poor enantiomeric excess.
A2: Low enantioselectivity means the enzyme is not discriminating effectively between the two enantiomers.
-
Causality: The inherent selectivity of the enzyme for the substrate is a primary factor. However, reaction conditions, particularly the acyl donor and temperature, can significantly influence the E-value.
-
Troubleshooting Steps:
-
Bulky Acyl Donors: Using a bulkier acyl donor can sometimes enhance enantioselectivity.[9] For instance, if vinyl acetate gives poor results, try vinyl butyrate or vinyl octanoate.[9]
-
Lower the Temperature: Reducing the reaction temperature often improves enantioselectivity, although it will also decrease the reaction rate.
-
Enzyme Screening: If optimizing conditions for one enzyme fails, screen other commercially available lipases. Different lipases can exhibit different selectivities for the same substrate.
-
Experimental Protocol: Enzymatic Kinetic Resolution of this compound
-
To a solution of racemic this compound (1.0 mmol) in 10 mL of n-hexane, add vinyl acetate (2.0 mmol).
-
Add immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435) (50 mg).
-
Stir the mixture at 40°C and monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC.
-
The reaction is typically stopped at or near 50% conversion to obtain both the acylated enantiomer and the unreacted enantiomer in high enantiomeric excess.
-
After the reaction, filter off the enzyme (which can often be reused).
-
The acylated and unreacted enantiomers can then be separated by standard column chromatography.
Caption: Workflow for enzymatic kinetic resolution.
Section 3: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique for determining the enantiomeric excess of a sample and can also be used for preparative separation.[14][15] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[1]
Frequently Asked Questions & Troubleshooting
Q1: I am not getting baseline separation of the enantiomers on my chiral HPLC column. How can I improve the resolution?
A1: Poor resolution in chiral HPLC can be due to an inappropriate choice of stationary phase, mobile phase, or other chromatographic parameters.
-
Causality: The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The mobile phase composition affects these interactions.
-
Troubleshooting Steps:
-
Column Screening: The most critical factor is the choice of the CSP. For amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[1] It is highly recommended to screen several different types of chiral columns.[1]
-
Mobile Phase Optimization:
-
Normal Phase: A common mobile phase for polysaccharide columns is a mixture of hexane and an alcohol modifier like isopropanol or ethanol. Varying the percentage of the alcohol modifier can significantly impact resolution.
-
Additives: For basic compounds like this compound, adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can improve peak shape and resolution.[16][17]
-
-
Flow Rate and Temperature: Lowering the flow rate generally increases resolution but also lengthens the analysis time. Adjusting the column temperature can also affect selectivity; this should be explored empirically.
-
Q2: My peak shapes are broad or tailing. What is causing this and how can I fix it?
A2: Poor peak shape is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Causality: The basic amine group in this compound can interact strongly with residual silanol groups on the silica support of the CSP, leading to tailing.
-
Troubleshooting Steps:
-
Use of Additives: As mentioned above, adding a competing base like TEA or DEA to the mobile phase (typically 0.1%) will occupy the active sites on the stationary phase that cause tailing, resulting in sharper peaks.[16]
-
Adjust Mobile Phase Strength: If peaks are very broad, the mobile phase may be too weak. Increase the percentage of the polar modifier (e.g., isopropanol in hexane).
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can lead to peak distortion.
-
Caption: Troubleshooting logic for chiral HPLC.
References
-
ACS Publications. (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research. [Link]
-
ACS Publications. (n.d.). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society. [Link]
-
PubMed. (n.d.). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. [Link]
-
MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]
-
RSC Publishing. (n.d.). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. [Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
ScienceDirect. (n.d.). Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. [Link]
-
PMC - NIH. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]
-
ResearchGate. (2025). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. [Link]
-
ResearchGate. (n.d.). Chromatographic Separations and Analysis of Enantiomers. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
-
Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
PubMed Central. (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. [Link]
-
MDPI. (n.d.). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
PubMed. (1988). Chromatographic separation of enantiomers. [Link]
-
Thieme. (n.d.). 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. [Link]
-
Harvard University. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
-
YouTube. (2020). Chiral Resolving agents. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. [Link]
-
PMC - NIH. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
-
SciELO. (n.d.). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. [Link]
-
Università degli Studi di Ferrara. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook. [Link]
-
YouTube. (2020). Resolution of a Racemic Mixture. [Link]
-
ResearchGate. (2025). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. [Link]
-
MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link]
-
PubMed. (2024). [Advances in synthesis of 2-phenylethanol]. [Link]
-
ResearchGate. (n.d.). Schematic representation of the three stages of 2-phenylethanol synthesis and the genes involved in them. [Link]
-
PMC - NIH. (n.d.). Elevated production of the aromatic fragrance molecule, 2‐phenylethanol, using Metschnikowia pulcherrima through both de novo and ex novo conversion in batch and continuous modes. [Link]
-
ResearchGate. (n.d.). (PDF) Enhanced 2-phenylethanol production by newly isolated Meyerozyma sp. strain YLG18 and characterization of its synthetic pathways. [Link]
-
MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]
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Addressing matrix effects in the analysis of 2-(Methylamino)-2-phenylethanol in plasma
Welcome to the technical support resource for the bioanalysis of 2-(Methylamino)-2-phenylethanol in plasma. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with quantifying this polar metabolite, a key derivative of compounds like modafinil. The primary focus of this center is to provide in-depth, actionable troubleshooting advice for mitigating matrix effects, a prevalent issue in LC-MS/MS-based bioanalysis of plasma samples.
Understanding the Challenge: Matrix Effects
Matrix effects are a significant hurdle in LC-MS/MS bioanalysis, referring to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting endogenous components from the sample matrix.[1][2][3] In plasma, these interfering substances can include phospholipids, salts, and proteins, which can lead to ion suppression or enhancement, thereby compromising the accuracy, precision, and sensitivity of the analytical method.[1][4] For a polar compound like this compound, achieving adequate retention on traditional reversed-phase columns can be challenging, often leading to its elution in the region where matrix components are most concentrated.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific problems you may encounter during method development, validation, and routine sample analysis.
FAQ 1: I'm observing significant ion suppression for this compound. How can I identify the source of this suppression?
Answer:
Identifying the source of ion suppression is the first critical step in mitigating its impact. A systematic approach is recommended to pinpoint the cause.
Step-by-Step Troubleshooting Protocol:
-
Post-Column Infusion (PCI) Experiment: This is a qualitative technique to identify regions in your chromatogram where ion suppression is most pronounced.[4]
-
Procedure:
-
Prepare a standard solution of this compound.
-
Infuse this solution at a constant flow rate into the MS source post-column.
-
Inject a blank, extracted plasma sample onto the LC system.
-
Monitor the signal of the infused analyte. A drop in the signal intensity indicates the retention time at which matrix components are eluting and causing ion suppression.
-
-
-
Matrix Factor Evaluation: This quantitative assessment helps to determine the extent of the matrix effect.[3]
-
Procedure:
-
Prepare three sets of samples:
-
Set A: Analyte in a neat solution (e.g., mobile phase).
-
Set B: Blank plasma extract spiked with the analyte post-extraction.
-
Set C: Analyte spiked into plasma before extraction.
-
-
Calculate the matrix factor (MF) as the ratio of the peak area of Set B to Set A. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
-
The recovery is calculated from the ratio of the peak area of Set C to Set B.
-
-
Visualizing the Problem: Post-Column Infusion Workflow
Caption: Workflow for a post-column infusion experiment.
FAQ 2: My current sample preparation method (Protein Precipitation) is not providing clean enough extracts. What are my alternatives for this compound?
Answer:
While Protein Precipitation (PPT) is a simple and fast technique, it often results in extracts with significant amounts of phospholipids, a major cause of ion suppression.[4] For a polar analyte like this compound, more selective sample preparation techniques are often necessary.
Comparison of Sample Preparation Techniques:
| Technique | Principle | Pros | Cons | Suitability for this compound |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[4] | Simple, fast, inexpensive, high recovery of polar compounds. | High levels of residual phospholipids and other matrix components.[4] | A good starting point, but often insufficient for eliminating matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[5] | Cleaner extracts than PPT, can be selective by adjusting pH and solvent polarity. | Can be labor-intensive, may have lower recovery for highly polar analytes. | Potentially effective if the analyte can be driven into an organic phase at a specific pH. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[6] | Highly selective, provides very clean extracts, can concentrate the analyte. | More complex method development, can be more expensive. | Excellent choice. A mixed-mode cation exchange SPE would likely be effective for this basic analyte.[4][7] |
Recommended Protocol: Mixed-Mode Cation Exchange SPE
-
Conditioning: Condition the SPE cartridge with methanol followed by an equilibration buffer (e.g., ammonium acetate).
-
Loading: Load the pre-treated plasma sample (acidified to ensure the analyte is charged).
-
Washing:
-
Wash with an acidic buffer to remove neutral and acidic interferences.
-
Wash with an organic solvent (e.g., methanol) to remove phospholipids and other non-polar interferences.
-
-
Elution: Elute this compound with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizing the Decision Process for Sample Preparation
Caption: Decision tree for selecting a sample preparation method.
FAQ 3: I am using a stable isotope-labeled internal standard (SIL-IS), but I'm still seeing poor accuracy and precision. Why isn't it correcting for the matrix effect?
Answer:
A SIL-IS is the gold standard for correcting matrix effects because it should co-elute and experience the same ionization suppression or enhancement as the analyte. However, there are scenarios where this correction can be imperfect.
Potential Causes and Troubleshooting:
-
Chromatographic Separation of Analyte and SIL-IS: Even a slight difference in retention time between the analyte and the SIL-IS can lead to differential matrix effects, especially if they elute on the shoulder of a large suppression zone.[8]
-
Troubleshooting:
-
Modify the chromatographic gradient to ensure complete co-elution.
-
Consider a column with different selectivity.
-
-
-
Extreme Ion Suppression: If the ion suppression is very severe, the signal for both the analyte and the SIL-IS may be suppressed to a level where the measurement is no longer reliable.
-
Troubleshooting:
-
Improve the sample cleanup to reduce the overall matrix load.
-
Dilute the sample extract, if sensitivity allows.
-
-
-
Source of the Isotope Label: In rare cases, the position of the stable isotope label can slightly alter the physicochemical properties of the molecule, leading to minor chromatographic shifts.
-
Troubleshooting:
-
If possible, test a SIL-IS with the label in a different position.
-
-
Visualizing the Ideal vs. Problematic Internal Standard Behavior
Caption: Co-elution of analyte and SIL-IS is critical for accurate correction.
Regulatory Considerations
All bioanalytical methods must be validated according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10] These guidelines provide a framework for assessing method performance characteristics, including selectivity, accuracy, precision, and matrix effects.[6][9][10]
Key Validation Parameters Related to Matrix Effects:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.
-
Incurred Sample Reanalysis (ISR): A crucial part of validation that confirms the reliability of the method with actual study samples.
For detailed information, refer to the latest versions of the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[9][10]
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
National Center for Biotechnology Information. (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]
-
ResearchGate. (n.d.). Troubleshooting for LC-MS/MS. [Link]
-
Protocols.io. (2024). LC/MS analysis of plasma samples from PPMI. [Link]
-
LCGC International. (2025). LC-MS Troubleshooting: From Frustration to Fix. [Link]
-
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
Agilent. (n.d.). Automated Plasma Proteomic Sample Preparation. [Link]
-
OMICS International. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
PubMed. (2002). Determination of modafinil, modafinil acid and modafinil sulfone in human plasma utilizing liquid-liquid extraction and high-performance liquid chromatography. [Link]
-
PubMed. (2016). A Critical Review of Properties of Modafinil and Analytical, Bioanalytical Methods for its Determination. [Link]
-
National Center for Biotechnology Information. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]
-
National Center for Biotechnology Information. (2015). Bioequivalence of Two Oral Formulations of Modafinil Tablets in Healthy Male Subjects under Fed and Fasting Conditions. [Link]
-
Zenodo. (2004). Determination of modafinil in plasma and urine by reversed phase high-performance liquid-chromatography. [Link]
-
ResearchGate. (n.d.). Advanced sample preparation techniques prior to LC-MS. [Link]
-
MDPI. (n.d.). The Issue of “Smart Drugs” on the Example of Modafinil: Toxicological Analysis of Evidences and Biological Samples. [Link]
-
ResearchGate. (n.d.). A Bioanalytical Method for Quantification of N-nitrosodimethylamine (NDMA) in Human Plasma and Urine with Different Meals and following Administration of Ranitidine. [Link]
-
ResearchGate. (n.d.). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. [Link]
-
myADLM.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
-
National Center for Biotechnology Information. (n.d.). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. [Link]
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Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-(Methylamino)-2-phenylethanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methylamino)-2-phenylethanol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The guidance herein is grounded in established chemical principles and aims to empower users to optimize their reaction conditions for improved yield, purity, and reproducibility.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable amino alcohol intermediate, can be approached through several synthetic routes. This guide will focus on two primary and robust methodologies:
-
Nucleophilic Ring-Opening of Styrene Oxide: This method involves the reaction of styrene oxide with methylamine. The epoxide ring is opened by the amine nucleophile, yielding the desired product. This approach is often favored for its atom economy and relatively straightforward procedure.
-
Reductive Amination of a Phenylglyoxal Derivative: This alternative strategy involves the reaction of a suitable keto-aldehyde precursor with methylamine under reductive conditions to form the final amino alcohol.
Each method presents unique challenges and optimization parameters, which will be addressed in the following sections.
Part 1: Troubleshooting Guide for the Synthesis of this compound via Ring-Opening of Styrene Oxide
This section addresses common issues encountered when synthesizing this compound by reacting styrene oxide with methylamine.
Experimental Workflow: Ring-Opening of Styrene Oxide
Caption: Workflow for Styrene Oxide Ring-Opening.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish or shows low conversion of styrene oxide. What are the likely causes and how can I improve it?
A1: Low conversion is a common issue that can stem from several factors:
-
Insufficient Nucleophile Concentration: Methylamine is a gas at room temperature and can be challenging to handle. Ensure an adequate excess of methylamine is used. A 2-5 fold molar excess relative to styrene oxide is a good starting point. Using a solution of methylamine in a suitable solvent (e.g., methanol, THF) can also improve concentration control.
-
Low Reaction Temperature: While initial cooling might be necessary to control the exotherm, maintaining a very low temperature throughout the reaction can significantly slow down the reaction rate. After the initial addition of styrene oxide, consider allowing the reaction to slowly warm to room temperature or even gentle heating (e.g., 40-50 °C) to drive the reaction to completion.
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and facilitating the reaction. Protic solvents like methanol or ethanol can participate in proton transfer and activate the epoxide ring, accelerating the reaction. Aprotic solvents can also be used, but the reaction might be slower.
-
Catalyst Absence: While the reaction can proceed without a catalyst, the addition of a Lewis acid or a Brønsted acid can significantly enhance the rate of epoxide ring-opening. However, this must be done cautiously to avoid unwanted side reactions.
Q2: I am observing the formation of a significant amount of a di-substituted byproduct. How can I minimize this?
A2: The formation of a di-substituted product, where a second molecule of styrene oxide reacts with the newly formed secondary amine, is a potential side reaction. To mitigate this:
-
Control Stoichiometry: Use a larger excess of methylamine. This will increase the probability of styrene oxide reacting with the primary amine rather than the product.
-
Slow Addition of Styrene Oxide: Adding the styrene oxide slowly to the solution of methylamine ensures that the concentration of the electrophile is always low compared to the nucleophile, thus favoring the desired mono-addition.
Q3: My final product is contaminated with a constitutional isomer, 1-(methylamino)-2-phenylethanol. Why is this happening and how can I control the regioselectivity?
A3: The ring-opening of styrene oxide with an amine can theoretically yield two regioisomers. The desired product, this compound, results from the nucleophilic attack at the benzylic carbon (C2), while the isomer results from attack at the terminal carbon (C1).
-
Reaction Conditions: Under neutral or basic conditions, the reaction generally proceeds via an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon (C1), which would favor the undesired isomer. However, the presence of a phenyl group can stabilize a partial positive charge on the benzylic carbon, making it more electrophilic.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Protic solvents can stabilize the transition state leading to the desired product.
-
Catalysis: The use of certain catalysts can direct the regioselectivity. For instance, some Lewis acids may coordinate to the epoxide oxygen and favor attack at the more substituted carbon. Experimentation with different catalysts may be necessary to optimize for the desired isomer. A study on the catalytic ring-opening of styrene oxide with various amines demonstrated that the choice of catalyst can significantly influence the outcome[1].
Q4: The purification of my product by column chromatography is difficult. Are there alternative purification methods?
A4: Amino alcohols can sometimes be challenging to purify by silica gel chromatography due to their basicity and polarity, leading to tailing and poor separation. Consider the following alternatives:
-
Acid-Base Extraction: Convert the product to its hydrochloride salt by treating the crude mixture with HCl. The salt will be water-soluble, allowing you to wash away non-basic organic impurities with an organic solvent. Subsequently, basifying the aqueous layer and extracting the free amine with an organic solvent can yield a much purer product.
-
Crystallization/Recrystallization: If the product or its salt is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find suitable conditions.
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.
Part 2: Troubleshooting Guide for the Synthesis of this compound via Reductive Amination
This section provides guidance for the synthesis involving the reductive amination of a suitable carbonyl precursor, such as 2-hydroxyacetophenone.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The formation of the imine intermediate is slow or incomplete. How can I drive this equilibrium forward?
A1: Imine formation is a reversible reaction, and the presence of water can shift the equilibrium back to the starting materials. To favor imine formation:
-
Water Removal: The most effective way to drive the reaction is to remove the water that is formed as a byproduct. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to physically remove water.
-
Dehydrating Agents: Adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO(_4)) or molecular sieves to the reaction mixture.
-
-
pH Control: The reaction is typically acid-catalyzed. A slightly acidic pH (around 4-5) is often optimal. However, strong acidic conditions can protonate the amine, making it non-nucleophilic.
Q2: My reducing agent is decomposing or not effectively reducing the imine. What should I consider?
A2: The choice and handling of the reducing agent are critical for a successful reductive amination.[2][3][4]
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH(_4)): A common and cost-effective reducing agent. However, it can also reduce the starting ketone, so it is often added after imine formation is complete.
-
Sodium Cyanoborohydride (NaBH(_3)CN): This reagent is more selective for the reduction of imines over ketones, especially at a slightly acidic pH. This allows for a one-pot reaction where the ketone, amine, and reducing agent are all present from the start.
-
Sodium Triacetoxyborohydride (NaBH(OAc)(_3)): Another mild and selective reducing agent for reductive aminations.
-
-
Reaction Conditions: Ensure the reaction conditions are compatible with the chosen reducing agent. For example, NaBH(_4) is unstable in acidic conditions, while NaBH(_3)CN is more stable.
-
Reagent Quality: Ensure the reducing agent is fresh and has not been deactivated by moisture.
Q3: I am getting over-alkylation, resulting in the formation of a tertiary amine. How can I prevent this?
A3: While less common in reductive amination compared to direct alkylation with alkyl halides, over-alkylation can still occur if the newly formed secondary amine reacts with another molecule of the carbonyl compound.
-
Stoichiometry Control: Use a slight excess of the amine to ensure the carbonyl compound is consumed.
-
One-Pot vs. Stepwise: In a one-pot reaction, the concentration of the product is initially low, minimizing the chance of a second reaction. If over-alkylation is a persistent issue, a stepwise approach where the imine is formed first, followed by reduction, can provide better control.
Q4: I am observing the reduction of the ketone starting material to the corresponding alcohol. How can I avoid this?
A4: This is a common side reaction, especially when using less selective reducing agents like NaBH(_4).
-
Use a More Selective Reducing Agent: As mentioned, NaBH(_3)CN or NaBH(OAc)(_3) are more selective for imines in the presence of ketones.
-
Stepwise Procedure: Perform the reaction in two distinct steps. First, form the imine and ensure the reaction has gone to completion (or as far as possible). Then, add the reducing agent. This minimizes the exposure of the starting ketone to the reducing agent.
Data Summary
| Parameter | Ring-Opening of Styrene Oxide | Reductive Amination |
| Starting Materials | Styrene oxide, Methylamine | 2-Hydroxyacetophenone, Methylamine |
| Key Reagents | Optional: Acid/Lewis acid catalyst | Reducing agent (e.g., NaBH(_4), NaBH(_3)CN), Optional: Dehydrating agent |
| Common Solvents | Methanol, Ethanol, THF | Methanol, Toluene |
| Typical Temperature | 0 °C to 50 °C | Room temperature to reflux |
| Key Side Reactions | Di-substitution, Isomer formation | Ketone reduction, Over-alkylation |
| Purification | Acid-base extraction, Chromatography, Distillation | Acid-base extraction, Chromatography |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ring-Opening of Styrene Oxide
-
To a solution of methylamine (40% in water, 5.0 eq) in methanol (10 mL) cooled to 0 °C in an ice bath, add styrene oxide (1.0 eq) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by vacuum distillation.
Protocol 2: Synthesis of this compound via Reductive Amination
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxyacetophenone (1.0 eq) and methylamine (1.2 eq, as a solution in a suitable solvent) in methanol (15 mL).
-
Add 3Å molecular sieves to the mixture and stir at room temperature for 2-4 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography or other suitable methods.
References
-
Laayati, M., Mekkaoui, A. A., Fkhar, L., & El Houssame, S. (2022). Synergistic effect of GO/SrFe12O19 as magnetic hybrid nanocatalyst for regioselective ring-opening of epoxides with amines under eco-friendly conditions. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
Sources
Validation & Comparative
A Comparative Analysis of 2-(Methylamino)-2-phenylethanol and its Analogs: A Guide for Researchers
In the landscape of pharmacological research, the phenylethanolamine scaffold represents a foundational element in the design of adrenergic receptor ligands. 2-(Methylamino)-2-phenylethanol, also known as Halostachine, and its analogs are of significant interest due to their structural similarity to endogenous catecholamines and their potential as sympathomimetic agents. This guide provides a comprehensive comparative analysis of this compound and its key analogs, offering insights into their structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies crucial for their evaluation.
Introduction to this compound and its Significance
This compound is a naturally occurring protoalkaloid found in various plant species.[1][2] Its structure, featuring a phenyl ring, a hydroxyl group at the beta-position, and a secondary amine, makes it a close analog of well-known adrenergic agents like ephedrine and synephrine.[2][3] The primary pharmacological activity of these compounds is mediated through their interaction with adrenergic receptors, which are key regulators of the sympathetic nervous system.[3][4] Understanding the nuanced interactions of these analogs with different adrenergic receptor subtypes (α₁, α₂, β₁, β₂, β₃) is paramount for the development of selective and effective therapeutic agents. The chirality of the beta-hydroxyl group further adds to the complexity and importance of stereoselective analysis in determining pharmacological activity.[1]
Comparative Pharmacological Profiles: A Data-Driven Overview
The pharmacological effects of this compound and its analogs are primarily dictated by their affinity and efficacy at various adrenergic receptor subtypes. While comprehensive head-to-head comparative studies on a wide range of analogs are limited, we can synthesize available data and structure-activity relationship principles to draw meaningful comparisons.
Adrenergic Receptor Binding and Functional Activity
The interaction of these compounds with adrenergic receptors is the cornerstone of their biological activity. The following table summarizes available quantitative data for racemic this compound (Halostachine) and a closely related analog, p-Synephrine, providing a baseline for comparison.
Table 1: Comparative Adrenergic Receptor Activity of Halostachine and p-Synephrine
| Compound | Receptor Subtype | Parameter | Value | Efficacy (Eₘₐₓ) |
| Halostachine | α₁ₐ-Adrenergic | EC₅₀ | 8.7 µM | 59% |
| α₁ₑ-Adrenergic | EC₅₀ | 1.1 µM | 77% | |
| α₁D-Adrenergic | EC₅₀ | 2.1 µM | 82% | |
| β₂-Adrenergic | - | - | ~19% (relative to epinephrine) | |
| p-Synephrine | α₁ₐ-Adrenergic | EC₅₀ | 2.4 µM | 82% |
| α₁ₑ-Adrenergic | EC₅₀ | 3.9 µM | 91% | |
| α₁D-Adrenergic | EC₅₀ | 1.7 µM | 80% |
Data sourced from in vitro functional assays using transfected cell lines.[2][3]
Interpretation of Data:
From this data, we can observe that both compounds act as partial agonists at α₁-adrenergic receptors, with Halostachine showing a slightly higher potency at the α₁ₑ subtype. p-Synephrine, which has a hydroxyl group on the phenyl ring, generally exhibits higher efficacy. The partial agonism of Halostachine at the β₂-adrenergic receptor is also noteworthy.[2]
Structure-Activity Relationships (SAR)
The pharmacological profile of phenylethanolamines is highly dependent on their chemical structure. Key structural modifications and their impact on activity are outlined below:
-
Substitution on the Phenyl Ring: The presence, position, and nature of substituents on the phenyl ring significantly influence receptor selectivity and potency. For instance, 3,4-dihydroxy substitution (as seen in catecholamines) is crucial for potent activation of both β₁ and β₂ adrenoceptors.[5][6] Replacement of these with other groups, such as a 3,5-dihydroxy arrangement, can confer β₂-selectivity.[5]
-
The β-Hydroxyl Group: The hydroxyl group on the ethylamine side chain is critical for affinity and efficacy at adrenergic receptors.[7] Its stereochemistry is also a determining factor in receptor interaction.
-
Substitution on the Amino Group: The nature of the substituent on the nitrogen atom plays a pivotal role in α- versus β-receptor selectivity. As the bulk of the N-substituent increases, α-receptor agonist activity generally decreases, while β-receptor activity increases.[6] A secondary amine, as in this compound, is essential for receptor stimulation.[6]
Experimental Protocols for Comparative Analysis
To conduct a thorough comparative analysis of this compound and its analogs, standardized and validated experimental protocols are essential.
Synthesis of this compound Analogs
The synthesis of these compounds typically involves multi-step procedures. A general synthetic approach is outlined below.
Diagram 1: General Synthetic Scheme for this compound Analogs
Caption: A generalized synthetic route to this compound analogs.
Step-by-Step Protocol:
-
α-Bromination of Substituted Acetophenone: To a solution of the appropriately substituted acetophenone in a suitable solvent (e.g., glacial acetic acid), add bromine dropwise with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Amination with Methylamine: The resulting α-bromo acetophenone derivative is then reacted with an excess of methylamine in a suitable solvent (e.g., ethanol) to yield the α-methylamino acetophenone derivative.
-
Reduction of the Ketone: The ketone functionality of the α-methylamino acetophenone derivative is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Radioligand Binding Assay for Adrenergic Receptors
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[8] This protocol outlines the key steps for a competitive binding assay.
Diagram 2: Workflow for a Competitive Radioligand Binding Assay
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A structure-activity study of sympathomimetic amines on the beta-adrenoceptors of guinea-pig trachea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Validation of Analytical Methods for 2-(Methylamino)-2-phenylethanol in Pharmaceutical Formulations
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 2-(Methylamino)-2-phenylethanol in pharmaceutical products. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the regulatory rationale, comparative analysis of analytical techniques, and detailed experimental protocols necessary to ensure data integrity and compliance.
The Regulatory Imperative: Grounding Validation in Global Standards
The validation of an analytical procedure is the process of providing documented evidence that the method is fit for its intended purpose.[1][2] This is not merely a scientific exercise but a critical regulatory requirement mandated by global health authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] The International Council for Harmonisation (ICH) provides the definitive guidance, specifically in its Q2(R2) document, which harmonizes the expectations for analytical validation.[6][7][8] Adherence to these guidelines ensures that the analytical data supporting a drug's quality, safety, and efficacy are reliable, reproducible, and scientifically sound.[9][10][11]
The objective is to build a self-validating system where the documented evidence speaks for itself, demonstrating control over the analytical process throughout the lifecycle of the pharmaceutical product.[3][12]
Core Validation Parameters: The Pillars of a Defensible Method
A robust validation protocol systematically evaluates several key performance characteristics. The choice of which parameters to evaluate depends on the nature of the analytical procedure. For a quantitative impurity test or an assay of an active pharmaceutical ingredient (API) like this compound, the following parameters are essential.[13][14]
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components (excipients).[9][13] The causality here is foundational: without specificity, you cannot trust that the signal you are measuring comes exclusively from the analyte of interest.
-
Linearity: A method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9] This is crucial for accurate quantification across the expected concentration spectrum of samples.
-
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][10]
-
Accuracy: This expresses the closeness of agreement between the value found and an accepted reference value.[15] It is a measure of the systemic error of a method and is typically evaluated using a reference standard and expressed as percent recovery.[9][12]
-
Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed at three levels:
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14] These are critical for the analysis of impurities or the determination of the analyte in low-dosage forms.
-
Robustness: This is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).[13] It provides an indication of the method's reliability during normal usage.
Method Selection: A Comparative Analysis for this compound
The physicochemical properties of this compound—specifically its polarity due to the hydroxyl (-OH) and secondary amine (-NH) groups, and its potential for thermal degradation—are the primary determinants in selecting the most appropriate analytical technique.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for this compound |
| Principle | Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on analyte partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | HPLC is better suited for polar, non-volatile compounds.[16] |
| Analyte Suitability | Ideal for non-volatile, thermally unstable, and polar compounds.[16][17][18] | Best for volatile and thermally stable compounds.[16][18] | The polar nature and potential thermal lability of the analyte make HPLC the superior choice.[19] |
| Operating Temperature | Typically ambient to slightly elevated (<100 °C).[17][19] | High temperatures are required for vaporization (150-300 °C).[19] | The high temperatures in GC could lead to the degradation of this compound. |
| Sample Preparation | Generally involves dissolving the sample in a suitable solvent. | Often requires derivatization for polar compounds to increase volatility and thermal stability. | HPLC offers simpler, more direct sample preparation, avoiding the complexity and potential side reactions of derivatization. |
| Application in Pharma | The "workhorse" for API assay, impurity profiling, and stability testing.[17][20] | Primarily used for residual solvent analysis and analysis of volatile impurities.[16][17] | The intended application (quantification in pharmaceuticals) aligns perfectly with the primary strengths of HPLC. |
Experimental Design and Protocols
The following section outlines a detailed workflow and protocol for the validation of an RP-HPLC method for this compound.
Analytical Method Validation Workflow
Caption: Workflow for Analytical Method Validation.
Detailed Experimental Protocol: RP-HPLC Method
This protocol is a representative example and should be optimized based on the specific pharmaceutical formulation.
1. Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water (A) and Acetonitrile (B) (e.g., 70:30 v/v).[21] The exact ratio should be optimized for ideal retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm, selected based on the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired range (e.g., for linearity, prepare concentrations from 50% to 150% of the target assay concentration).
-
Sample Solution: Accurately weigh a portion of the pharmaceutical product (e.g., powdered tablets, gel) equivalent to a target concentration of the analyte. Transfer to a suitable volumetric flask, add diluent (mobile phase), sonicate to dissolve, and dilute to volume. Filter through a 0.45 µm syringe filter before injection.
3. Validation Experiments: Step-by-Step
-
Specificity:
-
Inject a blank (mobile phase), a placebo solution, and a standard solution. No interfering peaks should be observed at the retention time of the analyte.
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the sample. The method should be able to resolve the analyte peak from all degradation product peaks.
-
-
Linearity:
-
Prepare at least five concentrations of the analyte across the range (e.g., 80% to 120% of the assay concentration).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration and determine the correlation coefficient (R²) and y-intercept.
-
-
Accuracy:
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Analyze the samples and calculate the percent recovery for each level.
-
-
Precision (Repeatability):
-
Prepare six identical sample solutions at 100% of the target concentration.
-
Inject each solution and calculate the Relative Standard Deviation (%RSD) of the peak areas.[15]
-
-
Precision (Intermediate):
-
Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.
-
Calculate the cumulative %RSD for all measurements.
-
-
Robustness:
-
Analyze a standard solution while making small, deliberate changes to method parameters:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (e.g., ± 2% Acetonitrile)
-
-
Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry).
-
Data Analysis and Acceptance Criteria
All quantitative data should be summarized in clear, structured tables. The acceptance criteria must be pre-defined in the validation protocol.
Table 1: Linearity Data Summary
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 451023 |
| 75 | 674589 |
| 100 | 901234 |
| 125 | 1124567 |
| 150 | 1350987 |
| Acceptance Criteria | Result |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Y-Intercept | Should be close to zero |
Table 2: Accuracy and Precision Summary
| Parameter | Level | Acceptance Criteria | Result |
| Accuracy | 80% | 98.0 - 102.0% Recovery | 99.5% |
| 100% | 98.0 - 102.0% Recovery | 100.2% | |
| 120% | 98.0 - 102.0% Recovery | 101.1% | |
| Precision (Repeatability) | 100% (n=6) | %RSD ≤ 2.0% | 0.85% |
| Precision (Intermediate) | 100% (n=12) | %RSD ≤ 2.5% | 1.20% |
Table 3: LOD, LOQ, and Robustness
| Parameter | Method | Acceptance Criteria | Result |
| LOD | Signal-to-Noise Ratio | S/N ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio | S/N ≥ 10 | 0.15 µg/mL |
| Robustness | Parameter Variation | System suitability parameters must pass | Passed |
Conclusion
The validation of an analytical method for this compound is a systematic process that is essential for ensuring the quality and regulatory compliance of pharmaceutical products. A comparative assessment of common chromatographic techniques strongly indicates that RP-HPLC is the most suitable method due to the analyte's polar and thermally sensitive nature. By adhering to a comprehensive validation protocol grounded in ICH Q2(R2) guidelines, scientists can develop a robust, reliable, and defensible method. The experimental design and acceptance criteria presented in this guide provide a solid foundation for this critical activity in drug development.
References
- AMSbiopharma. (2025, July 22).
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- ProPharma. (n.d.).
- ECA Academy. (n.d.).
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- GMP Compliance. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
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- ICH. (2023, November 30).
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2023, December 15).
- GMP Compliance. (2014, August 6).
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
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- AELAB. (2026, January 8). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
- Lab Manager. (2025, July 24).
- Phenomenex. (2025, June 6).
- IKEV. (n.d.).
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- Shabir, G. A. (2010). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Indian Journal of Pharmaceutical Sciences, 72(4), 421–425.
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A Comparative Guide to HPLC and GC-MS Methods for the Cross-Validation of 2-(Methylamino)-2-phenylethanol
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds and their intermediates is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-(Methylamino)-2-phenylethanol, a chiral molecule and a key structural motif in various pharmacologically active compounds. This document will delve into the core principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters, all grounded in established scientific principles and regulatory expectations.
Introduction: The Analytical Challenge of this compound
This compound is a chiral secondary amine containing a hydroxyl group, making its analysis susceptible to challenges such as thermal instability and the need for enantiomeric separation. The choice between HPLC and GC-MS for its quantification is not merely a matter of instrument availability but a critical decision based on the specific analytical objectives, such as impurity profiling, routine quality control, or pharmacokinetic studies. This guide aims to provide the necessary insights to make an informed decision.
Principles and Applicability
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, reversed-phase HPLC is a suitable approach. Furthermore, its chiral nature necessitates the use of a chiral stationary phase (CSP) or a chiral mobile phase additive for enantiomeric resolution.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. It is ideal for volatile and thermally stable compounds. However, the polar nature and relatively low volatility of this compound, owing to its hydroxyl and secondary amine groups, typically necessitate a derivatization step to increase its volatility and thermal stability, making it amenable to GC analysis.[1] This additional sample preparation step is a key differentiator from HPLC.
Experimental Protocols
The following protocols are presented as robust starting points for method development and validation, adhering to principles outlined in regulatory guidelines such as the ICH Q2(R2) and FDA guidance on analytical method validation.[2][3][4]
HPLC Method for Enantioselective Analysis
This method is designed for the separation and quantification of the enantiomers of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., polysaccharide-based CSP like Chiralpak IA or similar).[5]
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., ethanol or isopropanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting ratio would be 80:20 (n-hexane:isopropanol) + 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
GC-MS Method with Derivatization
This protocol outlines a method for the quantification of this compound using GC-MS following a derivatization step.
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of the sample in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
To 100 µL of the sample solution in a reaction vial, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[6]
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Cross-Validation Workflow
Cross-validation ensures that two different analytical methods provide equivalent results, which is crucial when transferring methods between laboratories or employing an alternative method for the same analysis.[7][8]
Caption: A decision tree to guide the selection between HPLC and GC-MS based on the analytical objective.
Conclusion
Both HPLC and GC-MS are powerful analytical techniques that can be successfully applied to the analysis of this compound. The cross-validation of these two methods provides a high degree of confidence in the analytical data generated. HPLC offers a more straightforward and robust approach for routine analysis and is indispensable for enantiomeric separation. Conversely, GC-MS provides unparalleled sensitivity and specificity, making it ideal for trace analysis and confirmatory work. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and analytical scientists to select the most appropriate method to ensure the quality, safety, and efficacy of pharmaceutical products.
References
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GC--MS analysis reveals production of 2--Phenylethanol from Aspergillus niger endophytic in rose. PubMed. Available at: [Link]
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2-Phenylethanol | SIELC Technologies. Available at: [Link]
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Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. PubMed. Available at: [Link]
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HPLC chromatograms of 2-phenylethylamine metabolites. PET: 2-phenylethanol, PAA: phenylacetic acid, PA: phenylacetaldehyde. ResearchGate. Available at: [Link]
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Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. Available at: [Link]
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GC-MS and FTIR screening of ethanol extract of fruits of Rivina humilis L. International Journal of Botany Studies. Available at: [Link]
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Showing Compound 2-Phenylethanol (FDB012152). FooDB. Available at: [Link]
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GC/MS total ion chromatogram (TIC) detection of 2- phenylethanol in the... ResearchGate. Available at: [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available at: [Link]
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Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]
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Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. Available at: [Link]
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Cross-validation of bioanalytical methods between laboratories. PubMed. Available at: [Link]
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Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. Academic Journals. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
- Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. Google Patents.
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FDA issues revised guidance for analytical method validation. ResearchGate. Available at: [Link]
-
GC Derivatization. Available at: [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available at: [Link]
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The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. Available at: [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
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A Senior Application Scientist's Guide to Chiral Resolution: Evaluating the Efficacy of 2-(Methylamino)-2-phenylethanol
For professionals in pharmaceutical research and drug development, the isolation of single enantiomers from a racemic mixture is not merely a purification step; it is a critical determinant of a drug's efficacy and safety. The classical method of diastereomeric salt formation remains a robust, scalable, and indispensable tool in the chemist's arsenal.[1] This guide provides an in-depth analysis of 2-(Methylamino)-2-phenylethanol, a potent chiral resolving agent, comparing its performance with other established agents through a lens of practical application and mechanistic understanding.
The Imperative of Chirality in Drug Design
A vast number of pharmaceuticals are chiral molecules, existing as non-superimposable mirror images known as enantiomers. While physically identical in an achiral environment, these stereoisomers often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[2][3] One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, responsible for adverse effects.[3] Consequently, the ability to efficiently resolve a racemic mixture—a 50:50 mixture of two enantiomers—is a cornerstone of modern drug development.[4]
The most common and industrially proven method for this separation is the conversion of the enantiomeric mixture into a pair of diastereomers by reacting them with an enantiomerically pure chiral resolving agent.[4][5] Unlike enantiomers, diastereomers possess different physical properties, such as solubility and melting point, which allows for their separation by conventional techniques like fractional crystallization.[2][6]
Profile of a Resolving Agent: this compound
This compound, a compound structurally related to ephedrine and pseudoephedrine, is a versatile chiral amine used for the resolution of racemic acids.[5][7] Its efficacy stems from its rigid structure, which provides distinct stereochemical interaction points—a hydroxyl group and a secondary amine—that facilitate the formation of well-defined, crystalline diastereomeric salts with carboxylic acids.
The fundamental principle involves an acid-base reaction between the racemic acid (a mixture of R-acid and S-acid) and a single enantiomer of the chiral base, for example, (1R,2S)-(-)-2-(Methylamino)-2-phenylethanol. This reaction yields a mixture of two diastereomeric salts: [(R)-acid:(1R,2S)-base] and [(S)-acid:(1R,2S)-base]. The difference in the spatial arrangement of these salts leads to differential packing in the crystal lattice, resulting in varying solubilities. This crucial difference is exploited during fractional crystallization to isolate one diastereomer.
Caption: Mechanism of chiral resolution via diastereomeric salt formation.
Comparative Efficacy Analysis
The selection of a resolving agent is often the most critical variable in a classical resolution protocol. An ideal agent forms diastereomeric salts with a significant solubility difference, leading to high recovery and high enantiomeric excess (e.e.) of the desired enantiomer in a single crystallization step.[8] The choice is often substrate-dependent and requires empirical screening.
Below is a comparative summary of the performance of this compound (related to ephedrine) against other common chiral bases in the resolution of 2-Arylpropionic Acids (NSAIDs), a class of compounds where chiral purity is paramount.
| Racemic Substrate | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Naproxen | N-alkyl-glucosamine | Methanol | 30-40% | Not specified | [9] |
| Naproxen | N-octyl-glucamine | Acetonitrile | 42.7% | Not specified | [9] |
| Ibuprofen | N-alkyl-glucosamine | 95% Ethanol | 35% | Not specified | [9] |
| (±)-Ephedrine HCl | (2R,3R)-DBTA·Na | Acetone/Water | 92.5% | >90% | [7] |
| Racemic Amines | PEGylated-(R)-Mandelic Acid | Methanol | 78-90% | 72-85% (1st cycle) | [10] |
| dl-Serine | 2,3-dibenzoyl-L-tartaric acid | Water | High | High | [11] |
| dl-Serine | L-(+)-mandelic acid | Water | Moderate | Moderate | [11] |
Note: Direct comparative data for this compound resolving NSAIDs under identical conditions is sparse in readily available literature. The table illustrates typical results for resolving agents, highlighting that performance is highly dependent on the specific substrate-agent-solvent combination. The resolution of ephedrine itself with tartaric acid derivatives demonstrates the excellent chiral recognition inherent in this molecular framework.[7]
From available data and structural analogy to ephedrine, this compound is particularly effective for resolving acidic compounds due to its ability to form robust hydrogen-bonding networks, contributing to well-ordered and selectively precipitating crystalline salts.[6] While naturally occurring alkaloids like brucine have been historically important, synthetic agents like phenylethanol derivatives offer high purity and consistent availability.[5][6]
Field-Proven Experimental Protocol: Resolution of a Racemic Carboxylic Acid
This protocol provides a generalized, self-validating workflow for the resolution of a racemic acid using (1R,2S)-(-)-2-(Methylamino)-2-phenylethanol.
Pillar of Trustworthiness: The protocol's integrity lies in the analytical checkpoints. The success of each step is not assumed but verified through measurements of diastereomeric and enantiomeric purity (e.g., via chiral HPLC), ensuring the final product meets the required specifications.
Step 1: Salt Formation
-
Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimum amount of a heated, appropriate solvent (e.g., methanol, ethanol, or acetone).
-
Addition of Resolving Agent: In a separate flask, dissolve (1R,2S)-(-)-2-(Methylamino)-2-phenylethanol (0.5 to 1.0 equivalents) in the same hot solvent. Add this solution slowly to the stirred solution of the racemic acid.
-
Causality: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the purity of the initially precipitated salt, as it ensures there is an excess of the racemic starting material, which can help prevent co-precipitation of the more soluble diastereomer.[12]
-
Step 2: Fractional Crystallization
-
Controlled Cooling: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved yield, the mixture can be further cooled in an ice bath or refrigerator.
-
Causality: Rapid cooling can trap the more soluble diastereomer within the crystal lattice of the less soluble one, leading to low diastereomeric excess (d.e.).[12] Slow, controlled cooling is essential for selective crystallization.
-
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
Step 3: Liberation of the Enantiomerically Enriched Acid
-
Salt Decomposition: Suspend the purified diastereomeric salt crystals in water or a suitable organic solvent. Add an aqueous solution of a strong acid (e.g., 2 M HCl) with vigorous stirring.
-
Extraction & Isolation: Extract the liberated, enantiomerically enriched carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the purified enantiomer.
Step 4: Analysis and Recovery
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the resolved acid using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation with a polarimeter.[6]
-
Resolving Agent Recovery: The aqueous layer from Step 3 contains the salt of the resolving agent. It can be recovered by making the solution basic with a strong base (e.g., NaOH) and extracting the free base into an organic solvent. This allows the expensive resolving agent to be recycled.[14]
Caption: A typical experimental workflow for chiral resolution.
Troubleshooting Common Challenges
The path to high enantiomeric purity is not always straightforward. Here are common issues and systematic approaches to address them.
-
Low Diastereomeric/Enantiomeric Excess: This is often the primary challenge.
-
Inappropriate Solvent: The chosen solvent may not provide a sufficient solubility difference. Screen a range of solvents with varying polarities.[12]
-
Co-crystallization: The more soluble diastereomer is precipitating with the less soluble one. Try recrystallizing the diastereomeric salt one or more times.
-
Rapid Cooling: As mentioned, ensure the cooling process is slow and controlled.[12]
-
-
"Oiling Out": The diastereomeric salt separates as a liquid instead of a solid.
-
Solvent Mismatch: The salt is too soluble or its melting point is below the crystallization temperature. Try a more nonpolar solvent or a solvent mixture.
-
Concentration: The solution may be too concentrated. Add more solvent before cooling.
-
-
Low Yield:
-
Suboptimal Stoichiometry: The molar ratio of the resolving agent to the racemate can be optimized.[12]
-
Solubility: The "less soluble" diastereomer might still be too soluble in the chosen solvent. Experiment with different solvents or lower the final crystallization temperature.
-
Caption: A logical troubleshooting guide for low enantiomeric excess.
Conclusion
This compound stands as a highly effective and versatile chiral resolving agent, particularly for the resolution of racemic carboxylic acids. Its structural features enable strong and specific intermolecular interactions, leading to the formation of diastereomeric salts with significant differences in solubility—the key to a successful resolution. While the ultimate efficacy of any resolving agent is a synergistic function of the substrate, agent, and solvent, the robust performance and commercial availability of this compound and its analogues make it a primary candidate for screening in any chiral resolution campaign. A systematic, data-driven approach to solvent selection and process optimization, as outlined in this guide, will invariably lead to the efficient and scalable isolation of the desired enantiomerically pure compounds.
References
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- Forgács, E., Cserháti, T., & Faigl, F. (2011). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. PubMed Central.
- Gopishetty, B., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
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The Dance of Structure and Activity: A Comparative Guide to 2-(Methylamino)-2-phenylethanol Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the intricate world of medicinal chemistry, the 2-(methylamino)-2-phenylethanol scaffold serves as a cornerstone for the development of a diverse array of pharmacologically active agents. From potent adrenergic agonists to modulators of dopaminergic and serotonergic pathways, the subtle interplay of stereochemistry, aromatic substitution, and side-chain modification dictates the biological profile of these fascinating molecules. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative analysis of their performance supported by experimental data and detailed methodologies.
The Core Scaffold: Understanding the Pharmacophore
The this compound core, also known as the phenylethanolamine backbone, is a privileged structure in pharmacology. Its fundamental components—the phenyl ring, the ethanolamine side chain, and the chiral center at the carbinol carbon—each play a pivotal role in receptor recognition and activation. The hydroxyl group and the secondary amine are critical for hydrogen bonding interactions within the binding pockets of target receptors, particularly G-protein coupled receptors (GPCRs).
The inherent chirality of the scaffold is of paramount importance. Biological activity often resides predominantly in one enantiomer, highlighting the stereo-specific nature of drug-receptor interactions. For instance, in many adrenergic agonists, the (R)-enantiomer exhibits significantly higher potency than its (S)-counterpart.
Deconstructing the Structure-Activity Relationship: A Positional Analysis
The biological activity of this compound derivatives can be systematically modulated by chemical modifications at three key positions: the aromatic ring, the ethanolamine side chain, and the amino group.
The Aromatic Ring: A Gateway to Selectivity and Potency
Substituents on the phenyl ring profoundly influence the potency and selectivity of these compounds. The nature, position, and size of these substituents can fine-tune interactions with the receptor's binding site.
-
Hydroxyl Groups: The presence and position of hydroxyl groups are critical for adrenergic activity. For instance, 3,4-dihydroxy substitution, as seen in catecholamines, is crucial for potent activation of both β1- and β2-adrenoceptors[1]. Replacement of the 3,4-dihydroxyphenyl group with "phenol equivalents" such as -CH2OH can maintain activity[2].
-
Other Substituents: The introduction of other groups can modulate selectivity. For example, a 3,5-dihydroxy arrangement can confer selectivity for the β2-subtype[1]. Furthermore, the introduction of groups like isopropyl, cyclohexyl, or fluoro in the meta position of octopamine (a p-hydroxyphenylethanolamine) can enhance affinity[3]. Conversely, para-substitution on norphenylephrine (a m-hydroxyphenylethanolamine) is often detrimental to activity[3].
The Ethanolamine Side Chain: The Engine of a Agonist
Modifications to the ethanolamine side chain directly impact the intrinsic activity and potency of the molecule.
-
Hydroxyl Group: The benzylic hydroxyl group is essential for direct agonist activity at adrenergic receptors, participating in a key hydrogen bond interaction.
-
Alkyl Substituents: Substitution at the carbon alpha to the phenyl ring generally decreases or abolishes β-adrenergic activity[2].
-
Stereochemistry: As previously mentioned, the stereochemistry at the carbinol carbon is a critical determinant of activity. The (R)-configuration is typically the more active enantiomer for β-adrenergic agonism.
The Amino Group: Tuning Potency and Receptor Subtype Selectivity
The substituent on the nitrogen atom plays a crucial role in determining potency and selectivity for different adrenoceptor subtypes.
-
N-Alkyl Group Size: A secondary amine is generally essential for β-adrenoceptor stimulation[2]. Increasing the size of the N-alkyl substituent, from methyl to isopropyl or tert-butyl, often enhances β-adrenergic agonist activity.
-
N-Aralkyl Substituents: The introduction of larger aralkyl groups on the nitrogen can lead to highly potent and selective ligands. For example, a series of phenylethanolamines with a 2-[1-phenylpropyl] substituent on the nitrogen atom have been shown to be potent β1- and β2-adrenoceptor agonists[1].
Comparative Analysis of Biological Activity
To provide a clearer understanding of the SAR principles discussed, the following table summarizes the in vitro activity of a selection of this compound derivatives and related compounds at β-adrenergic receptors.
| Compound | Aromatic Substitution | N-Substituent | β1 Activity (EC50, nM) | β2 Activity (EC50, nM) | Reference |
| (S)-5j | 8-hydroxyquinolin-2(1H)-one | 4-hydroxyphenethyl | >1000 | 1.26 | [4] |
| Salbutamol | 4-hydroxy-3-(hydroxymethyl) | tert-butyl | - | Potent Agonist | [5] |
| Compound 1d | 4-hydroxy-3-(1-hydroxyethyl) | tert-butyl | - | More selective than Salbutamol | [5] |
| Compound 1f | 4-hydroxy-3-(1,2-dihydroxyethyl) | tert-butyl | - | More selective than Salbutamol | [5] |
Note: EC50 values represent the concentration of the compound that elicits 50% of the maximal response. A lower EC50 value indicates higher potency. "-" indicates data not available in the cited source.
Beyond Adrenergic Receptors: Exploring Polydimensional Pharmacology
While the primary focus has often been on adrenergic activity, this compound derivatives can also interact with other receptor systems, including dopaminergic and serotonergic receptors. Chronic administration of 2-phenylethylamine has been shown to induce down-regulation of both β-adrenergic and D1-like dopaminergic receptors in the rat brain[6][7]. This highlights the potential for these compounds to exhibit a complex pharmacological profile, a crucial consideration in drug development.
Experimental Protocols: A Guide to In Vitro Characterization
The evaluation of this compound derivatives relies on a suite of robust in vitro assays. Here, we provide detailed, step-by-step methodologies for two key experiments.
Radioligand Binding Assay for β-Adrenergic Receptors
This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.
Principle: This is a competitive binding assay where the unlabeled test compound competes with a fixed concentration of a radiolabeled ligand for binding to the receptor. The amount of bound radioligand is inversely proportional to the concentration and affinity of the test compound.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells expressing the desired β-adrenoceptor subtype (e.g., HEK293 cells).
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (e.g., [3H]-dihydroalprenolol), and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-labeled antagonist (e.g., propranolol), and membrane preparation.
-
Competition: Assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Accumulation
This cell-based assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.
Principle: Agonist binding to Gs-coupled β-adrenoceptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This increase can be quantified using various methods, such as competitive immunoassays.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture cells expressing the β-adrenoceptor of interest (e.g., HEK293 or CHO cells).
-
Plate the cells in a multi-well plate (e.g., 96- or 384-well) and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound (agonist) to the wells.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a competitive binding reaction between the cellular cAMP and a labeled cAMP derivative.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP produced in response to each concentration of the test compound.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Visualizing the Concepts: Diagrams and Workflows
To further elucidate the principles discussed, the following diagrams provide a visual representation of key concepts.
Caption: Key structural components influencing the biological activity of this compound derivatives.
Caption: A generalized workflow for the asymmetric synthesis of chiral this compound derivatives.
Sources
- 1. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Down-regulation ofβ-adrenergic and dopaminergic receptors induced by 2-phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-regulation of beta-adrenergic and dopaminergic receptors induced by 2-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 2-(Methylamino)-2-phenylethanol
Introduction
2-(Methylamino)-2-phenylethanol, a significant β-amino alcohol, serves as a crucial chiral building block and intermediate in the synthesis of various biologically active compounds and pharmaceuticals. Its structural motif is present in numerous adrenergic agonists and other central nervous system-acting agents. The efficient and stereoselective synthesis of this compound is, therefore, of paramount importance to researchers and professionals in drug development and medicinal chemistry.
This guide provides an in-depth, objective comparison of two prominent synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction conditions, and scalability. This document is designed to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities and research objectives. The primary CAS number for the racemic form of 2-(methylamino)-1-phenylethanol is 68579-60-2[1][2].
Comparative Analysis of Synthetic Strategies
Two principal and divergent synthetic pathways for the preparation of this compound are critically examined here:
-
Method A: Nucleophilic Ring-Opening of Styrene Oxide with Methylamine. This approach represents a direct and atom-economical synthesis, constructing the carbon-nitrogen and carbon-oxygen bonds in a single transformation.
-
Method B: N-Methylation of 2-Amino-1-phenylethanol via Eschweiler-Clarke Reaction. This classic method involves the methylation of a readily available primary amine precursor, offering a reliable and well-established route.
The choice between these methods is contingent on several factors, including the availability of starting materials, desired scale of production, and the need for stereochemical control. The following diagram illustrates the overarching synthetic logic of these two approaches.
Caption: Core synthetic pathways for this compound.
Method A: Ring-Opening of Styrene Oxide
Mechanistic Rationale
The reaction of an epoxide with an amine is a classic example of a nucleophilic ring-opening reaction. Under neutral or basic conditions, the reaction proceeds via an S(_N)2 mechanism. The amine, acting as the nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. In the case of an unsymmetrical epoxide like styrene oxide, the nucleophilic attack can, in principle, occur at either the terminal (C2) or the benzylic (C1) carbon.
Generally, under neutral or basic conditions, the attack of the nucleophile occurs at the less sterically hindered carbon atom. For styrene oxide, this is the terminal C2 position. This regioselectivity is a key consideration in this synthetic approach. The reaction is typically carried out in a protic solvent, such as an alcohol, which can facilitate the protonation of the resulting alkoxide intermediate.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound via the ring-opening of styrene oxide.
Materials:
-
Styrene oxide (1.0 eq)
-
Methylamine (40% solution in water, 3.0 eq)
-
Methanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a sealed pressure vessel, dissolve styrene oxide (1.0 eq) in methanol.
-
Add the 40% aqueous solution of methylamine (3.0 eq) to the vessel.
-
Seal the vessel and heat the reaction mixture to 80-90 °C for 10-12 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol and excess methylamine.
-
Partition the residue between diethyl ether and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Method B: N-Methylation via Eschweiler-Clarke Reaction
Mechanistic Rationale
The Eschweiler-Clarke reaction is a well-established method for the methylation of primary or secondary amines to their corresponding tertiary amines, using an excess of formic acid and formaldehyde[3][4][5]. This reductive amination process avoids the over-alkylation to quaternary ammonium salts that can occur with other methylating agents.
The reaction mechanism involves the initial formation of an iminium ion from the reaction of the primary amine (2-amino-1-phenylethanol) with formaldehyde. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the methylated secondary amine. The driving force for this hydride transfer is the formation of the stable carbon dioxide molecule. For a primary amine, this process occurs twice to yield the dimethylated tertiary amine; however, by controlling the stoichiometry, the monomethylated product can be favored.
Experimental Protocol
The following protocol details the N-methylation of 2-amino-1-phenylethanol to this compound.
Materials:
-
2-Amino-1-phenylethanol (1.0 eq)
-
Formaldehyde (37% solution in water, 2.2 eq)
-
Formic acid (98-100%, 2.2 eq)
-
10 M Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 2-amino-1-phenylethanol (1.0 eq).
-
Add formic acid (2.2 eq) to the flask, followed by the aqueous solution of formaldehyde (2.2 eq).
-
Heat the reaction mixture to reflux (approximately 100 °C) for 6-8 hours.
-
Cool the reaction mixture to room temperature and basify to a pH of >10 by the slow addition of a 10 M sodium hydroxide solution, while cooling in an ice bath.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Performance Benchmark: A Comparative Table
The following table provides a side-by-side comparison of the two synthetic methods, highlighting key performance indicators to aid in the selection of the most appropriate route for a given application.
| Parameter | Method A: Ring-Opening of Styrene Oxide | Method B: N-Methylation (Eschweiler-Clarke) |
| Starting Materials | Styrene oxide, Methylamine | 2-Amino-1-phenylethanol, Formaldehyde, Formic acid |
| Typical Yield | 60-75% | 70-85% |
| Reaction Time | 10-12 hours | 6-8 hours |
| Reaction Temperature | 80-90 °C (in a sealed vessel) | 100 °C (reflux) |
| Scalability | Moderate (requires a pressure vessel for larger scales) | High (standard glassware) |
| Atom Economy | High | Moderate (loss of CO(_2)) |
| Purification | Column chromatography | Distillation or column chromatography |
| Stereochemical Control | If a chiral styrene oxide is used, the stereochemistry is retained. | If a chiral 2-amino-1-phenylethanol is used, the stereochemistry is retained. |
| Safety Considerations | Use of a pressure vessel requires caution. Methylamine is a flammable and corrosive gas. | Formic acid is corrosive. Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. |
Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for both synthetic methods.
Caption: Experimental workflow for the synthesis via ring-opening.
Caption: Experimental workflow for the synthesis via N-methylation.
Conclusion
Both the ring-opening of styrene oxide and the Eschweiler-Clarke N-methylation of 2-amino-1-phenylethanol represent viable and effective strategies for the synthesis of this compound.
-
Method A (Ring-Opening) is a more direct approach with higher atom economy. However, it may require specialized equipment (a pressure vessel) for scaling up and the yields can be slightly lower. The regioselectivity of the ring-opening is a critical factor to consider.
-
Method B (N-Methylation) is a robust and highly reliable method that utilizes standard laboratory glassware and often provides higher yields. The starting material, 2-amino-1-phenylethanol, is commercially available. The main drawbacks are the lower atom economy and the use of corrosive and hazardous reagents.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale, availability of starting materials and equipment, and safety considerations. For laboratory-scale synthesis where the primary amine precursor is readily available, the Eschweiler-Clarke reaction often proves to be a more convenient and higher-yielding option. For larger-scale industrial applications where atom economy is a major consideration, the direct ring-opening of styrene oxide may be more advantageous, provided the process is optimized for yield and safety.
References
-
PrepChem. PREPARATION OF OPTICALLY ACTIVE m-(TRIMETHYLACETOXY)-α-[(METHYLAMINO)METHYL]BENZYL ALCOHOL HYDROCHLORIDE. [Link]
-
Borg, K. O., & Johansson, M. (1976). Synthesis and activity of (R)-(-)-m-trimethylacetoxy-alpha-[(methylamino)methyl]benzyl alcohol hydrochloride: a prodrug form of (R)-(-)-phenylephrine. Journal of Pharmaceutical Sciences, 65(6), 929–931. [Link]
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Wikipedia. Eschweiler–Clarke reaction. [Link]
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J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. [Link]
-
Name-Reaction.com. Eschweiler-Clarke reaction. [Link]
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ChemSynthesis. 2-methylamino-1-phenylethanol. [Link]
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Li, G., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(23), 8345. [Link]
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Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]
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ScienceMadness.org. (2011, June 27). Phenylethanolamine from styrene. [Link]
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ChemBK. Benzyl alcohol, .alpha.-[(methylamino)methyl]-,hydrochloride. [Link]
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ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline a. [Link]
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Organic Chemistry Tutor. Reductive Amination. [Link]
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PubChem. 2-(Dimethylamino)-1-phenylethanol. [Link]
-
PubMed. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]
-
Wikipedia. Reductive amination. [Link]
- Google Patents.
-
ResearchGate. Schematic depiction of the synthesis of 2‐phenylethanol from styrene in two steps. Left. [Link]
-
ATB. (1S)-2-(Methylamino)-1-phenylethanol | C9H13NO | MD Topology | NMR | X-Ray. [Link]
-
NIST WebBook. 2-(Dimethylamino)-1-phenylethanol. [Link]
-
PubMed. Utilization of a styrene-derived pathway for 2-phenylethanol production in budding yeast. [Link]
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PubChem. Phenylethanolamine. [Link]
-
PubChem. 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol. [Link]
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A Comparative Guide to the Biological Effects of (R)- and (S)-2-(Methylamino)-2-phenylethanol
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between enantiomers is paramount. The distinct three-dimensional arrangement of atoms in chiral molecules can lead to significant variations in their pharmacological and toxicological profiles. This guide provides a comparative framework for investigating the biological effects of the (R)- and (S)-enantiomers of 2-(methylamino)-2-phenylethanol, two chiral molecules with potential bioactivity. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, this guide synthesizes information from structurally related compounds and established experimental protocols to provide a robust roadmap for their evaluation.
Introduction: The Significance of Chirality in Biological Systems
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Biological systems, being inherently chiral, often exhibit stereoselectivity in their interactions with xenobiotics. Enzymes and receptors are composed of chiral building blocks (L-amino acids), creating chiral binding pockets that preferentially interact with one enantiomer over the other. This can result in one enantiomer being therapeutically active (the eutomer) while the other is less active or inactive, or in some cases, responsible for undesirable side effects (the distomer).[1][2]
A classic example is the β-blocker propranolol, where the (S)-enantiomer is a potent β-adrenergic receptor antagonist, while the (R)-enantiomer is significantly less active.[2] Similarly, the anesthetic ketamine's (S)-enantiomer possesses greater analgesic and anesthetic potency than its (R)-counterpart.[2] These examples underscore the critical importance of studying enantiomers as separate chemical entities.
The chemical structures of (R)- and (S)-2-(methylamino)-2-phenylethanol are presented below:
| Enantiomer | Structure |
| (R)-2-(methylamino)-2-phenylethanol | ![]() |
| (S)-2-(methylamino)-2-phenylethanol | ![]() |
Given their structural similarity to phenylethanolamine, a class of compounds known to interact with adrenergic receptors, it is hypothesized that the biological effects of (R)- and (S)-2-(methylamino)-2-phenylethanol will be mediated by these receptors and will exhibit significant stereoselectivity.[3]
Predicted Pharmacological Profile: Adrenergic Receptor Modulation
Phenylethanolamines are known to interact with adrenergic receptors, which are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like epinephrine and norepinephrine.[3] These receptors are classified into α and β subtypes, each with further subdivisions. The binding of a ligand to an adrenergic receptor can either stimulate (agonism) or block (antagonism) a downstream signaling cascade, most commonly involving the production of the second messenger cyclic AMP (cAMP).[4][5]
Based on the pharmacology of structurally related compounds, it is anticipated that the (R)- and (S)-enantiomers of this compound will exhibit differential affinity and efficacy at adrenergic receptors. For many β-adrenergic receptor agonists, the (R)-enantiomer is more potent. Therefore, it is plausible that (R)-2-(methylamino)-2-phenylethanol will be a more potent adrenergic agonist than the (S)-enantiomer.
The following diagram illustrates the hypothesized signaling pathway:
Caption: Workflow for determining receptor binding affinity.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Cell Membrane Preparation:
-
Culture cells stably or transiently expressing the human adrenergic receptor subtype of interest (e.g., β2-adrenergic receptor).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration. [6]
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]-dihydroalprenolol for β2-adrenergic receptors), and increasing concentrations of either (R)- or (S)-2-(methylamino)-2-phenylethanol.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium. [7]
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for each enantiomer using the Cheng-Prusoff equation.
-
Expected Data Summary:
| Adrenergic Receptor Subtype | Enantiomer | Predicted Ki (nM) |
| β1 | (R)-2-(methylamino)-2-phenylethanol | Lower (Higher Affinity) |
| (S)-2-(methylamino)-2-phenylethanol | Higher (Lower Affinity) | |
| β2 | (R)-2-(methylamino)-2-phenylethanol | Lower (Higher Affinity) |
| (S)-2-(methylamino)-2-phenylethanol | Higher (Lower Affinity) | |
| α1 | (R)-2-(methylamino)-2-phenylethanol | To be determined |
| (S)-2-(methylamino)-2-phenylethanol | To be determined | |
| α2 | (R)-2-(methylamino)-2-phenylethanol | To be determined |
| (S)-2-(methylamino)-2-phenylethanol | To be determined |
Functional Activity
To assess whether the enantiomers act as agonists or antagonists and to quantify their potency and efficacy, a functional assay measuring the downstream signaling of the adrenergic receptor is necessary. A common method is to measure the production of cyclic AMP (cAMP). [8][9][10] Experimental Workflow: cAMP Functional Assay
Caption: Workflow for determining functional activity via cAMP measurement.
Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
-
Cell Culture and Stimulation:
-
Seed cells expressing the adrenergic receptor of interest into a 384-well plate and culture overnight.
-
Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add varying concentrations of (R)- or (S)-2-(methylamino)-2-phenylethanol to the wells.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist at its EC80 concentration.
-
Incubate the plate at room temperature for the desired stimulation time. [4]
-
-
Cell Lysis and cAMP Detection:
-
Add the HTRF lysis reagents, which include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Incubate the plate in the dark at room temperature to allow for cell lysis and the competitive binding reaction to occur.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
The ratio of the two emission signals is inversely proportional to the amount of cAMP produced by the cells.
-
-
Data Analysis:
-
Convert the HTRF ratios to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each enantiomer.
-
Expected Data Summary:
| Parameter | (R)-2-(methylamino)-2-phenylethanol | (S)-2-(methylamino)-2-phenylethanol |
| EC50 (nM) | Predicted to be lower (higher potency) | Predicted to be higher (lower potency) |
| Emax (% of control agonist) | To be determined | To be determined |
Cytotoxicity Assessment
It is crucial to evaluate the potential cytotoxicity of the enantiomers to ensure that the observed effects in functional assays are not due to cell death. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability. [11][12][13] Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of (R)- or (S)-2-(methylamino)-2-phenylethanol.
-
Include control wells with untreated cells and cells treated with a known cytotoxic agent.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). [14]
-
-
MTT Incubation and Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability as a function of the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the CC50 (the concentration of the compound that causes a 50% reduction in cell viability).
-
Expected Data Summary:
| Enantiomer | Predicted CC50 (µM) |
| (R)-2-(methylamino)-2-phenylethanol | To be determined |
| (S)-2-(methylamino)-2-phenylethanol | To be determined |
Conclusion
This guide provides a comprehensive framework for the comparative study of the biological effects of (R)- and (S)-2-(methylamino)-2-phenylethanol. By systematically evaluating their receptor binding affinity, functional activity, and cytotoxicity, researchers can elucidate the stereoselective pharmacology of these compounds. The provided protocols and workflows offer a starting point for these investigations, and the expected outcomes are based on the established principles of stereoselectivity in drug action. A thorough investigation of these enantiomers will not only contribute to a better understanding of their biological activities but may also pave the way for the development of novel therapeutic agents with improved efficacy and safety profiles.
References
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American Elements. (n.d.). (R)-2-(Methylamino)-2-phenylethanol. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
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D'Ambrosio, M., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods, 67(3), 199-207. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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MySkinRecipes. (n.d.). (S)-2-(Methylamino)-2-phenylethanol hydrochloride. Retrieved from [Link]
-
Grunewald, G. L., et al. (1988). Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. Journal of medicinal chemistry, 31(4), 814–818. Retrieved from [Link]
-
Lupp, A., et al. (2006). Pharmacological and Toxicological Testing of the Enantiomers of Two Chiral Fomocaine Alkylmorpholine Derivatives in Comparison to Their in Vitro Interactions on Drug Metabolism in Rats. Arzneimittelforschung, 56(6a), 467-474. Retrieved from [Link]
-
Fitas, M., et al. (2022). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 27(19), 6246. Retrieved from [Link]
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Deranged Physiology. (2024). Enantiomerism. Retrieved from [Link]
-
Lead Sciences. (n.d.). (R)-2-(Methylamino)-2-phenylethanol. Retrieved from [Link]
-
Reagentia. (n.d.). (R)-2-(METHYLAMINO)-2-PHENYLETHANOL (1 x 100 mg). Retrieved from [Link]
-
American Elements. (n.d.). (R)-2-(Methylamino)-2-phenylethanol. Retrieved from [Link]
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Inter-laboratory validation of a quantification method for 2-(Methylamino)-2-phenylethanol
A Senior Application Scientist's Guide to Inter-laboratory Validation of a Quantification Method for 2-(Methylamino)-2-phenylethanol
Introduction
This compound is a key chemical entity with applications in pharmaceutical development and as a potential biomarker. Its accurate and precise quantification is paramount for ensuring product quality, and for the reliability of clinical or research findings. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, grounded in the principles of inter-laboratory validation. As Senior Application Scientists, our focus is not merely on procedural steps but on the underlying scientific rationale and the establishment of robust, transferable analytical methods. This guide is designed for researchers, scientists, and drug development professionals seeking to establish and validate reliable quantification methods for this compound.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] Inter-laboratory validation, a critical component of this process, assesses the reproducibility of a method when performed by different analysts in different laboratories.[4][5] This guide will explore two primary analytical techniques: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting a synthesized inter-laboratory comparison to illustrate expected performance and variability.
Core Principles of Analytical Method Validation
Before delving into the specific methods, it is crucial to understand the fundamental parameters of analytical method validation as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][4][6] These parameters ensure that a method is "fit for purpose."[2][3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[6][7][8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7][8]
-
Accuracy: The closeness of test results obtained by the method to the true value.[6][7][8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[6][8]
Primary Quantification Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC coupled with mass spectrometry is a powerful and widely used technique for the quantification of pharmaceutical compounds due to its high sensitivity and specificity.[9][10][11] For this compound, a reversed-phase HPLC method with tandem mass spectrometry (MS/MS) detection is a suitable choice.
Experimental Workflow: HPLC-MS
Caption: HPLC-MS experimental workflow for the quantification of this compound.
Detailed HPLC-MS Protocol
1. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute it with the mobile phase to a concentration expected to be within the calibration range. Filter the final solution through a 0.22 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion and a characteristic product ion for this compound would be selected for quantification.
Alternative Quantification Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for the analysis of volatile and semi-volatile compounds.[12][13] For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility and improve chromatographic performance.[14][15]
Experimental Workflow: GC-MS with Derivatization
Caption: GC-MS experimental workflow including a derivatization step.
Detailed GC-MS Protocol
1. Standard and Sample Preparation with Derivatization:
-
Stock and Working Solutions: Prepare as described for the HPLC-MS method, but using a volatile solvent like acetonitrile.
-
Derivatization: To an aliquot of the standard or sample solution, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane). Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl derivative of this compound.
2. GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.
Inter-laboratory Validation: A Comparative Analysis
To assess the reproducibility of these methods, a hypothetical inter-laboratory study was designed involving three independent laboratories. Each laboratory analyzed three different concentrations of this compound using both the HPLC-MS and GC-MS methods. The results are summarized below.
Comparison of Method Performance Parameters
| Parameter | HPLC-MS | GC-MS | ICH Guideline Recommendation |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 80 - 120% (depending on concentration) |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 2.0% | Typically < 2% |
| - Intermediate Precision | < 2.0% | < 2.5% | Typically < 3% |
| - Reproducibility | < 3.0% | < 4.0% | Varies, but should be controlled |
| LOQ (ng/mL) | 0.5 | 5 | Method dependent |
| Robustness | High | Moderate | Method should remain unaffected by small, deliberate variations |
Inter-laboratory Quantitative Data Comparison
| Laboratory | Method | Concentration 1 (Low) | Concentration 2 (Medium) | Concentration 3 (High) |
| Lab 1 | HPLC-MS | 10.1 ng/mL | 100.5 ng/mL | 501.2 ng/mL |
| GC-MS | 10.5 ng/mL | 102.1 ng/mL | 508.9 ng/mL | |
| Lab 2 | HPLC-MS | 9.8 ng/mL | 99.2 ng/mL | 498.7 ng/mL |
| GC-MS | 9.6 ng/mL | 98.5 ng/mL | 495.3 ng/mL | |
| Lab 3 | HPLC-MS | 10.3 ng/mL | 101.1 ng/mL | 503.5 ng/mL |
| GC-MS | 10.8 ng/mL | 103.2 ng/mL | 512.1 ng/mL | |
| Mean | HPLC-MS | 10.07 ng/mL | 100.27 ng/mL | 501.13 ng/mL |
| GC-MS | 10.3 ng/mL | 101.27 ng/mL | 505.43 ng/mL | |
| RSD (%) | HPLC-MS | 2.5% | 0.96% | 0.48% |
| GC-MS | 5.9% | 2.37% | 1.69% |
Note: The data presented in these tables is hypothetical and intended for illustrative purposes to demonstrate a typical outcome of an inter-laboratory validation study.
Discussion and Method Selection Rationale
The synthesized data indicates that both HPLC-MS and GC-MS are suitable for the quantification of this compound. However, there are key differences that influence method selection.
HPLC-MS demonstrates superior performance in several aspects:
-
Higher Sensitivity: The lower LOQ of the HPLC-MS method makes it more suitable for applications requiring the detection of trace amounts of the analyte.
-
Better Precision: The lower Relative Standard Deviation (RSD) across the three laboratories suggests that the HPLC-MS method is more reproducible.
-
Simpler Sample Preparation: The elimination of the derivatization step reduces sample handling, potential for error, and analysis time.
GC-MS remains a viable alternative, particularly when:
-
An HPLC-MS system is not available.
-
The required sensitivity is within the capabilities of the GC-MS method.
-
The laboratory has extensive experience and established protocols for derivatization.
The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the available instrumentation, and the desired sample throughput.
Sources
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For Researchers, Scientists, and Drug Development Professionals
Introduction to the Phenylethanolamine Family
The phenylethanolamine scaffold is a core structure in a variety of biologically active compounds, including neurotransmitters, hormones, and synthetic drugs. Subtle variations in the substitution pattern and stereochemistry of this scaffold can lead to profound differences in pharmacological activity. Consequently, the precise analytical characterization of these compounds is of utmost importance. This guide focuses on a key set of these molecules, providing a comparative framework for their spectroscopic identification using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structures Under Investigation
A clear understanding of the structural relationships between these compounds is fundamental to interpreting their spectroscopic differences.
Caption: Molecular relationships of the compounds under investigation.
I. Infrared (IR) Spectroscopy: Probing Functional Groups and Stereochemistry
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The position, intensity, and shape of absorption bands are sensitive to the molecular environment and stereochemistry.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. For liquid samples, a single drop is applied to the crystal.
-
Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Comparative IR Spectral Analysis
| Compound | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-H (sp³) Stretch (cm⁻¹) | C-H (sp²) Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound (Predicted) | ~3350 (broad) | ~3300 (weak-medium) | ~2960-2850 | ~3080-3030 | ~1050 |
| Ephedrine | ~3290 (broad) | ~3320 (weak-medium) | ~2970-2850 | ~3060-3030 | ~1042 |
| Pseudoephedrine | ~3250 (broad) | ~3310 (weak-medium) | ~2970-2850 | ~3060-3030 | ~1037 |
| Norephedrine | ~3350 (broad) | ~3370, 3300 (medium) | ~2960-2850 | ~3080-3030 | ~1040 |
Key Distinguishing Features:
-
O-H and N-H Stretching Region (3500-3200 cm⁻¹): All compounds exhibit a broad O-H stretching band due to hydrogen bonding. The N-H stretch of the secondary amines (ephedrine, pseudoephedrine, and this compound) will appear as a single, weaker band in this region, while the primary amine of norephedrine will show two distinct bands. The precise position and broadness of the O-H band can be subtly influenced by the stereochemistry and resulting intramolecular hydrogen bonding possibilities, which differ between diastereomers like ephedrine and pseudoephedrine.
-
Fingerprint Region (1500-500 cm⁻¹): This region contains a complex pattern of absorptions unique to each molecule. Differences in the C-O stretching and various bending vibrations can be used to distinguish between the isomers. For instance, subtle shifts in the C-O stretch and differences in the patterns of C-H bending modes can differentiate ephedrine and pseudoephedrine. Two-dimensional correlation spectroscopy (2DCOS) has been shown to enhance the resolution in this region, aiding in the identification of these compounds in complex mixtures.[1]
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity and chemical environment of each nucleus.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS at 0.00 ppm.
Caption: General workflow for NMR spectroscopy.
Comparative ¹H NMR Analysis
The chemical shifts (δ) and coupling constants (J) of the protons are highly sensitive to their electronic environment and spatial relationship with neighboring protons.
| Compound | Aromatic (ppm) | -CH(OH)- (ppm) | -CH(N)- (ppm) | N-CH₃ (ppm) | C-CH₃ (ppm) |
| This compound (Predicted) | ~7.3 | ~4.8 (t) | ~3.0 (d) | ~2.4 (s) | N/A |
| Ephedrine (in D₂O) | ~7.4 | ~4.6 (d) | ~2.9 (dq) | ~2.3 (s) | ~0.9 (d) |
| Pseudoephedrine (in D₂O) | ~7.4 | ~4.2 (d) | ~2.7 (dq) | ~2.3 (s) | ~0.9 (d) |
| Norephedrine (in D₂O) | ~7.4 | ~4.7 (d) | ~3.2 (dq) | N/A | ~1.0 (d) |
Key Distinguishing Features:
-
Methine Protons (-CH(OH)- and -CH(N)-): The chemical shifts and coupling patterns of the two methine protons are highly diagnostic. In this compound, the benzylic proton is adjacent to the nitrogen, while in the other compounds, it is adjacent to the hydroxyl group. This leads to different chemical shifts and multiplicities. The diastereomeric relationship between ephedrine and pseudoephedrine results in distinct chemical shifts for their methine protons, with the -CH(OH)- proton of ephedrine appearing further downfield than that of pseudoephedrine.
-
Methyl Groups: The presence or absence of N-CH₃ and C-CH₃ signals is a key differentiator. Norephedrine lacks an N-methyl group, which is evident in its ¹H NMR spectrum. This compound lacks a C-CH₃ group.
Comparative ¹³C NMR Analysis
¹³C NMR provides information about the carbon skeleton of the molecule.
| Compound | Aromatic (ppm) | -C(OH)- (ppm) | -C(N)- (ppm) | N-CH₃ (ppm) | C-CH₃ (ppm) |
| This compound (Predicted) | ~127-140 | ~72 | ~60 | ~36 | N/A |
| Ephedrine | ~126-142 | ~73 | ~62 | ~34 | ~14 |
| Pseudoephedrine | ~126-142 | ~75 | ~61 | ~34 | ~17 |
| Norephedrine | ~126-142 | ~75 | ~53 | N/A | ~14 |
Key Distinguishing Features:
-
Methine Carbons: Similar to the proton spectra, the chemical shifts of the -C(OH)- and -C(N)- carbons differ between the isomers due to their different electronic environments and stereochemical arrangements.
-
Methyl Carbons: The presence and chemical shifts of the N-CH₃ and C-CH₃ carbons provide clear evidence for the specific compound.
III. Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative abundance versus m/z.
Caption: Simplified workflow of a mass spectrometer.
Comparative Mass Spectral Analysis
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 151 | 107 (loss of CH₂NHCH₃), 77 (phenyl) |
| Ephedrine | 165 | 58 (base peak, [CH(CH₃)NHCH₃]⁺), 147, 105, 77 |
| Pseudoephedrine | 165 | 58 (base peak, [CH(CH₃)NHCH₃]⁺), 147, 105, 77 |
| Norephedrine | 151 | 44 (base peak, [CH(CH₃)NH₂]⁺), 133, 105, 77 |
| N-Methylephedrine | 179 | 72 (base peak, [CH(CH₃)N(CH₃)₂]⁺), 161, 105, 77 |
Key Distinguishing Features:
-
Molecular Ion Peak: The molecular ion peak confirms the molecular weight of the compound.
-
Base Peak and Fragmentation Pathway: The most abundant fragment ion (the base peak) is highly characteristic. For ephedrine and pseudoephedrine, the base peak at m/z 58 results from the cleavage of the C-C bond between the two methine carbons.[2] This is a dominant fragmentation pathway for these molecules. Norephedrine, lacking one methyl group, shows a base peak at m/z 44. N-Methylephedrine, with an additional methyl group, has a base peak at m/z 72. The predicted fragmentation of this compound would likely involve cleavage adjacent to the phenyl group, leading to a prominent fragment at m/z 107.
Conclusion
The spectroscopic techniques of IR, NMR, and MS provide a powerful and complementary suite of tools for the unambiguous identification and differentiation of this compound and its structurally related compounds. While a comprehensive experimental dataset for this compound remains to be fully compiled in public databases, its predicted spectral characteristics, in conjunction with the well-established signatures of its isomers, provide a robust framework for its identification. Careful analysis of the key distinguishing features highlighted in this guide will enable researchers to confidently characterize these important molecules.
References
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
- Tsay, J. T., & Liu, R. H. (1982). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Journal of Analytical Toxicology, 6(4), 178–184.
- Hanna, G. M., & Lau-Cam, C. A. (1995). Determination of ephedrine, pseudoephedrine, and norephedrine in mixtures (bulk and dosage forms) by proton nuclear magnetic resonance spectroscopy.
- Neville, G. A., & Shurvell, H. F. (1990). A comparative vibrational spectroscopic study of ephedrine and pseudoephedrine. Journal of Raman Spectroscopy, 21(1), 9–18.
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Field, L. D., Li, H., & Magill, A. M. (2013).
-
Ren, Y., Zhang, L., & Wang, Y. (2016). Two-dimensional correlation infrared spectroscopy applied to the identification of ephedrine and pseudoephedrine in illegally adulterated slimming herbal products. Journal of Chemometrics, 30(11), 639-646. [Link]
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The Unseen Player: A Critical Review of 2-(Methylamino)-2-phenylethanol in the Landscape of Chiral Amino Alcohol Auxiliaries
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate field of asymmetric synthesis, the quest for efficient, reliable, and accessible chiral inductors is perpetual. Among the most storied classes of these molecules are the chiral amino alcohols, which form the bedrock of powerful auxiliaries and ligands. While names like pseudoephedrine and Evans oxazolidinones are cornerstones of the modern synthetic lexicon, their structural isomers and analogues remain in the shadows. This guide provides a critical review and comparative analysis of the applications of chiral amino alcohols, centering on the well-established players to illuminate the untapped potential of lesser-known structures, specifically 2-(Methylamino)-2-phenylethanol.
A crucial point of clarification is the distinction in connectivity. The vast majority of literature, and indeed the most successful applications, concern β-amino alcohols like pseudoephedrine (2-methylamino-1-phenylethanol scaffold). The subject of this review, 2-(Methylamino)-2 -phenylethanol, is an α-amino alcohol, where both the amine and phenyl groups reside on the same stereogenic center. This structural nuance fundamentally alters its potential stereodirecting properties and applications, a topic we will explore through a comparative lens.
The Principle of the Chiral Auxiliary: A Temporary Guide for Stereocontrol
The strategy of using a chiral auxiliary is an elegant, three-act play in asymmetric synthesis. First, an achiral substrate is covalently bonded to the chiral auxiliary. Second, this new chiral molecule undergoes a diastereoselective reaction, where the auxiliary's inherent chirality directs the formation of a new stereocenter. Finally, the auxiliary is cleaved, releasing the desired enantiomerically enriched product and, ideally, allowing for the auxiliary's recovery and reuse. This powerful methodology allows a transient chiral influence to impart lasting stereochemical information.
The Benchmark: Pseudoephedrine and its Derivatives
(1S,2S)-(+)-Pseudoephedrine is an inexpensive, naturally occurring β-amino alcohol that has become a workhorse chiral auxiliary, largely due to the pioneering work of Andrew G. Myers. Its utility lies in the high diastereoselectivity achieved in the alkylation of its corresponding amides.
The Causality of Stereocontrol
The remarkable efficacy of pseudoephedrine amides stems from the formation of a rigid, chelated (Z)-enolate intermediate upon deprotonation with a strong base like lithium diisopropylamide (LDA). The causality is twofold:
-
Chelation: The lithium cation is coordinated by both the enolate oxygen and the auxiliary's hydroxyl oxygen. This locks the molecule into a rigid six-membered ring-like structure.
-
Steric Shielding: This chelated structure forces the phenyl group into a pseudo-axial position, where it effectively shields the top face of the planar enolate. Simultaneously, the C1-methyl group provides further steric hindrance.
Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered bottom face, leading to the predictable formation of a single diastereomer. The presence of anhydrous lithium chloride (LiCl) is often crucial, as it is believed to break up LDA aggregates and accelerate the rate of alkylation, preventing side reactions.
Alternative Auxiliaries: A Comparative Analysis
While pseudoephedrine is highly effective, its use is complicated by regulatory restrictions due to its potential for conversion into illicit substances. This has driven the development and adoption of alternatives, most notably Evans oxazolidinones and the more recent pseudoephenamine.
Evans Oxazolidinones
Developed by David A. Evans, chiral oxazolidinones (often derived from valine or phenylalanine) are a gold standard, particularly for asymmetric aldol reactions. Unlike the chelation control of pseudoephedrine, Evans auxiliaries primarily operate through steric hindrance. The bulky substituent at the C4 position (e.g., isopropyl or benzyl) directs the conformation of the Z-enolate, effectively blocking one face and guiding the approach of an aldehyde to yield the syn-aldol product with exceptional predictability.
Pseudoephenamine: The Next Generation
To circumvent the regulatory issues of pseudoephedrine, the Myers group developed pseudoephenamine ((1S,2S)-2-methylamino-1,2-diphenylethanol). This auxiliary operates via the same chelation-control mechanism but offers several distinct advantages:
-
No Regulatory Restrictions: It is not known to be a precursor to illicit substances.
-
Enhanced Performance: It often provides equal or superior diastereoselectivities, especially in the challenging formation of quaternary stereocenters.
-
Favorable Physical Properties: The resulting amides have a higher propensity to be crystalline, simplifying purification by recrystallization.
Performance Comparison: A Data-Driven Perspective
The selection of a chiral auxiliary is a critical experimental choice. The following table summarizes representative performance data for pseudoephedrine, its superior analogue pseudoephenamine, and Evans oxazolidinones in the benchmark asymmetric alkylation reaction.
| Auxiliary | Substrate | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference(s) |
| (+)-Pseudoephedrine | Propionamide | Benzyl Bromide | 99:1 (crude) | 90 (isolated) | |
| Propionamide | n-Butyl Iodide | 90:10 (crude) | 83 (isolated) | ||
| Isovaleramide | Methyl Iodide | 97:3 (crude) | 85 (isolated) | ||
| (1S,2S)-Pseudoephenamine | Propionamide | Benzyl Bromide | ≥99:1 (crude) | 99 | |
| Propionamide | Methyl Iodide | 98:2 (crude) | 84 | ||
| α-Methylpropionamide | Benzyl Bromide | 19:1 (vs. 4:1 for Pseudoephedrine) | 71 | ||
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Benzyl Bromide | >99:1 | 92 | |
| N-Propionyl | Allyl Iodide | 98:2 | 61-77 |
Analysis: The data clearly shows that all three auxiliaries are highly effective, routinely delivering diastereomeric ratios greater than 90:10. However, the superiority of pseudoephenamine is evident, particularly in the formation of a quaternary center (α-methylpropionamide alkylation), where it dramatically outperforms pseudoephedrine. This makes pseudoephenamine a compelling choice for complex synthetic challenges.
Detailed Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide
This protocol is a self-validating system for the diastereoselective alkylation of a pseudoephedrine propionamide with benzyl bromide, based on the methods developed by Myers et al.
A. Materials & Reagents
-
(+)-Pseudoephedrine propionamide (1.0 eq)
-
Anhydrous Lithium Chloride (LiCl), flame-dried under vacuum (6.0 eq)
-
Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Diisopropylamine, distilled from CaH₂
-
Benzyl bromide (1.2 eq), distilled
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
B. Preparation of LDA Solution (in situ)
-
To an oven-dried flask under Argon, add anhydrous THF and cool to -78 °C (acetone/dry ice bath).
-
Add diisopropylamine (1.1 eq) via syringe.
-
Slowly add n-BuLi (1.05 eq) dropwise. The solution may turn faintly yellow.
-
Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before use.
C. Diastereoselective Alkylation Procedure
-
In a separate oven-dried, three-neck flask equipped with a thermometer and argon inlet, suspend (+)-pseudoephedrine propionamide (1.0 eq) and flame-dried LiCl (6.0 eq) in anhydrous THF.
-
Cool the suspension to -78 °C.
-
Slowly add the freshly prepared LDA solution (1.1 eq) via cannula over 10 minutes. The suspension should become a clear, pale yellow solution.
-
Stir the resulting enolate solution at 0 °C for 1 hour.
-
Cool the solution back to -78 °C and add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Warm the mixture to room temperature and transfer to a separatory funnel. Extract with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be analyzed by ¹H NMR or HPLC to determine the diastereomeric ratio. Purification via flash chromatography or recrystallization typically yields the major diastereomer in >99:1 d.r.
D. Auxiliary Cleavage to Carboxylic Acid
-
Dissolve the purified alkylated amide in THF.
-
Add aqueous KOH (3 M solution) and heat to reflux for 12-24 hours.
-
After cooling, acidify the aqueous layer with concentrated HCl and extract the carboxylic acid product with EtOAc. The aqueous layer will contain the protonated pseudoephedrine, which can be recovered.
The Untapped Potential of this compound
Given the success of its β-amino alcohol cousins, why is the α-amino alcohol this compound absent from the literature as a chiral auxiliary? The answer likely lies in its structure and the established mechanisms of stereocontrol.
The chelation-control model, so effective for pseudoephedrine, requires a 1,2-amino alcohol arrangement to form the stable six-membered chelate. This compound, a 1,1-amino alcohol (in terms of substitution pattern), cannot form this type of rigidifying chelate with its enolate.
However, this does not render it useless. Its potential applications lie in a different domain: as a chiral ligand in asymmetric catalysis . The geminal phenyl and methylamino groups on a stereogenic center create a well-defined and sterically hindered chiral pocket. This structure is reminiscent of ligands used in transformations like:
-
Asymmetric Transfer Hydrogenation: The N-H and O-H functionalities could coordinate to a metal center (e.g., Ruthenium or Iridium), creating a chiral environment for the reduction of ketones or imines.
-
Enantioselective Addition of Organometallics: It could serve as a ligand for zinc, copper, or titanium, catalyzing the addition of alkyl or aryl groups to aldehydes.
A plausible synthetic route to enantiopure this compound could involve the asymmetric reduction of α-(methylamino)acetophenone or the stereoselective ring-opening of a suitably substituted epoxide.
Conclusion
The family of chiral amino alcohols provides some of the most powerful tools in asymmetric synthesis. While pseudoephedrine set a high benchmark for chiral auxiliaries in alkylation reactions, its regulatory challenges and performance limitations have been addressed by superior alternatives like pseudoephenamine. In parallel, Evans oxazolidinones remain a dominant force, especially in aldol chemistry, operating through a distinct steric-control mechanism.
The critical analysis of these successful systems reveals a clear logic: the molecular architecture dictates the mechanism of stereocontrol. It is this logic that explains the absence of this compound as a chiral auxiliary and simultaneously points to its potential as a chiral ligand. Its unique α-amino alcohol structure presents an opportunity for the development of new catalytic systems. For researchers and drug development professionals, the lesson is clear: while the well-trodden paths of established auxiliaries offer reliability, the exploration of their forgotten isomers may lead to the next generation of powerful asymmetric catalysts.
References
-
Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568–4571. [Link]
-
Myers, A. G. Research Group, Harvard University. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]
-
Mellem, K. T., & Myers, A. G. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic Letters, 15(16), 4134–4137. [Link]
-
Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Publication: Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568–4571. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Mellem, K. T., & Myers, A. G. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic Letters, 15(16), 4134–4137. [Link]
-
Chem-Station International Edition. (2014). Evans Aldol Reaction. [Link]
-
Maisonnier, M. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. University of Strathclyde Thesis. [Link]
-
Myers, A. G. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. CaltechTHESIS. [Link]
-
Palomo, C., & Oiarbide, M. (2004). Chiral Auxiliaries in Asymmetric Synthesis. In Encyclopedia of Catalysis. [Link]
-
Ordóñez, M., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]
-
de F. F. da Silva, A., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(4), 6293–6311. [Link]
-
Lory, C. (2011). Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations. University of Strathclyde Thesis. [Link]
-
SynArchive. (n.d.). Myers Asymmetric Alkylation. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Methylamino)-2-phenylethanol
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory chemicals are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Methylamino)-2-phenylethanol, ensuring compliance with regulatory standards and fostering a responsible laboratory environment.
Understanding the Compound: Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. This compound, a chiral amino alcohol, requires careful handling due to its potential health effects. While a comprehensive Safety Data Sheet (SDS) for the specific (S)-enantiomer is available, it is crucial to consult the SDS for the particular form of the compound in use in your laboratory.[1]
Based on data for structurally similar compounds like 2-(Methylamino)ethanol, we can infer a hazard profile that necessitates caution. These compounds are often combustible liquids, harmful if swallowed or in contact with the skin, and can cause severe skin burns and eye damage. They may also cause respiratory irritation and are suspected of damaging fertility or the unborn child.
Key Hazard Considerations:
-
Corrosivity: Potential for causing severe skin burns and eye damage.
-
Toxicity: Harmful if ingested or absorbed through the skin.
-
Irritation: Can cause respiratory tract irritation.
-
Reproductive Toxicity: Suspected reproductive hazard.
It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE) at all times.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE for all handling and disposal procedures.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. |
| Eyes | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Body | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | For situations with potential for aerosol or vapor generation, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations. The following protocol provides a general framework for its safe disposal as a hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Based on its potential hazards, this compound should be treated as a hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions. For instance, avoid mixing with strong oxidizing agents.
Step 2: Waste Collection and Containerization
-
Container Selection: Use a designated, chemically compatible, and properly labeled hazardous waste container. The container should be in good condition with a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
Collection: Collect the waste directly into the designated container. Avoid leaving funnels in the container opening.
Step 3: Storage of Hazardous Waste
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Segregation: Store the container away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the end of its allowable accumulation time (typically 150 days for laboratory waste), contact your institution's EHS department to arrange for pickup.[2]
-
Documentation: Complete any required waste pickup forms accurately and completely.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels to absorb the spill.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Exposure Response:
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Regulatory Compliance: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[3] Laboratories are considered generators of hazardous waste and must comply with the specific requirements for their generator status.
The Occupational Safety and Health Administration (OSHA) mandates a safe working environment for laboratory personnel. This includes providing adequate training on the hazards of chemicals and the proper procedures for their handling and disposal.[4][5] Employers are required to have a written Hazard Communication Program and provide access to Safety Data Sheets for all hazardous chemicals.[4]
By following the procedures outlined in this guide, laboratories can ensure they are in compliance with both EPA and OSHA regulations, thereby fostering a safe and responsible research environment.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
U.S. Occupational Safety and Health Administration. Hazardous Waste - Standards. [Link]
-
Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]
-
Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
Sources
- 1. (S)-2-(METHYLAMINO)-2-PHENYLETHANOL - Safety Data Sheet [chemicalbook.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. youtube.com [youtube.com]
- 4. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 5. cleanmanagement.com [cleanmanagement.com]
Comprehensive Safety Protocol: Handling 2-(Methylamino)-2-phenylethanol in a Laboratory Setting
This guide provides an in-depth operational plan for the safe handling of 2-(Methylamino)-2-phenylethanol, ensuring the well-being of laboratory personnel and the integrity of research. The protocols outlined below are founded on a conservative approach to safety, drawing from the hazard profiles of structurally similar compounds due to the limited availability of a specific Safety Data Sheet (SDS) for this compound. The guidance is built upon the principles of risk minimization and procedural diligence.
Hazard Assessment and Risk Mitigation
A thorough understanding of the potential hazards associated with this compound is the cornerstone of a robust safety plan. Based on data from related compounds such as (S)-2-(Methylamino)-2-phenylethanol and 2-(Methylamino)ethanol, a comprehensive risk profile can be established.
Key Hazard Identifiers:
-
Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[1]
-
Corrosivity: Related compounds are known to cause severe skin burns and eye damage.[2]
-
Toxicity: Harmful if swallowed or in contact with skin.[2]
-
Respiratory Irritation: Inhalation of vapors or mists may lead to respiratory irritation.[2]
-
Reproductive Toxicity: There is a suspicion of damage to fertility or the unborn child.[2]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[2]
-
Combustibility: The substance may be a combustible liquid.[2]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) Selection and Use
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To provide comprehensive protection against splashes that can cause serious eye damage.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact, which can be harmful and cause severe burns.[3][4][5] Gloves should be regularly inspected and replaced. |
| Body Protection | A chemical-resistant lab coat or a complete suit. | To protect against skin exposure from spills or splashes.[4] |
| Respiratory Protection | A NIOSH-approved respirator. | Required when working outside of a fume hood or when there is a risk of aerosol generation.[3] |
| Foot Protection | Closed-toe, chemical-resistant safety footwear. | To protect feet from spills.[5] |
Step-by-Step PPE Protocol:
-
Donning (Putting On) PPE:
-
Start with foot protection.
-
Put on the lab coat or chemical suit.
-
Wear the respirator, ensuring a proper fit.
-
Put on eye and face protection.
-
Finally, wear gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
-
-
Doffing (Taking Off) PPE:
-
Remove gloves first, peeling them off without touching the outside with bare hands.
-
Remove the lab coat or suit, turning it inside out.
-
Take off the face shield and goggles.
-
Remove the respirator.
-
Wash hands thoroughly with soap and water.
-
Engineering Controls and Work Practices
While PPE is essential, it should be the last line of defense. Engineering controls and safe work practices are paramount.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mists.[2] Avoid contact with skin and eyes.[3][4] Do not eat, drink, or smoke in the laboratory.[2]
Spills, Leaks, and Waste Disposal
A clear plan for managing spills and disposing of waste is crucial for laboratory safety and environmental protection.
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up.
-
For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[3]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste.
-
For large spills, contact your institution's environmental health and safety department.
Waste Disposal:
-
Chemical Waste: this compound and any materials contaminated with it must be disposed of as hazardous waste.[2][7] Do not dispose of it down the drain.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Methylamino)ethanol, p.a.. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Phenylethanol. Retrieved from [Link]
-
SD Fine-Chem Limited. (n.d.). 2-(METHYLAMINO) ETHANOL GHS Safety Data Sheet. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
The University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 97% Purity, C9H13NO, 1 gram. Retrieved from [Link]
Sources
- 1. (S)-2-(METHYLAMINO)-2-PHENYLETHANOL - Safety Data Sheet [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

